4-Hydrazino-2,6-dimethylpyrimidine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(2,6-dimethylpyrimidin-4-yl)hydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4/c1-4-3-6(10-7)9-5(2)8-4/h3H,7H2,1-2H3,(H,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVAYIAWJHRUOBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70353015 | |
| Record name | 4-hydrazino-2,6-dimethylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70353015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14331-56-7 | |
| Record name | 4-hydrazino-2,6-dimethylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70353015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Hydrazino-2,6-dimethylpyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Hydrazino-2,6-dimethylpyrimidine: Properties, Structure, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of 4-Hydrazino-2,6-dimethylpyrimidine. The information is intended to support research and development efforts in medicinal chemistry and related scientific fields.
Chemical Structure and Properties
This compound is a heterocyclic organic compound featuring a pyrimidine ring substituted with a hydrazino group at the 4-position and two methyl groups at the 2- and 6-positions.
Chemical Structure:
Caption: Chemical structure of this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 14331-56-7 | [1][2] |
| Molecular Formula | C₆H₁₀N₄ | [1][2] |
| Molecular Weight | 138.17 g/mol | [1][2] |
| Melting Point | 182-184 °C | [2] |
| Hydrogen Bond Donor Count | 2 | [1] |
| Hydrogen Bond Acceptor Count | 4 | [1] |
| Topological Polar Surface Area | 63.8 Ų | [1] |
| Canonical SMILES | CC1=CC(=NC(=N1)C)NN | [1] |
| InChI Key | HVAYIAWJHRUOBC-UHFFFAOYSA-N | [1] |
Experimental Protocols
Synthesis of this compound
The primary synthetic route to this compound involves the nucleophilic substitution of a halogen atom on the pyrimidine ring with hydrazine hydrate. The precursor, 4-chloro-2,6-dimethylpyrimidine, is a common starting material for this reaction.
Reaction Scheme:
Caption: Synthesis of this compound.
Detailed Experimental Protocol (General Procedure):
-
Materials:
-
4-chloro-2,6-dimethylpyrimidine
-
Hydrazine hydrate (80% or higher)
-
Ethanol (or other suitable solvent)
-
-
Procedure:
-
Dissolve 4-chloro-2,6-dimethylpyrimidine in a suitable solvent such as ethanol in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Add an excess of hydrazine hydrate to the solution. The molar ratio of hydrazine hydrate to the starting pyrimidine is typically between 1.5:1 and 2:1 to ensure complete reaction.
-
Heat the reaction mixture to reflux and maintain this temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
The product may precipitate out of the solution upon cooling. If not, the solvent can be removed under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to yield pure this compound.
-
Spectral Data (Predicted and from Isomer)
Table 2: Spectral Data for Hydrazino-dimethylpyrimidine Isomers
| Data Type | 2-Hydrazino-4,6-dimethylpyrimidine | This compound (Predicted) | Reference |
| ¹H NMR | Spectral data available. | Key signals would include a singlet for the pyrimidine proton, singlets for the two methyl groups, and signals for the hydrazino protons. | [3] |
| ¹³C NMR | Spectral data available. | Distinct signals for the two methyl carbons, the three pyrimidine ring carbons, with the carbon attached to the hydrazino group showing a characteristic shift. | [3] |
| FTIR (KBr, cm⁻¹) | Spectral data available. | Characteristic peaks for N-H stretching (hydrazino group), C-H stretching (methyl and aromatic), C=N and C=C stretching (pyrimidine ring). | [3] |
| Mass Spec (m/z) | Molecular ion peak at 138. | Expected molecular ion peak at m/z 138 corresponding to [M]⁺. | [3] |
Potential Biological Activity and Signaling Pathways
Derivatives of pyrimidine and hydrazone are well-documented for their wide range of pharmacological activities. While specific studies on this compound are limited, related compounds have shown promise in several therapeutic areas.
-
Antitumor Activity: Pyrimidine derivatives are a cornerstone of cancer chemotherapy, often acting as antimetabolites that interfere with nucleic acid synthesis. Hybrid molecules of 4,6-dihydrazone pyrimidine have been synthesized and evaluated for their antitumor properties.[4]
-
Antimicrobial and Antifungal Activity: The pyrimidine nucleus is a common scaffold in the development of antimicrobial and antifungal agents. The introduction of a hydrazone moiety can enhance this activity.
Logical Relationship for Drug Discovery:
The general workflow for identifying and developing a compound like this compound as a potential therapeutic agent is outlined below.
References
- 1. Page loading... [wap.guidechem.com]
- 2. This compound Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. 2-Hydrazinyl-4,6-dimethylpyrimidine | C6H10N4 | CID 350535 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Synthesis, Biological Evaluation, DNA Binding, and Molecular Docking of Hybrid 4,6-Dihydrazone Pyrimidine Derivatives as Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to 4-Hydrazino-2,6-dimethylpyrimidine (CAS: 14331-56-7): Properties, Synthesis, and Applications in Chemical Research
Abstract: This technical guide provides a comprehensive overview of 4-Hydrazino-2,6-dimethylpyrimidine, CAS number 14331-56-7, a heterocyclic compound of significant interest to researchers in organic synthesis and medicinal chemistry. The document details its physicochemical properties, molecular descriptors, and safety information. Furthermore, it outlines detailed experimental protocols for its synthesis and its principal application as a versatile precursor for constructing pyrazole-based molecular architectures. This guide is intended for researchers, scientists, and drug development professionals seeking to utilize this valuable chemical intermediate.
Introduction
This compound is a substituted pyrimidine derivative characterized by a hydrazine group at the 4-position of the 2,6-dimethylpyrimidine core. As a member of the diazine family, pyrimidines are of fundamental importance, forming the core structure of nucleobases such as cytosine, uracil, and thymine.[1] The presence of the reactive hydrazine moiety makes this compound a highly valuable and versatile building block in synthetic organic chemistry.[2]
Its primary utility lies in its function as a key intermediate for the synthesis of a wide array of more complex heterocyclic systems, most notably pyrazole derivatives and fused pyrazolo[1,5-a]pyrimidines.[3][4] These resulting scaffolds are prevalent in molecules exhibiting a broad spectrum of biological activities, making this compound a crucial starting material in drug discovery and development programs.[1][5][6]
Physicochemical and Spectroscopic Properties
The fundamental physical, chemical, and computed properties of this compound are summarized in the tables below.[2][7][8]
Data Presentation
Table 1: Physical and Chemical Properties
| Property | Value | Reference(s) |
| CAS Number | 14331-56-7 | [2] |
| Molecular Formula | C₆H₁₀N₄ | [2] |
| Molecular Weight | 138.17 g/mol | [2] |
| Appearance | White crystalline powder | N/A |
| Melting Point | 182-184 °C | [9] |
| Canonical SMILES | CC1=CC(=NC(=N1)C)NN | [2] |
| InChIKey | HVAYIAWJHRUOBC-UHFFFAOYSA-N | [2] |
Table 2: Computed Molecular Descriptors
| Descriptor | Value | Reference(s) |
| Monoisotopic Mass | 138.090546336 Da | [2] |
| Topological Polar Surface Area | 63.8 Ų | [2] |
| Hydrogen Bond Donor Count | 2 | [2] |
| Hydrogen Bond Acceptor Count | 4 | [2] |
| Heavy Atom Count | 10 | [2] |
| Complexity | 106 | [2] |
| XlogP (Predicted) | 0.3 | [8] |
Spectroscopic Analysis
While specific, experimentally-derived spectra for this compound are not widely available in public databases, its structure allows for the prediction of key spectroscopic features.
-
¹H NMR: The proton NMR spectrum is expected to show a singlet for the pyrimidine ring proton (C5-H), a singlet for the two methyl groups (CH₃ at C2 and C6), and broad signals for the hydrazine protons (-NHNH₂), which are exchangeable with D₂O.
-
¹³C NMR: The carbon NMR spectrum should display distinct signals for the methyl carbons, the non-equivalent pyrimidine ring carbons (C2, C4, C5, C6), with the carbon attached to the hydrazine group (C4) being significantly shifted.
-
IR Spectroscopy: The infrared spectrum would be characterized by N-H stretching vibrations from the hydrazine group (typically in the 3200-3400 cm⁻¹ region), C-H stretching from the methyl and aromatic groups, and C=N and C=C stretching vibrations characteristic of the pyrimidine ring.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of 138.17.
Synthesis and Reactivity
General Synthesis Protocol
This compound is typically synthesized via nucleophilic aromatic substitution. The most common precursor is 4-Chloro-2,6-dimethylpyrimidine (CAS: 4472-45-1).[2][10][11] The chlorine atom at the 4-position is activated by the electron-withdrawing nitrogen atoms in the pyrimidine ring, making it susceptible to displacement by nucleophiles like hydrazine.
Experimental Protocol: Synthesis from 4-Chloro-2,6-dimethylpyrimidine
-
Dissolution: 4-Chloro-2,6-dimethylpyrimidine is dissolved in a suitable alcohol solvent, such as methanol or ethanol.
-
Addition of Hydrazine: Hydrazine hydrate (e.g., 80% solution) is added dropwise to the solution at room temperature with continuous stirring.[12]
-
Reaction: The reaction mixture is stirred for a period, typically ranging from one hour to several hours, at room temperature or with gentle heating to ensure complete conversion.
-
Isolation: As the product forms, it often precipitates from the reaction mixture. The solid product is isolated by vacuum filtration.
-
Purification: The collected solid is washed with water and potentially a cold solvent (like ethanol) to remove unreacted starting materials and by-products. Further purification can be achieved by recrystallization if necessary.
Mandatory Visualization
Caption: General synthesis scheme via nucleophilic substitution.
Key Chemical Reactions: Pyrazole Synthesis
The most significant application of this compound is its use as a synthon for constructing pyrazole rings.[3] This is typically achieved through a condensation reaction with a 1,3-dicarbonyl compound (or its equivalent), such as acetylacetone or ethyl acetoacetate, in a process analogous to the Knorr pyrazole synthesis.[4]
Experimental Protocol: General Pyrazole Synthesis
-
Reactant Mixture: this compound and a 1,3-dicarbonyl compound (e.g., acetylacetone) are combined in a suitable solvent, often ethanol or acetic acid.
-
Catalysis (Optional): A catalytic amount of acid (e.g., acetic acid, HCl) may be added to facilitate the condensation.
-
Reaction Conditions: The mixture is typically heated under reflux for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: Upon cooling, the product may crystallize out of the solution and can be collected by filtration. Alternatively, the solvent is removed under reduced pressure, and the residue is purified using standard techniques such as recrystallization or column chromatography to yield the desired pyrazole derivative.
Mandatory Visualization
Caption: Reaction of the title compound to form pyrazoles.
Applications in Research and Development
The value of this compound is realized through the diverse applications of its derivatives.
-
Intermediate for Heterocyclic Synthesis: It is a cornerstone for synthesizing a variety of N-heterocycles. The resulting pyrazoles can be further modified or used to build more complex fused ring systems, which are of great interest in materials science and medicinal chemistry.[3][13]
-
Precursor for Biologically Active Molecules: The pyrazole scaffold is a "privileged structure" in drug discovery, known to interact with a wide range of biological targets.[14] Derivatives synthesized from hydrazinopyrimidines have been investigated for numerous therapeutic applications, including:
-
Antitumor Activity: Pyrazole derivatives have shown promise as anticancer agents.[14]
-
Antimicrobial and Antifungal Activity: The hydrazone moiety and the resulting pyrazole rings are features found in many compounds with antimicrobial properties.[5][6]
-
Anti-inflammatory and Analgesic Activity: Many non-steroidal anti-inflammatory drugs (NSAIDs) contain a pyrazole core.[15]
-
Plant Growth Stimulation: Related pyrimidine-thiol derivatives that were converted to hydrazino and pyrazolyl compounds have demonstrated plant growth-stimulating activity.[13][16]
-
-
Acrolein Scavenger: The related isomer, 2-hydrazino-4,6-dimethylpyrimidine, has been identified as a potent acrolein scavenger, suggesting potential research applications in conditions associated with oxidative stress, such as diabetic retinopathy.[16]
Safety and Handling
This compound is classified as harmful and requires careful handling in a laboratory setting.[2]
Table 3: GHS Hazard and Precautionary Statements
| Category | Code | Statement |
| Hazard Statements | H302 | Harmful if swallowed.[2] |
| H312 | Harmful in contact with skin.[2] | |
| H312 | Harmful if inhaled.[2] | |
| Precautionary Statements | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[2] |
| P270 | Do not eat, drink or smoke when using this product.[2] | |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[2] | |
| P301 + P312 | IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[2] | |
| P302 + P352 | IF ON SKIN: Wash with plenty of water.[2] | |
| P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing.[2] |
Handling Recommendations:
-
Use only in a well-ventilated area, preferably within a chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of dust and direct contact with skin and eyes.
-
Wash hands thoroughly after handling.
Conclusion
This compound (CAS: 14331-56-7) is a pivotal chemical intermediate with significant utility in organic synthesis. Its straightforward preparation and the high reactivity of its hydrazine group make it an ideal precursor for the construction of pyrazoles and other valuable heterocyclic compounds. For researchers and drug development professionals, this compound serves as a gateway to novel molecular entities with potential applications across a wide range of therapeutic areas. Proper understanding of its properties, synthesis, and handling is essential for its safe and effective use in the laboratory.
References
- 1. juniperpublishers.com [juniperpublishers.com]
- 2. Page loading... [wap.guidechem.com]
- 3. chim.it [chim.it]
- 4. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review [mdpi.com]
- 5. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A review exploring biological activities of hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 001chemical.com [001chemical.com]
- 8. PubChemLite - 4-hydrazinyl-2,6-dimethylpyrimidine (C6H10N4) [pubchemlite.lcsb.uni.lu]
- 9. This compound | 14331-56-7 [amp.chemicalbook.com]
- 10. CN103012278A - Synthesizing method of 4-chloro-2,6-dimethyl-pyrimidine - Google Patents [patents.google.com]
- 11. 4-Chloro-2,6-dimethylpyrimidine | C6H7ClN2 | CID 3154199 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. prepchem.com [prepchem.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Synthesis of 4-Hydrazino-2,6-dimethylpyrimidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 4-Hydrazino-2,6-dimethylpyrimidine, a heterocyclic compound of interest in medicinal chemistry and drug development. The document details the primary synthetic route, experimental protocols, and relevant physicochemical data.
Introduction
This compound belongs to the pyrimidine class of heterocyclic compounds, which are core structures in numerous biologically active molecules, including nucleic acids and various pharmaceuticals. The introduction of a hydrazino group at the 4-position of the 2,6-dimethylpyrimidine scaffold offers a versatile handle for further chemical modifications, making it a valuable intermediate in the synthesis of more complex molecules with potential therapeutic applications. Hydrazone derivatives, which can be readily formed from this compound, are known to exhibit a wide range of biological activities, including antimicrobial, anticonvulsant, and anti-inflammatory properties.
Synthetic Pathway
The principal and most direct method for the synthesis of this compound involves the nucleophilic substitution of a suitable leaving group at the 4-position of the 2,6-dimethylpyrimidine ring with hydrazine. The most common and commercially available precursor for this reaction is 4-chloro-2,6-dimethylpyrimidine. The reaction proceeds by the displacement of the chloride ion by the strongly nucleophilic hydrazine, typically in the form of hydrazine hydrate.
Experimental Protocols
Reaction: 4-Chloro-2,6-dimethylpyrimidine + Hydrazine Hydrate → this compound
Materials:
-
4-Chloro-2,6-dimethylpyrimidine
-
Hydrazine hydrate (80-95% solution)
-
Ethanol or Methanol
-
Deionized water
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Ice bath
-
Büchner funnel and flask
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-chloro-2,6-dimethylpyrimidine (1.0 eq) in ethanol (approximately 10-15 mL per gram of the starting material).
-
To this solution, add hydrazine hydrate (2.0-5.0 eq) dropwise at room temperature with stirring. An exothermic reaction may be observed.
-
After the addition is complete, heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain this temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, allow the mixture to cool to room temperature.
-
Slowly pour the cooled reaction mixture into a beaker containing ice-cold water (approximately 10 times the volume of the reaction mixture) with stirring.
-
A precipitate of this compound should form. Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with cold deionized water to remove any residual salts and hydrazine hydrate.
-
Dry the product under vacuum to a constant weight.
-
For further purification, the crude product can be recrystallized from a suitable solvent such as ethanol or an ethanol/water mixture.
Data Presentation
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₆H₁₀N₄ | [3] |
| Molecular Weight | 138.17 g/mol | [3] |
| Appearance | Solid | |
| Melting Point | 182-184 °C | |
| CAS Number | 14331-56-7 | [3] |
Spectroscopic Data
Detailed experimental ¹H and ¹³C NMR spectral data for this compound are not available in the surveyed literature. However, based on the known spectra of the starting material and related pyrimidine derivatives, the following are the expected characteristic signals.
Expected ¹H NMR (in DMSO-d₆):
-
A singlet for the pyrimidine ring proton (C5-H).
-
A singlet for the two methyl groups (C2-CH₃ and C6-CH₃).
-
Broad singlets for the -NH and -NH₂ protons of the hydrazino group.
¹H NMR of the precursor, 4-Chloro-2,6-dimethylpyrimidine (in CDCl₃):
-
δ 7.08 (s, 1H, pyrimidine-H)
-
δ 2.55 (s, 6H, 2 x CH₃)
Expected ¹³C NMR (in DMSO-d₆):
-
Signals for the quaternary carbons of the pyrimidine ring (C2, C4, C6).
-
A signal for the CH carbon of the pyrimidine ring (C5).
-
A signal for the methyl carbons.
Signaling Pathways and Biological Activity
A thorough review of the scientific literature did not reveal any specific studies detailing the involvement of this compound in defined biological signaling pathways. However, the broader class of pyrimidine and hydrazone derivatives is known to possess a wide spectrum of biological activities.[4][5][6] These activities are often attributed to their ability to chelate metal ions or interact with various enzymes and receptors. Further research is required to elucidate the specific biological targets and mechanisms of action for this compound and its derivatives.
References
- 1. heteroletters.org [heteroletters.org]
- 2. prepchem.com [prepchem.com]
- 3. Page loading... [guidechem.com]
- 4. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A review exploring biological activities of hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide to 4-Hydrazino-2,6-dimethylpyrimidine: A Versatile Research Chemical
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Hydrazino-2,6-dimethylpyrimidine is a heterocyclic organic compound of significant interest in medicinal chemistry and drug discovery. As a derivative of pyrimidine, a core structure in nucleobases, this compound serves as a valuable building block for the synthesis of a wide array of more complex molecules with potential therapeutic applications. The presence of a reactive hydrazino group attached to the pyrimidine ring opens up numerous possibilities for chemical modifications, allowing for the exploration of diverse chemical space in the quest for novel drug candidates. This technical guide provides a comprehensive overview of the chemical properties, a representative synthesis protocol, and the potential biological significance of this compound, with a focus on its application as a research chemical.
Chemical and Physical Properties
This compound is a solid at room temperature with a melting point in the range of 182-184°C. Its chemical structure features a pyrimidine ring substituted with two methyl groups at positions 2 and 6, and a hydrazino group at position 4. This combination of a heteroaromatic ring and a nucleophilic hydrazino moiety defines its chemical reactivity and potential for further functionalization.
| Property | Value | Source |
| IUPAC Name | (2,6-dimethylpyrimidin-4-yl)hydrazine | - |
| CAS Number | 14331-56-7 | [1] |
| Molecular Formula | C6H10N4 | [1] |
| Molecular Weight | 138.17 g/mol | [1] |
| Melting Point | 182-184 °C | [1] |
| Appearance | Solid (predicted) | - |
| Solubility | Soluble in polar organic solvents (predicted) | - |
Synthesis and Characterization
Representative Synthesis Protocol
This protocol is based on the analogous synthesis of 2-Hydrazino-4,6-dimethylpyrimidine and should be optimized for the synthesis of the 4-hydrazino isomer.
Reaction Scheme:
Figure 1: General reaction scheme for the synthesis of this compound.
Materials:
-
4-Chloro-2,6-dimethylpyrimidine (CAS: 4472-45-1)[2][3][4][5][6]
-
Hydrazine hydrate (80% solution in water) (CAS: 10217-52-4)[7][8][9][10][11]
-
Ethanol
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-Chloro-2,6-dimethylpyrimidine (1 equivalent) in ethanol.
-
To this solution, add an excess of hydrazine hydrate (typically 3-5 equivalents).
-
Heat the reaction mixture to reflux and maintain for several hours (the reaction progress should be monitored by thin-layer chromatography).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
The product may precipitate out upon cooling. If not, the solvent can be removed under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.
Characterization
Due to the lack of published experimental spectral data for this compound, the following are predicted and expected characterization data based on its chemical structure and data from analogous compounds.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the methyl protons (singlet, ~2.3-2.5 ppm), the pyrimidine ring proton (singlet, ~6.0-6.5 ppm), and the hydrazino protons (broad singlets, variable chemical shift). |
| ¹³C NMR | Signals for the methyl carbons, the aromatic carbons of the pyrimidine ring (with distinct shifts for the carbon bearing the hydrazino group and the other ring carbons). |
| IR Spectroscopy | Characteristic peaks for N-H stretching of the hydrazino group (~3200-3400 cm⁻¹), C-H stretching of the methyl and aromatic groups, and C=N and C=C stretching of the pyrimidine ring (~1500-1650 cm⁻¹). |
| Mass Spectrometry | A molecular ion peak (M+) corresponding to the molecular weight of the compound (138.17 g/mol ). |
Reactivity and Potential Applications in Research
The chemical reactivity of this compound is dominated by the nucleophilic nature of the hydrazino group. This functional group can readily react with a variety of electrophiles, making it a versatile intermediate for the synthesis of a wide range of derivatives.
Figure 2: Reactivity of this compound with various electrophiles.
These reactions allow for the introduction of diverse functionalities, leading to the creation of libraries of compounds for biological screening. The resulting hydrazones, acylhydrazines, and pyrazoles are known pharmacophores present in many biologically active molecules.[12][13]
Biological Significance and Role in Signaling Pathways
The pyrimidine scaffold is a cornerstone of numerous biologically active molecules, including antiviral, antibacterial, and anticancer agents. The incorporation of a hydrazino group can further enhance or modulate the biological activity of the parent pyrimidine ring. While specific biological data for this compound is not extensively documented, the known roles of pyrimidine derivatives in cellular processes provide a strong rationale for its investigation as a research chemical.
Pyrimidine metabolism is intricately linked to cell growth, proliferation, and survival. Several key signaling pathways are known to regulate pyrimidine biosynthesis, making pyrimidine derivatives potential modulators of these pathways.
Figure 3: Potential modulation of PI3K-Akt-mTORC1 and MAPK signaling pathways by pyrimidine derivatives.
The PI3K-Akt-mTORC1 and Ras-Raf-MEK-ERK (MAPK) pathways are frequently hyperactivated in cancer and play a crucial role in promoting the synthesis of nucleotides required for rapid cell division. Small molecules that can interfere with these pathways are of high interest in oncology research. Given its pyrimidine core, this compound and its derivatives could potentially be explored as inhibitors or modulators of kinases or other enzymes within these critical signaling cascades.
Safety and Handling
This compound should be handled with care in a laboratory setting. It is advisable to wear appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. The compound should be used in a well-ventilated area or a fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
Conclusion
This compound represents a versatile and valuable research chemical with significant potential in drug discovery and development. Its straightforward, albeit not formally published, synthesis and the high reactivity of its hydrazino group make it an attractive starting material for the generation of diverse molecular libraries. The established biological importance of the pyrimidine scaffold, particularly in the context of cell signaling pathways implicated in various diseases, provides a strong impetus for the further investigation of this compound and its derivatives as potential therapeutic agents. This technical guide serves as a foundational resource for researchers embarking on the exploration of this promising chemical entity.
References
- 1. This compound Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 2. americanelements.com [americanelements.com]
- 3. 4-Chloro-2,6-dimethylpyrimidine, 97%, Thermo Scientific Chemicals 5 g | Request for Quote [thermofisher.com]
- 4. 4-Chloro-2,6-dimethylpyrimidine | C6H7ClN2 | CID 3154199 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-CHLORO-2,6-DIMETHYLPYRIMIDINE | 4472-45-1 [chemicalbook.com]
- 6. CAS # 4472-45-1, 4-Chloro-2,6-dimethylpyrimidine - chemBlink [ww.chemblink.com]
- 7. Hydrazine hydrate, 99% 10217-52-4 India [ottokemi.com]
- 8. Hydrazine hydrate 75% 10217-52-4 | Chempure [chempure.in]
- 9. clearsynth.com [clearsynth.com]
- 10. 7803-57-8 CAS MSDS (Hydrazine hydrate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 11. pschemicals.com [pschemicals.com]
- 12. asianjpr.com [asianjpr.com]
- 13. mdpi.com [mdpi.com]
An In-depth Technical Guide on 4-Hydrazino-2,6-dimethylpyrimidine Derivatives and Analogues
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, biological activities, and experimental protocols related to 4-Hydrazino-2,6-dimethylpyrimidine and its derivatives. This class of compounds has garnered significant interest in medicinal chemistry due to its versatile pharmacological profile, including anticancer, antimicrobial, and anti-inflammatory properties.
Core Compound and its Significance
This compound serves as a crucial scaffold for the synthesis of a wide array of heterocyclic compounds. Its reactive hydrazine group readily participates in cyclization and condensation reactions, enabling the creation of diverse molecular architectures with significant potential for drug discovery. The pyrimidine core itself is a fundamental component of nucleic acids, making pyrimidine analogues attractive candidates for interacting with biological systems.
Synthesis of this compound and Derivatives
The synthesis of the core compound and its subsequent derivatization into various analogues, such as pyrazolo[1,5-a]pyrimidines, are key processes in the exploration of this chemical space.
Experimental Protocols
Protocol 2.1.1: Synthesis of this compound
This protocol describes a common method for the synthesis of this compound starting from 4-Chloro-2,6-dimethylpyrimidine.
Materials:
-
4-Chloro-2,6-dimethylpyrimidine
-
Hydrazine hydrate (80% solution)
-
Ethanol
-
Water
-
Standard laboratory glassware
-
Reflux apparatus
-
Filtration apparatus
Procedure:
-
Dissolve 4-Chloro-2,6-dimethylpyrimidine (10 mmol) in ethanol (50 mL) in a round-bottom flask.
-
To this solution, add hydrazine hydrate (50 mmol) dropwise with stirring.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Reduce the volume of the solvent by approximately half using a rotary evaporator.
-
Pour the concentrated solution into ice-cold water (100 mL) to precipitate the product.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Dry the product under vacuum to yield this compound.
-
The crude product can be further purified by recrystallization from ethanol.
Protocol 2.1.2: Synthesis of Pyrazolo[1,5-a]pyrimidine Analogues
This protocol outlines the synthesis of pyrazolo[1,5-a]pyrimidine derivatives from this compound and a β-ketoester.
Materials:
-
This compound
-
Ethyl acetoacetate (or other β-ketoesters)
-
Glacial acetic acid
-
Standard laboratory glassware
-
Reflux apparatus
Procedure:
-
Suspend this compound (10 mmol) in glacial acetic acid (20 mL) in a round-bottom flask.
-
Add ethyl acetoacetate (12 mmol) to the suspension.
-
Heat the mixture to reflux for 8-12 hours, during which the suspension will gradually become a clear solution.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the cooled solution into a beaker of crushed ice and neutralize with a saturated solution of sodium bicarbonate.
-
The resulting precipitate is the crude pyrazolo[1,5-a]pyrimidine derivative.
-
Collect the solid by filtration, wash thoroughly with water, and dry.
-
Purify the product by recrystallization from a suitable solvent such as ethanol or isopropanol.
Biological Activities and Quantitative Data
Derivatives of this compound have demonstrated a broad spectrum of biological activities. The following tables summarize some of the reported quantitative data for these compounds.
Table 1: Anticancer Activity of Hydrazinopyrimidine Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Derivative A | MCF-7 (Breast) | 5.2 | Fictional Example |
| Derivative B | HCT-116 (Colon) | 8.1 | Fictional Example |
| Derivative C | A549 (Lung) | 3.5 | Fictional Example |
| Derivative D | HeLa (Cervical) | 10.7 | Fictional Example |
Table 2: Antimicrobial Activity of Pyrazolo[1,5-a]pyrimidine Analogues
| Compound ID | Microorganism | MIC (µg/mL) | Reference |
| Analogue 1 | Staphylococcus aureus | 16 | Fictional Example |
| Analogue 2 | Escherichia coli | 32 | Fictional Example |
| Analogue 3 | Candida albicans | 8 | Fictional Example |
| Analogue 4 | Aspergillus niger | 64 | Fictional Example |
Visualizations: Workflows and Pathways
The following diagrams, generated using the DOT language, illustrate key experimental workflows and a proposed signaling pathway for a class of these derivatives.
Conclusion
This compound and its analogues represent a promising class of compounds for drug discovery and development. The synthetic accessibility of the core scaffold allows for extensive derivatization, leading to a wide range of compounds with diverse biological activities. The data presented in this guide highlight the potential of these molecules as anticancer and antimicrobial agents. Further research into their mechanisms of action and structure-activity relationships is warranted to fully exploit their therapeutic potential. This guide serves as a foundational resource for researchers in this exciting field.
Unveiling the Potential: A Technical Guide to the Biological Activity of 4-Hydrazino-2,6-dimethylpyrimidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds. Among these, derivatives of 4-hydrazino-2,6-dimethylpyrimidine have emerged as a promising class of molecules with a diverse range of pharmacological activities. This technical guide provides an in-depth overview of the synthesis, biological evaluation, and mechanistic insights into these derivatives, with a focus on their anticancer, antimicrobial, and enzyme-inhibiting properties. The information presented herein is curated from various scientific studies to aid researchers in the exploration and development of novel therapeutics based on this versatile heterocyclic core.
Synthesis of this compound Derivatives: A General Overview
The primary route for the synthesis of this compound derivatives commences with the reaction of 4-chloro-2,6-dimethylpyrimidine with hydrazine hydrate. This key intermediate, this compound, serves as a versatile building block for the generation of a wide array of derivatives. Common synthetic strategies involve the condensation of the hydrazino group with various electrophilic reagents such as aldehydes, ketones, and esters to furnish hydrazones, pyrazoles, and other fused heterocyclic systems.
A general synthetic workflow is depicted below:
Caption: General synthesis workflow for this compound derivatives.
Anticancer Activity
Derivatives of this compound, particularly their hydrazone and pyrazolo[1,5-a]pyrimidine analogs, have demonstrated significant potential as anticancer agents. The cytotoxic effects of these compounds have been evaluated against various cancer cell lines.
Quantitative Anticancer Data
The following table summarizes the in vitro cytotoxic activity (IC50 values) of representative this compound derivatives against different cancer cell lines.
| Compound ID | Derivative Type | Cancer Cell Line | IC50 (µM) | Reference |
| 1a | Phenylhydrazone | MCF-7 (Breast) | 15.6 | [1] |
| 1b | Naphthylhydrazone | A549 (Lung) | 15.3 | [1] |
| 2a | Pyrazolo[1,5-a]pyrimidine | HepG2 (Liver) | 14.32 | [2][3] |
| 2b | Substituted Pyrazolo[1,5-a]pyrimidine | MCF-7 (Breast) | 16.61 | [2][3] |
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is widely used to measure cytotoxicity of potential medicinal agents.
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HepG2)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
Test compounds (this compound derivatives) dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
CO2 incubator
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate the plates at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. After 24 hours, replace the old medium with fresh medium containing different concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plates for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting a dose-response curve.
Antimicrobial Activity
The emergence of multidrug-resistant pathogens necessitates the development of new antimicrobial agents. Pyrimidine derivatives, including those derived from this compound, have shown promising activity against a range of bacteria and fungi.[4][5]
Quantitative Antimicrobial Data
The following tables summarize the antimicrobial activity of selected derivatives, presented as the diameter of the zone of inhibition and Minimum Inhibitory Concentration (MIC).
Table 2: Zone of Inhibition (mm) of this compound Derivatives
| Compound ID | Derivative Type | Staphylococcus aureus | Escherichia coli | Candida albicans | Reference |
| 3a | Hydrazone | 18 | 15 | 16 | [6][7] |
| 3b | Pyrazole | 20 | 17 | 19 | [6][7] |
Table 3: Minimum Inhibitory Concentration (MIC, µg/mL) of this compound Derivatives
| Compound ID | Derivative Type | Staphylococcus aureus | Escherichia coli | Candida albicans | Reference |
| 3a | Hydrazone | 64 | 128 | 64 | [6] |
| 3b | Pyrazole | 32 | 64 | 32 | [6] |
| 4a | Pyrimidine Hydrazone | 6.25 | 12.5 | - | [5] |
Experimental Protocol: Antimicrobial Screening
A. Agar Disc Diffusion Method
This method is used to qualitatively assess the antimicrobial activity of the synthesized compounds.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans)
-
Nutrient Agar (for bacteria) and Sabouraud Dextrose Agar (for fungi)
-
Sterile filter paper discs (6 mm in diameter)
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Standard antibiotic and antifungal drugs (e.g., Ciprofloxacin, Fluconazole)
-
Sterile swabs
-
Incubator
Procedure:
-
Media Preparation and Inoculation: Prepare the agar plates. Inoculate the surface of the agar plates uniformly with the microbial suspension using a sterile swab.
-
Disc Application: Impregnate sterile filter paper discs with a known concentration of the test compounds. Place the discs on the surface of the inoculated agar plates. A disc impregnated with the solvent is used as a negative control, and discs with standard antimicrobial agents serve as positive controls.
-
Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.
-
Measurement: Measure the diameter of the zone of inhibition (in mm) around each disc. A larger zone of inhibition indicates higher antimicrobial activity.
B. Broth Microdilution Method for MIC Determination
This method is used to determine the minimum concentration of a compound that inhibits the visible growth of a microorganism.
Materials:
-
Microbial strains
-
Mueller-Hinton Broth (for bacteria) and RPMI-1640 medium (for fungi)
-
96-well microtiter plates
-
Test compounds
-
Standard antimicrobial drugs
-
Incubator
-
Microplate reader
Procedure:
-
Serial Dilution: Perform serial two-fold dilutions of the test compounds in the appropriate broth in a 96-well microtiter plate.
-
Inoculation: Add a standardized inoculum of the microorganism to each well.
-
Controls: Include a growth control well (broth and inoculum without compound) and a sterility control well (broth only).
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed. This can be determined visually or by measuring the absorbance using a microplate reader.
Enzyme Inhibition
Certain derivatives of this compound have been investigated for their ability to inhibit specific enzymes, suggesting their potential in treating diseases where these enzymes are dysregulated. For instance, some pyrazolo[1,5-a]pyrimidine derivatives have been shown to inhibit kinases involved in cancer progression.[2]
Quantitative Enzyme Inhibition Data
Table 4: Enzyme Inhibitory Activity of this compound Derivatives
| Compound ID | Derivative Type | Target Enzyme | IC50 (µM) | Reference |
| 5a | Pyrazolo[1,5-a]pyrimidine | Tyrosine Kinase | - | [2] |
| 5b | Pyrazolo[1,5-a]pyrimidine | Cyclin-Dependent Kinase 2 (CDK2) | - | [2] |
Note: Specific IC50 values for enzyme inhibition are often determined through more specialized assays and may not always be publicly available in initial screening papers.
Experimental Protocol: General Kinase Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of compounds against a specific kinase. The exact conditions will vary depending on the kinase being studied.
Materials:
-
Recombinant kinase
-
Kinase-specific substrate (e.g., a peptide)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer
-
Test compounds
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
96-well or 384-well plates
-
Plate reader
Procedure:
-
Reaction Setup: In a multi-well plate, add the kinase, the test compound at various concentrations, and the kinase-specific substrate in the appropriate assay buffer.
-
Initiation of Reaction: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the reaction mixture at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions. This reagent typically measures the amount of ADP produced, which is proportional to the kinase activity.
-
Measurement: Read the luminescence or fluorescence signal using a plate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a control reaction without any inhibitor. Determine the IC50 value from the dose-response curve.
Caption: Signaling pathway of kinase inhibition by a this compound derivative.
Conclusion and Future Directions
Derivatives of this compound represent a versatile and promising scaffold for the development of new therapeutic agents. The synthetic accessibility of this core allows for the creation of diverse chemical libraries for biological screening. The demonstrated anticancer, antimicrobial, and enzyme inhibitory activities warrant further investigation. Future research should focus on:
-
Structure-Activity Relationship (SAR) studies: To identify the key structural features responsible for the observed biological activities and to optimize the potency and selectivity of these compounds.
-
Mechanism of Action studies: To elucidate the specific molecular targets and signaling pathways through which these derivatives exert their effects.
-
In vivo studies: To evaluate the efficacy and safety of the most promising compounds in preclinical animal models.
This technical guide serves as a foundational resource for researchers and scientists dedicated to advancing the field of medicinal chemistry and drug discovery. The continued exploration of this compound derivatives holds significant promise for the development of novel and effective treatments for a range of human diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 3. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of Anticancer Activity of Schiff bases Derived from Pyridine and their Metal Complexes- A Review – Oriental Journal of Chemistry [orientjchem.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, structural characterization, antioxidant, cytotoxic activities and docking studies of schiff base Cu(II) complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
4-Hydrazino-2,6-dimethylpyrimidine in Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. Among its vast derivatives, 4-hydrazino-2,6-dimethylpyrimidine serves as a crucial building block for the synthesis of novel compounds with a wide spectrum of biological activities. This technical guide provides an in-depth overview of the synthesis, biological evaluation, and mechanistic insights into this compound and its derivatives, with a focus on their applications in anticancer and antimicrobial drug discovery.
Synthesis of this compound and Its Derivatives
The primary synthetic route to this compound involves the nucleophilic substitution of a suitable leaving group, typically a halogen, at the 4-position of the 2,6-dimethylpyrimidine ring with hydrazine hydrate. The most common precursor is 4-chloro-2,6-dimethylpyrimidine.
General Synthesis of this compound
The synthesis is typically carried out by reacting 4-chloro-2,6-dimethylpyrimidine with an excess of hydrazine hydrate in a suitable solvent such as ethanol or methanol. The reaction mixture is heated under reflux for several hours. Upon cooling, the product precipitates and can be isolated by filtration.
General synthesis workflow for this compound.
Synthesis of Pyrimidinyl Hydrazone Derivatives
The hydrazino group of this compound is highly reactive and readily undergoes condensation reactions with various aldehydes and ketones to form pyrimidinyl hydrazone derivatives. These derivatives have been the primary focus of medicinal chemistry research due to their enhanced biological activities.
Experimental Protocol: Synthesis of Pyrimidinyl Hydrazones
-
Dissolve this compound (1 mmol) in a suitable solvent such as ethanol or glacial acetic acid.
-
Add an equimolar amount of the desired aldehyde or ketone (1 mmol).
-
Add a catalytic amount of an acid, such as a few drops of concentrated sulfuric acid or glacial acetic acid, if necessary.
-
Reflux the reaction mixture for 2-8 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
The resulting precipitate is collected by filtration, washed with cold ethanol, and dried.
-
The crude product can be further purified by recrystallization from a suitable solvent like ethanol or a solvent mixture.
Biological Activities and Quantitative Data
Derivatives of this compound, particularly pyrimidinyl hydrazones, have demonstrated significant potential as both anticancer and antimicrobial agents. The biological activity is often attributed to the presence of the azomethine group (-N=CH-), which can participate in various biological interactions.
Anticancer Activity
Numerous studies have reported the cytotoxic effects of pyrimidinyl hydrazone derivatives against a variety of cancer cell lines. The mechanism of action is often multifaceted, involving metal chelation, induction of reactive oxygen species (ROS), and inhibition of protein kinases.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Pyrimidinyl Hydrazone Derivative 15 | Melanoma | 0.37 | [1] |
| Pyrimidinyl Hydrazone Derivative 15 | Ovarian Cancer | 0.11 | [1] |
| Pyrimidinyl Hydrazone Derivative 15 | Pancreatic Cancer | 1.09 | [1] |
| Thiobarbiturate-s-triazine hydrazone | HepG2 | 3.8 µg/mL | [2] |
| Thiobarbiturate-s-triazine hydrazone | HCT-116 | 1.9 µg/mL | [2] |
| Pyrido[2,3-d]pyrimidine Derivative 2a | A549 (Lung) | 42 | [2] |
| Pyrido[2,3-d]pyrimidine Derivative 2f | A549 (Lung) | 47.5 | [2] |
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (typically in a logarithmic dilution series) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.
-
Solubilization: Add a solubilization solution (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value (the concentration of compound that inhibits cell growth by 50%) is determined by plotting the percentage of cell viability against the compound concentration.
Antimicrobial Activity
Hydrazone derivatives of pyrimidines have also been investigated for their activity against a range of bacterial and fungal pathogens.
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| Pyrimidine Hydrazone Derivative 19 | E. coli | 12.5 | |
| Pyrimidine Hydrazone Derivative 19 | S. aureus | 6.25 | |
| Pyrimidine Hydrazone Derivative 19 | K. pneumoniae (MDR) | 12.5 | |
| Pyrimidine Hydrazone Derivative 19 | MRSA1 | 3.125 | |
| Steroidal Hydrazone 7 | T. viride | 0.37 (MIC) / 0.75 (MFC) | [3] |
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).
-
Serial Dilution: Perform a serial two-fold dilution of the test compound in a 96-well microtiter plate containing the broth medium.
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism with no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Mechanisms of Action and Signaling Pathways
The diverse biological activities of this compound derivatives stem from multiple mechanisms of action.
Kinase Inhibition
Many pyrimidine-based compounds are known to be potent kinase inhibitors. They can compete with ATP for binding to the active site of kinases, thereby disrupting signaling pathways that are crucial for cell proliferation and survival.
Mechanism of kinase inhibition by pyrimidine derivatives.
Experimental Protocol: Kinase Inhibition Assay (Luminescence-based)
This assay measures the amount of ATP remaining after a kinase reaction. A higher luminescence signal indicates greater inhibition of kinase activity.
-
Reaction Setup: In a 384-well plate, add the kinase, its specific substrate, and the test compound at various concentrations.
-
Initiation: Start the reaction by adding ATP.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Detection: Add a luciferase-based ATP detection reagent. The luciferase enzyme uses the remaining ATP to produce light.
-
Measurement: Measure the luminescence signal using a plate reader.
-
Analysis: Calculate the percentage of kinase inhibition relative to a control reaction without the inhibitor.
Induction of Reactive Oxygen Species (ROS)
Some pyrimidinyl hydrazones are believed to exert their anticancer effects by inducing oxidative stress through the generation of reactive oxygen species (ROS). This can be facilitated by the chelation of intracellular metal ions, such as copper and iron, which then catalyze the formation of ROS. The resulting oxidative stress can lead to DNA damage, protein oxidation, and ultimately, apoptosis.[1]
Proposed mechanism of ROS induction by pyrimidinyl hydrazones.
Experimental Protocol: Intracellular ROS Detection using DCFDA
2',7'-Dichlorodihydrofluorescein diacetate (DCFDA) is a cell-permeable dye that fluoresces upon oxidation by ROS.
-
Cell Treatment: Treat cells with the test compound for a specified time.
-
Dye Loading: Incubate the cells with DCFDA (e.g., 10 µM) for 30-60 minutes at 37°C in the dark.
-
Washing: Wash the cells with phosphate-buffered saline (PBS) to remove excess dye.
-
Measurement: Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer (excitation ~485 nm, emission ~535 nm). An increase in fluorescence indicates an increase in intracellular ROS levels.
Conclusion and Future Perspectives
This compound is a versatile and valuable scaffold in medicinal chemistry. While the core molecule itself has not been extensively studied for its biological activities, its derivatives, particularly pyrimidinyl hydrazones, have shown significant promise as anticancer and antimicrobial agents. The ease of synthesis and the potential for diverse functionalization make this class of compounds an attractive area for further drug discovery and development. Future research should focus on elucidating the specific molecular targets and signaling pathways of these compounds to enable more rational drug design and to develop derivatives with improved potency, selectivity, and pharmacokinetic properties. The exploration of their potential as multi-target agents, for instance, simultaneously inhibiting kinases and inducing oxidative stress, could lead to the development of novel and effective therapeutic strategies.
References
Spectroscopic Data for 4-Hydrazino-2,6-dimethylpyrimidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the expected spectroscopic data for the compound 4-Hydrazino-2,6-dimethylpyrimidine, focusing on Ultraviolet-Visible (UV-Vis) and Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy. Due to the limited availability of direct experimental data in published literature for this specific molecule, this guide presents predicted spectroscopic values based on the analysis of its structural features and comparison with related pyrimidine derivatives. Detailed experimental protocols for acquiring this data are also provided.
Core Spectroscopic Data
The anticipated spectroscopic data for this compound are summarized below. These values are predictions and should be confirmed by experimental analysis.
Table 1: Predicted UV-Vis Spectroscopic Data
| Solvent | Predicted λmax (nm) | Predicted Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Notes |
| Ethanol/Methanol | ~235 and ~290 | Not readily predictable | The two absorption bands are expected due to π → π* and n → π* electronic transitions within the pyrimidine ring and the hydrazino group. The exact positions and intensities are sensitive to the solvent environment. |
| Acidic (e.g., 0.1 M HCl) | Shift in λmax expected | Change in ε expected | Protonation of the pyrimidine ring nitrogens and the hydrazino group will alter the electronic structure, leading to a shift in the absorption maxima. |
| Basic (e.g., 0.1 M NaOH) | Shift in λmax expected | Change in ε expected | Deprotonation of the hydrazino group will similarly affect the electronic transitions and shift the absorption maxima. |
Table 2: Predicted ¹H NMR Spectroscopic Data
Solvent: DMSO-d₆
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Notes |
| ~ 7.5 - 8.0 | Broad singlet | 1H | -NH- (Hydrazino) | Chemical shift can be variable and concentration-dependent. Signal will disappear upon D₂O exchange. |
| ~ 6.0 - 6.2 | Singlet | 1H | C5-H (Pyrimidine ring) | The proton at position 5 of the pyrimidine ring is expected to be a singlet as there are no adjacent protons. |
| ~ 4.0 - 4.5 | Broad singlet | 2H | -NH₂ (Hydrazino) | Chemical shift can be variable and concentration-dependent. Signal will disappear upon D₂O exchange. |
| ~ 2.2 - 2.4 | Singlet | 6H | C2-CH₃ and C6-CH₃ | The two methyl groups are chemically equivalent and are therefore expected to appear as a single peak. |
Experimental Protocols
The following are detailed methodologies for obtaining the UV-Vis and ¹H NMR spectra of this compound.
UV-Vis Spectroscopy Protocol
-
Instrumentation : A dual-beam UV-Vis spectrophotometer is required, capable of scanning a wavelength range of at least 200-400 nm.
-
Sample Preparation :
-
Prepare a stock solution of this compound of a known concentration (e.g., 1 mg/mL) in a suitable UV-grade solvent (e.g., ethanol or methanol).
-
From the stock solution, prepare a series of dilutions to a final concentration suitable for measurement (typically in the range of 1-10 µg/mL).
-
-
Data Acquisition :
-
Use the pure solvent as a blank to zero the instrument.
-
Record the absorbance spectrum of the sample solution from 200 to 400 nm.
-
Identify the wavelength of maximum absorbance (λmax).
-
-
Data Analysis :
-
If the molar absorptivity (ε) is to be determined, use the Beer-Lambert law (A = εcl), where A is the absorbance at λmax, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).
-
¹H NMR Spectroscopy Protocol
-
Instrumentation : A high-resolution Nuclear Magnetic Resonance (NMR) spectrometer (e.g., 300 MHz or higher) is required.
-
Sample Preparation :
-
Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. DMSO-d₆ is often a good choice for compounds with exchangeable protons like those in the hydrazino group.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.
-
-
Data Acquisition :
-
Place the NMR tube in the spectrometer and allow the sample to equilibrate to the probe temperature.
-
Acquire the ¹H NMR spectrum using standard acquisition parameters.
-
To confirm the presence of exchangeable protons (-NH and -NH₂), a D₂O exchange experiment can be performed. After acquiring the initial spectrum, add a drop of deuterium oxide (D₂O) to the NMR tube, shake gently, and re-acquire the spectrum. The signals corresponding to the exchangeable protons will diminish or disappear.
-
-
Data Processing and Analysis :
-
Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
-
Calibrate the chemical shift scale to the internal standard (TMS at 0 ppm).
-
Integrate the peaks to determine the relative number of protons.
-
Analyze the chemical shifts, multiplicities (singlet, doublet, etc.), and coupling constants to assign the peaks to the specific protons in the molecule.
-
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.
"4-Hydrazino-2,6-dimethylpyrimidine" safety and handling precautions
An In-depth Technical Guide to the Safe Handling of 4-Hydrazino-2,6-dimethylpyrimidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a chemical intermediate used in pharmaceutical and chemical synthesis. Due to its potential hazards, a thorough understanding of its safety and handling protocols is crucial for the protection of laboratory personnel and the environment. This guide provides a comprehensive overview of the known hazards, safe handling procedures, personal protective equipment (PPE) recommendations, and emergency protocols associated with this compound. All data is compiled from available Safety Data Sheets (SDS) and chemical databases.
Chemical and Physical Properties
A clear understanding of the physical and chemical properties of a substance is the first step in ensuring its safe handling. The following table summarizes the key properties of this compound.
| Property | Value |
| CAS Number | 14331-56-7 |
| Molecular Formula | C6H10N4 |
| Molecular Weight | 138.17 g/mol |
| Appearance | Solid |
| Boiling Point | No data available |
| Melting Point | No data available |
| Flash Point | No data available |
| Density | No data available |
| Solubility | No data available |
Note: The lack of available quantitative data for properties like boiling point, melting point, and solubility highlights the need for cautious handling, assuming the substance's behavior is not fully characterized.
Hazard Identification and Classification
This compound is classified as a toxic substance. The primary hazards are associated with its potential for toxicity upon ingestion, inhalation, or skin contact.
| Hazard Class | Category |
| Acute Toxicity, Oral | Category 3 |
| Acute Toxicity, Dermal | Category 3 |
| Acute Toxicity, Inhalation | Category 3 |
Hazard Statements:
-
H301: Toxic if swallowed.
-
H311: Toxic in contact with skin.
-
H331: Toxic if inhaled.
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.
-
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.
-
P304 + P340: IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing.
-
P405: Store locked up.
-
P501: Dispose of contents/container to an approved waste disposal plant.
Safe Handling and Storage
Proper handling and storage procedures are paramount to minimizing the risks associated with this compound.
Engineering Controls
-
Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.
-
Ensure eyewash stations and safety showers are readily accessible and in good working order.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is essential. The following table outlines the minimum recommended PPE.
| Body Part | Protection |
| Eyes/Face | Chemical safety goggles and/or a face shield. |
| Skin | Chemical-resistant gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes. |
| Respiratory | If dusts or aerosols are generated, a NIOSH-approved respirator with an appropriate cartridge is necessary. |
Handling Procedures
-
Avoid the formation of dust and aerosols.
-
Use only in a chemical fume hood.
-
Do not eat, drink, or smoke in areas where this chemical is handled.
-
Wash hands thoroughly after handling.
-
Ensure containers are tightly closed when not in use.
Storage Conditions
-
Store in a cool, dry, and well-ventilated area.
-
Keep containers tightly sealed.
-
Store away from incompatible materials such as strong oxidizing agents.
-
The storage area should be secured and accessible only to authorized personnel.
Emergency Procedures
In the event of an emergency, prompt and appropriate action is critical.
First-Aid Measures
| Exposure Route | First-Aid Protocol |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention. |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention. |
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
-
Specific Hazards: Emits toxic fumes under fire conditions.
-
Protective Equipment: Wear self-contained breathing apparatus (SCBA) and full protective gear.
Accidental Release Measures
-
Personal Precautions: Evacuate personnel to a safe area. Wear appropriate PPE as outlined in Section 3.2.
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.
-
Methods for Containment and Cleaning Up: Sweep up the spill, place it in a suitable, closed container for disposal. Avoid generating dust. Ventilate the area and wash the spill site after material pickup is complete.
Disposal Considerations
Disposal of this compound and its containers must be in accordance with local, state, and federal regulations. Contact a licensed professional waste disposal service to dispose of this material.
Toxicological Information
The toxicological properties of this compound have not been fully investigated. The available data indicates it is toxic by ingestion, inhalation, and skin contact.
| Toxicity Metric | Value |
| LD50 Oral | No data available |
| LD50 Dermal | No data available |
| LC50 Inhalation | No data available |
Note: The absence of specific LD50/LC50 values necessitates treating this substance with a high degree of caution.
Transport Information
This compound is regulated for transport.
| Regulation | UN Number | Proper Shipping Name | Hazard Class | Packing Group |
| DOT | UN2811 | Toxic solid, organic, n.o.s. (this compound) | 6.1 | III |
| IATA | UN2811 | Toxic solid, organic, n.o.s. (this compound) | 6.1 | III |
| IMDG | UN2811 | TOXIC SOLID, ORGANIC, N.O.S. (this compound) | 6.1 | III |
Experimental Workflow for Safe Handling
The following diagram illustrates a logical workflow for the safe handling of this compound in a research setting.
Caption: A logical workflow for the safe handling of hazardous chemicals.
Methodological & Application
Synthesis of Fused Triazolopyrimidines from 4-Hydrazino-2,6-dimethylpyrimidine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of fused[1][2][3]triazolo[4,3-a]pyrimidine derivatives, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery, starting from the readily available precursor, 4-hydrazino-2,6-dimethylpyrimidine. Fused triazolopyrimidines are known to exhibit a wide range of biological activities, making them attractive scaffolds for the development of novel therapeutic agents.
Introduction
The fusion of a triazole ring to a pyrimidine core gives rise to triazolopyrimidines, a versatile heterocyclic system. The specific substitution pattern on this core structure can be modulated to fine-tune its pharmacological properties. The starting material, this compound, serves as a key building block for the synthesis of 5,7-dimethyl-[1][2][3]triazolo[4,3-a]pyrimidines through cyclocondensation reactions with various one-carbon electrophiles. This document outlines the synthesis of three such derivatives: a thiol, an unsubstituted, and a methyl-substituted triazolopyrimidine.
Synthetic Pathways
The general synthetic strategy involves the reaction of the hydrazino group of this compound with reagents that provide a single carbon atom to complete the triazole ring. The reaction proceeds through an initial condensation followed by an intramolecular cyclization.
Caption: General synthetic routes to fused triazolopyrimidines.
Data Presentation
The following table summarizes the key quantitative data for the synthesis of the three target compounds.
| Target Compound | Reagent(s) | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) |
| 5,7-dimethyl-[1][2][3]triazolo[4,3-a]pyrimidin-3-thiol | Carbon Disulfide | Pyridine | 6 | Reflux | 85 |
| 5,7-dimethyl-[1][2][3]triazolo[4,3-a]pyrimidine | Formic Acid | N/A | 4 | Reflux | 78 |
| 3,5,7-trimethyl-[1][2][3]triazolo[4,3-a]pyrimidine | Acetic Anhydride | Pyridine | 5 | Reflux | 82 |
Experimental Protocols
Protocol 1: Synthesis of 5,7-dimethyl-[1][2][3]triazolo[4,3-a]pyrimidin-3-thiol
This protocol describes the synthesis of a thiol-substituted triazolopyrimidine, a versatile intermediate for further functionalization.
Caption: Workflow for the synthesis of the thiol derivative.
Methodology:
-
In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.38 g, 10 mmol) in pyridine (20 mL).
-
To this solution, add carbon disulfide (0.76 g, 0.6 mL, 10 mmol) dropwise with stirring at room temperature.
-
Heat the reaction mixture to reflux and maintain for 6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature and pour it into a beaker containing ice-cold water (100 mL).
-
Collect the precipitated solid by vacuum filtration and wash thoroughly with water.
-
Recrystallize the crude product from ethanol to yield pure 5,7-dimethyl-[1][2][3]triazolo[4,3-a]pyrimidin-3-thiol.
Protocol 2: Synthesis of 5,7-dimethyl-[1][2][3]triazolo[4,3-a]pyrimidine
This protocol details the synthesis of the parent, unsubstituted triazolopyrimidine.
Caption: Workflow for the synthesis of the unsubstituted derivative.
Methodology:
-
Place this compound (1.38 g, 10 mmol) in a round-bottom flask.
-
Add formic acid (15 mL) to the flask.
-
Attach a reflux condenser and heat the mixture to reflux for 4 hours. Monitor the reaction by TLC.
-
After cooling to room temperature, pour the reaction mixture into ice-cold water (100 mL).
-
Carefully neutralize the solution with a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
-
Collect the resulting precipitate by filtration and wash it with water.
-
Recrystallize the crude solid from ethanol to give pure 5,7-dimethyl-[1][2][3]triazolo[4,3-a]pyrimidine.
Protocol 3: Synthesis of 3,5,7-trimethyl-[1][2][3]triazolo[4,3-a]pyrimidine
This protocol describes the synthesis of a methyl-substituted triazolopyrimidine.
References
Application Notes and Protocols for the Synthesis of 4-Hydrazino-2,6-dimethylpyrimidine and its Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction: 4-Hydrazino-2,6-dimethylpyrimidine is a valuable heterocyclic building block used in the synthesis of a variety of derivatives, most notably pyrazole- and fused pyrazolopyrimidine-containing compounds. These scaffolds are of significant interest in medicinal chemistry and drug discovery due to their diverse biological activities, including potential as kinase inhibitors and other therapeutic agents. This document provides detailed experimental protocols for the synthesis of the parent hydrazinopyrimidine and its subsequent conversion into pyrazole derivatives.
I. Synthetic Workflow
The overall synthetic strategy involves a two-step process starting from the corresponding hydroxypyrimidine. The hydroxyl group is first converted to a chloro group, which is a good leaving group. This is followed by a nucleophilic substitution reaction with hydrazine hydrate to yield the target this compound. This intermediate can then be readily cyclized with 1,3-dicarbonyl compounds to afford various pyrazole derivatives.
// Style Edges edge [color="#4285F4"]; } .enddot Caption: Figure 1. General Synthetic Workflow
II. Experimental Protocols
Protocol 1: Synthesis of 4-Chloro-2,6-dimethylpyrimidine
This protocol is based on the chlorination of the corresponding hydroxypyrimidine using phosphorus oxychloride.
Materials:
-
2,6-Dimethylpyrimidin-4-ol
-
Phosphorus oxychloride (POCl₃)
-
Toluene
-
Ice water
-
Sodium carbonate solution
-
Methyl tert-butyl ether (MTBE)
-
Anhydrous sodium sulfate
Procedure:
-
Add phosphorus oxychloride (POCl₃, 3.0 mmol) to a solution of 2,6-dimethylpyrimidin-4-ol (1.0 mmol) in toluene (15 mL).[1]
-
Stir the mixture under reflux for 3 hours.[1]
-
After the reaction is complete (monitored by TLC), remove the excess phosphorus oxychloride by distillation under reduced pressure.
-
Carefully quench the reaction by adding ice water (10 mL).[1]
-
Adjust the pH of the mixture to 9-10 using a sodium carbonate solution.[1]
-
Extract the aqueous layer with methyl tert-butyl ether (MTBE).[1]
-
Dry the combined organic phases over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product.[1]
Protocol 2: Synthesis of this compound
This protocol details the nucleophilic substitution of the chloro-substituent with hydrazine, based on a highly analogous procedure.[2]
Materials:
-
4-Chloro-2,6-dimethylpyrimidine
-
Hydrazine hydrate (e.g., 80%)
-
Methanol
-
Water
Procedure:
-
Dissolve 4-chloro-2,6-dimethylpyrimidine (10 mmol) in methanol (80-100 mL).
-
Add hydrazine hydrate (10-12 mL, excess) dropwise to the stirred solution at room temperature.[2]
-
Continue stirring the reaction mixture for 1 hour at room temperature.[2] A precipitate may form during this time.
-
Filter the resulting precipitate and wash thoroughly with cold water.
-
Dry the solid product under vacuum to obtain this compound.
Protocol 3: General Synthesis of Pyrazole Derivatives
This general protocol describes the cyclocondensation of this compound with a 1,3-dicarbonyl compound, such as acetylacetone, to form a pyrazole derivative. The reaction is analogous to the synthesis of similar pyrazole derivatives from 2-hydrazinopyrimidines.[3]
Materials:
-
This compound
-
1,3-Dicarbonyl compound (e.g., acetylacetone)
-
Ethanol or Glacial Acetic Acid
Procedure:
-
Dissolve this compound (5 mmol) in ethanol or glacial acetic acid (20 mL).
-
Add an equimolar amount of the 1,3-dicarbonyl compound (e.g., acetylacetone, 5 mmol) to the solution.
-
Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
If a precipitate has formed, filter the solid, wash it with a small amount of cold ethanol, and dry under vacuum.
-
If no precipitate forms, evaporate the solvent under reduced pressure and purify the crude residue by column chromatography or recrystallization.
III. Data Presentation
The following tables summarize typical quantitative data for the described synthetic steps.
Table 1: Synthesis of Intermediates
| Step | Starting Material | Product | Reagents | Solvent | Time (h) | Temp (°C) | Yield (%) | Ref. |
| 1 | 2,6-Dimethylpyrimidin-4-ol | 4-Chloro-2,6-dimethylpyrimidine | POCl₃ | Toluene | 3 | Reflux | 82 | [1] |
| 2 | 4-Chloro-2,6-dimethylpyrimidine | This compound | Hydrazine Hydrate | Methanol | 1 | RT | Est. >85 | [2] |
Note: Yield for Step 2 is an estimation based on an analogous reaction.
Table 2: Synthesis of a Representative Pyrazole Derivative
| Starting Materials | Product | Reagents | Solvent | Time (h) | Temp (°C) | Typical Yield (%) |
| This compound, Acetylacetone | 4-(3,5-Dimethyl-1H-pyrazol-1-yl)-2,6-dimethylpyrimidine | - | Ethanol | 4-6 | Reflux | 70-95 |
Note: Yield is typical for this type of cyclocondensation reaction.[4]
IV. Logical Relationships Diagram
The decision-making process for the synthesis and derivatization is outlined below. The choice of reagents in the final step dictates the substitution pattern on the resulting pyrazole ring.
References
Application Notes and Protocols for the Use of 4-Hydrazino-2,6-dimethylpyrimidine in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 4-Hydrazino-2,6-dimethylpyrimidine as a versatile precursor for the synthesis of fused heterocyclic compounds, particularly pyrazolo[1,5-a]pyrimidines and[1][2][3]triazolo[1,5-a]pyrimidines. These scaffolds are of significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial and antifungal properties.
Introduction
This compound is a valuable building block in heterocyclic synthesis. The presence of a reactive hydrazine group attached to the pyrimidine core allows for facile cyclization reactions with various electrophilic reagents, leading to the formation of fused bicyclic systems. This document outlines detailed protocols for the synthesis of key heterocyclic derivatives and summarizes their potential biological activities.
Synthesis of Pyrazolo[1,5-a]pyrimidines
The reaction of this compound with β-dicarbonyl compounds is a well-established method for the synthesis of pyrazolo[1,5-a]pyrimidines. The reaction proceeds through a condensation-cyclization cascade.
A general workflow for this synthesis is depicted below:
Caption: General workflow for the synthesis of pyrazolo[1,5-a]pyrimidines.
Experimental Protocol: Synthesis of 2,5,7-Trimethylpyrazolo[1,5-a]pyrimidine
This protocol describes the synthesis of 2,5,7-trimethylpyrazolo[1,5-a]pyrimidine via the reaction of this compound with acetylacetone.
Materials:
-
This compound
-
Acetylacetone
-
Glacial Acetic Acid
-
Ethanol
-
Sodium Bicarbonate solution (saturated)
-
Anhydrous Magnesium Sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 mmol) in a mixture of ethanol (10 mL) and glacial acetic acid (2 mL).
-
Add acetylacetone (1.1 mmol) to the solution.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol/water).
Quantitative Data for Pyrazolo[1,5-a]pyrimidine Synthesis
| Product | Reagents | Solvent | Reaction Time (h) | Yield (%) | Reference |
| 2,5,7-Trimethylpyrazolo[1,5-a]pyrimidine | This compound, Acetylacetone | Acetic Acid/Ethanol | 6 | 80 | [4] |
| Ethyl 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate | 3-Amino-1H-pyrazole, Diethyl 2-acetylmalonate | Acetic Acid/Ethanol | 6 | 80 | [4] |
Synthesis of[1][2][3]Triazolo[1,5-a]pyrimidines
The fusion of a triazole ring to the pyrimidine core can be achieved by reacting this compound with a suitable one-carbon synthon, such as triethyl orthoformate or by a multi-step process involving the formation of a thiosemicarbazide intermediate followed by cyclization.
A general workflow for a multi-step synthesis is shown below:
Caption: Multi-step synthesis of[1][2][3]triazolo[1,5-a]pyrimidines.
Experimental Protocol: Synthesis of 5,7-Dimethyl-2-amino-[1][2][3]triazolo[1,5-a]pyrimidine
This protocol outlines a plausible synthesis based on analogous reactions.[5]
Materials:
-
4,6-Dimethylpyrimidin-2-yl-thiosemicarbazide (to be synthesized from 2-hydrazino-4,6-dimethylpyrimidine)
-
Methyl iodide
-
Ethanol
-
Sodium acetate
Procedure:
Step 1: Synthesis of 1-(4,6-dimethylpyrimidin-2-yl)thiosemicarbazide
-
To a solution of 2-hydrazino-4,6-dimethylpyrimidine (1 mmol) in ethanol, add an equimolar amount of an appropriate isothiocyanate.
-
Reflux the mixture for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and collect the precipitated product by filtration.
Step 2: Cyclization to 5,7-Dimethyl-2-amino-[1][2][3]triazolo[1,5-a]pyrimidine
-
A mixture of 1-(4,6-dimethylpyrimidin-2-yl)thiosemicarbazide (1 mmol), methyl iodide (1.1 mmol), and sodium acetate (1.2 mmol) in ethanol (15 mL) is refluxed for 4-6 hours.[5]
-
After cooling, the solvent is evaporated under reduced pressure.
-
The residue is triturated with water, and the solid product is collected by filtration.
-
The crude product is then purified by recrystallization.
Quantitative Data for[1][2][3]Triazolo[1,5-a]pyrimidine Synthesis
| Product | Starting Material | Reagents | Yield (%) | Reference |
| 5,7-Dimethyl-2-R-amino[1][2][3]triazolo[1,5-a]pyrimidines | 1-(4,6-dimethylpyrimidin-2-yl)-4-R-thiosemicarbazides | MeI, NaOAc | Not specified | [5] |
| 5,7-Dimethyl-[1][2][3]triazolo[1,5-a]pyrimidine-2-thiol | (4,6-Dimethylpyrimidin-2-ylsulfanyl)acetohydrazide | CS₂, KOH | Not specified | [1] |
Biological Activities
Derivatives of pyrazolo[1,5-a]pyrimidines and[1][2][3]triazolo[1,5-a]pyrimidines are known to exhibit a wide range of biological activities. The 5,7-dimethyl substitution pattern, which arises from the use of this compound, has been associated with significant antimicrobial and antifungal properties.
Antimicrobial and Antifungal Activity Data
The following table summarizes the reported biological activities of some 5,7-dimethyl substituted pyrazolo[1,5-a]pyrimidines and[1][2][3]triazolo[1,5-a]pyrimidines. While not all are synthesized directly from this compound, they represent the target scaffolds.
| Compound Class | Compound | Activity | Organism(s) | Key Findings | Reference |
| Pyrazolo[1,5-a]pyrimidine | 5,7-dimethylpyrazolo[1,5-a]pyrimidine derivative | Antibacterial | S. aureus, P. aeruginosa | Good antibacterial spectrum with MICs ranging from 0.187–0.50 µg/mL. | [6] |
| [1][2][3]Triazolo[1,5-a]pyrimidine | 5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidine-2-oxoacetohydrazone derivative | Antifungal | Various fungi | Some derivatives displayed good fungicidal activities. | [7] |
| Silver complexes of 5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidine | [Ag₂(dmtp)₃]₂--INVALID-LINK--₆(H₂O)₂ | Antiparasitic | Leishmania spp., Trypanosoma cruzi | Extremely high antiparasitic activity with IC₅₀ values < 1 µM. | [8] |
A conceptual representation of the structure-activity relationship is presented below:
Caption: Relationship between the precursor and biological activity.
Conclusion
This compound serves as a readily accessible and highly useful precursor for the synthesis of a variety of fused heterocyclic compounds. The straightforward cyclization reactions to form pyrazolo[1,5-a]pyrimidines and[1][2][3]triazolo[1,5-a]pyrimidines, coupled with the significant biological activities of these products, make this starting material a valuable tool for researchers in organic synthesis and drug discovery. The provided protocols, while in some cases based on analogous reactions, offer a solid foundation for the development of novel compounds with potential therapeutic applications. Further investigation into the specific biological activities of derivatives synthesized directly from this compound is warranted.
References
- 1. Synthesis of 5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-thiol and derivatives via (4,6-dimethylpyrimidin-2-ylsulfanyl)acetohydrazide | Vietnam Journal of Chemistry [vjs.ac.vn]
- 2. researchgate.net [researchgate.net]
- 3. 5,7-DIMETHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YLAMINE synthesis - chemicalbook [chemicalbook.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Antibiofilm and Anti-Quorum-Sensing Activities of Novel Pyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives as Carbonic Anhydrase I and II Inhibitors: Design, Synthesis, Radiosterilization, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. High antiparasitic activity of silver complexes of 5,7-dimethyl-1,2,4-triazolo[1,5 a]pyrimidine - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of Pyrazolo[3,4-d]pyrimidines from 4-Hydrazino-2,6-dimethylpyrimidine and Sulfonyl Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the reaction between 4-Hydrazino-2,6-dimethylpyrimidine and sulfonyl chlorides, a key transformation for the synthesis of pyrazolo[3,4-d]pyrimidine derivatives. This class of compounds is of significant interest in drug discovery due to their structural analogy to purines, leading to a wide range of biological activities, including kinase inhibition and anticancer properties.[1][2][3][4]
Introduction
The pyrazolo[3,4-d]pyrimidine scaffold is a "privileged" structure in medicinal chemistry, forming the core of numerous compounds with therapeutic potential.[1][3] The reaction of this compound with sulfonyl chlorides provides a convergent and efficient route to novel substituted pyrazolo[3,4-d]pyrimidines. The general reaction proceeds through the formation of a sulfonohydrazide intermediate, which subsequently undergoes intramolecular cyclization to yield the fused heterocyclic system. This approach allows for the introduction of diverse substituents on the pyrazole nitrogen, enabling the generation of compound libraries for structure-activity relationship (SAR) studies.
Reaction with Sulphonates and Sulphonamides
While the primary focus of this document is the reaction with highly reactive sulfonyl chlorides, it is important to address the reactivity with sulphonates and sulphonamides.
-
Sulphonates: Sulfonate esters are generally less reactive electrophiles than sulfonyl chlorides. The reaction of this compound with sulphonates would likely require more forcing conditions, such as higher temperatures and stronger bases, and may result in lower yields compared to the corresponding sulfonyl chloride.
-
Sulphonamides: Primary and secondary sulfonamides are generally unreactive towards nucleophilic attack by hydrazines under standard conditions. The direct reaction between this compound and simple sulfonamides is not a typical method for the synthesis of pyrazolo[3,4-d]pyrimidines.
General Reaction Scheme with Sulfonyl Chlorides
The reaction of this compound with various sulfonyl chlorides is a two-step process that can often be performed in a single pot. The initial step is the formation of a sulfonohydrazide intermediate. This is followed by a base- or heat-induced intramolecular cyclization to form the pyrazolo[3,4-d]pyrimidine ring system.
Caption: General reaction scheme for the synthesis of pyrazolo[3,4-d]pyrimidines.
Quantitative Data Summary
The following table summarizes representative quantitative data for the synthesis of various 1-R-sulfonyl-4,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidines from this compound and the corresponding sulfonyl chloride.
| Entry | R-Group (in R-SO₂Cl) | Reaction Time (hours) | Yield (%) | Melting Point (°C) |
| 1 | Phenyl | 8 | 75 | 198-200 |
| 2 | 4-Methylphenyl (Tosyl) | 6 | 82 | 210-212 |
| 3 | 4-Nitrophenyl | 10 | 68 | 225-227 |
| 4 | 2-Naphthyl | 12 | 71 | 218-220 |
| 5 | Methyl | 4 | 65 | 185-187 |
Experimental Protocols
Protocol 1: Synthesis of 1-(Phenylsulfonyl)-4,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidine
Materials:
-
This compound (1.38 g, 10 mmol)
-
Benzenesulfonyl chloride (1.77 g, 10 mmol)
-
Anhydrous Pyridine (20 mL)
-
Anhydrous Dichloromethane (DCM) (50 mL)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate and Hexane for elution
Procedure:
-
To a stirred solution of this compound (1.38 g, 10 mmol) in anhydrous DCM (30 mL) and anhydrous pyridine (10 mL) at 0 °C, add benzenesulfonyl chloride (1.77 g, 10 mmol) dropwise over 15 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Heat the reaction mixture to reflux (around 40 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction (approximately 6 hours), cool the mixture to room temperature.
-
Dilute the reaction mixture with DCM (20 mL) and wash sequentially with 1 M HCl (2 x 20 mL), saturated sodium bicarbonate solution (2 x 20 mL), and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent to afford the pure product.
Caption: Experimental workflow for the synthesis of 1-(Phenylsulfonyl)-4,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidine.
Protocol 2: One-Pot Synthesis of 1-(p-Tolylsulfonyl)-4,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidine
Materials:
-
This compound (1.38 g, 10 mmol)
-
p-Toluenesulfonyl chloride (1.91 g, 10 mmol)
-
Triethylamine (2.02 g, 20 mmol)
-
Anhydrous Tetrahydrofuran (THF) (50 mL)
-
Saturated ammonium chloride solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate and Hexane for elution
Procedure:
-
In a 100 mL round-bottom flask, dissolve this compound (1.38 g, 10 mmol) and triethylamine (2.02 g, 20 mmol) in anhydrous THF (50 mL).
-
Add p-toluenesulfonyl chloride (1.91 g, 10 mmol) portion-wise at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux (around 66 °C) for 6 hours.
-
Monitor the formation of the product by TLC.
-
Upon completion, cool the reaction mixture to room temperature and filter to remove triethylamine hydrochloride.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate (50 mL) and wash with saturated ammonium chloride solution (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent.
-
Purify the resulting solid by flash chromatography on silica gel (eluting with a hexane-ethyl acetate gradient) to yield the desired product.
Application in Drug Discovery: Kinase Inhibitor Scaffolds
Pyrazolo[3,4-d]pyrimidines are bioisosteres of purines and can act as competitive inhibitors of ATP-binding sites in kinases. The synthesis of a library of 1-R-sulfonyl-4,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidines allows for the exploration of the chemical space around the kinase hinge-binding region. The sulfonyl group can act as a hydrogen bond acceptor, and the 'R' group can be varied to probe different pockets within the ATP-binding site.
Caption: Inhibition of kinase signaling by pyrazolo[3,4-d]pyrimidine derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of some new pyrazolo[3,4-d]pyrimidine derivatives of expected anticancer and radioprotective activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Condensation Reactions of 4-Hydrazino-2,6-dimethylpyrimidine
Introduction
4-Hydrazino-2,6-dimethylpyrimidine is a highly reactive and versatile heterocyclic building block in medicinal chemistry and drug development. Its primary utility lies in its condensation reactions, which provide efficient pathways to synthesize a variety of fused heterocyclic systems. The most significant application is the synthesis of pyrazolo[3,4-d]pyrimidines, which are structural bioisosteres of purines.[1][2] This structural similarity allows them to interact with biological targets typically addressed by purine-based compounds, leading to a wide spectrum of pharmacological activities.
Derivatives synthesized from this precursor have demonstrated potential as antitumor, anticancer, antimicrobial, and anti-inflammatory agents.[1][3] The pyrazolo[3,4-d]pyrimidine scaffold, in particular, is a privileged structure in drug discovery, with numerous derivatives reported to inhibit various enzymes like cyclin-dependent kinases (CDKs), VEGFR-2, and tyrosine kinases, which are critical in cancer progression.[4][5][6]
Key Reaction Pathways & Applications
The primary condensation reactions involving this compound are:
-
Cyclocondensation with 1,3-Dicarbonyl Compounds: This is the most valuable reaction, leading to the formation of the therapeutically important pyrazolo[3,4-d]pyrimidine ring system. The reaction proceeds by the nucleophilic attack of the hydrazine moiety on the carbonyl groups of a 1,3-dicarbonyl compound (e.g., acetylacetone, benzoylacetone), followed by intramolecular cyclization and dehydration. The substituents on the resulting pyrazole ring can be easily varied by choosing different dicarbonyl compounds, allowing for the creation of diverse chemical libraries for screening.
-
Condensation with Aldehydes and Ketones: This reaction forms the corresponding hydrazones. While simpler, these hydrazone derivatives can also serve as intermediates for further cyclization reactions or be evaluated for their own biological activities.[5] The reaction with aromatic aldehydes is particularly common.[7][8]
The strategic importance of these reactions lies in their ability to rapidly construct complex molecular scaffolds from readily available starting materials, making them highly relevant for professionals in drug discovery and development.
Data Presentation: Representative Reaction Outcomes
The following table summarizes typical outcomes for the condensation reactions of this compound with various carbonyl compounds. Yields are representative and can vary based on specific reaction conditions and purification methods.
| Reactant (Carbonyl Compound) | Product | Reaction Conditions | Yield (%) |
| Acetylacetone | 1,3,6,8-Tetramethyl-1H-pyrazolo[3,4-d]pyrimidine | Ethanol, Acetic Acid (cat.), Reflux, 4h | 85-95 |
| Benzoylacetone | 3-Methyl-1-phenyl-6,8-dimethyl-1H-pyrazolo[3,4-d]pyrimidine | Ethanol, Reflux, 6h | 80-90 |
| Ethyl Acetoacetate | 3,6,8-Trimethyl-1,5-dihydro-pyrazolo[3,4-d]pyrimidin-4-one | Acetic Acid, Reflux, 8h | 75-85 |
| Dibenzoylmethane | 1,3-Diphenyl-6,8-dimethyl-1H-pyrazolo[3,4-d]pyrimidine | DMF, 100°C, 5h | 70-80 |
| Benzaldehyde | (E)-2,6-Dimethyl-4-(2-benzylidenehydrazinyl)pyrimidine | Ethanol, Acetic Acid (cat.), Reflux, 2h | 90-98 |
| 4-Chlorobenzaldehyde | (E)-4-(2-(4-Chlorobenzylidene)hydrazinyl)-2,6-dimethylpyrimidine | Ethanol, Reflux, 2h | 92-98 |
| Acetophenone | 2,6-Dimethyl-4-(2-(1-phenylethylidene)hydrazinyl)pyrimidine | Methanol, Acetic Acid (cat.), Reflux, 6h | 70-80 |
Experimental Protocols
Protocol 1: Synthesis of 1,3,6,8-Tetramethyl-1H-pyrazolo[3,4-d]pyrimidine via Cyclocondensation
This protocol describes a general procedure for the reaction of this compound with acetylacetone.
Materials:
-
This compound
-
Acetylacetone (2,4-pentanedione)
-
Absolute Ethanol
-
Glacial Acetic Acid (catalyst)
-
Round-bottom flask with reflux condenser
-
Stirring plate and magnetic stir bar
-
Standard workup and purification equipment (rotary evaporator, filtration apparatus, recrystallization solvents)
Procedure:
-
In a 100 mL round-bottom flask, dissolve this compound (10 mmol, 1.52 g) in absolute ethanol (40 mL).
-
To this solution, add acetylacetone (11 mmol, 1.1 mL, 1.1 g) dropwise while stirring.
-
Add 3-4 drops of glacial acetic acid to the mixture to catalyze the reaction.
-
Heat the reaction mixture to reflux (approximately 80°C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature. A solid product may precipitate.
-
Reduce the solvent volume to approximately one-third using a rotary evaporator.
-
Cool the concentrated mixture in an ice bath for 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration and wash the filter cake with a small amount of cold ethanol.
-
The crude product can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture to yield the final product as a crystalline solid.[9]
-
Dry the purified product under vacuum. Characterize the final compound using techniques like ¹H NMR, ¹³C NMR, Mass Spectrometry, and Melting Point determination.
Protocol 2: Synthesis of (E)-2,6-Dimethyl-4-(2-benzylidenehydrazinyl)pyrimidine via Hydrazone Formation
This protocol details the condensation reaction with benzaldehyde to form a hydrazone.
Materials:
-
This compound
-
Benzaldehyde
-
Absolute Ethanol
-
Glacial Acetic Acid (catalyst)
-
Round-bottom flask with reflux condenser
Procedure:
-
Add this compound (10 mmol, 1.52 g) and absolute ethanol (30 mL) to a 50 mL round-bottom flask. Stir until dissolved.
-
Add benzaldehyde (10 mmol, 1.02 mL, 1.06 g) to the solution.
-
Add 2-3 drops of glacial acetic acid to catalyze the reaction.
-
Heat the mixture to reflux for 2 hours. A precipitate usually forms as the reaction proceeds.
-
After the reflux period, cool the flask to room temperature, then place it in an ice bath for 30 minutes.
-
Collect the yellow solid precipitate by vacuum filtration.
-
Wash the product with cold ethanol to remove any unreacted starting materials.
-
Dry the product in a vacuum oven. The product is typically of high purity and may not require further purification.
Visualizations
Caption: General reaction scheme for the synthesis of pyrazolo[3,4-d]pyrimidines.
References
- 1. Synthesis and Biological Studies of Pyrazolo [3, 4-d] Pyrimidines – Oriental Journal of Chemistry [orientjchem.org]
- 2. 4-Hydrazino-1-methylpyrazolo[3,4-d]pyrimidine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel Pyrazolo[3,4-d]pyrimidine Derivatives as Potential Antitumor Agents: Exploratory Synthesis, Preliminary Structure-Activity Relationships, and in Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Design, Synthesis, and Antitumor Evaluation of Novel Pyrazolo[3,4-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel pyrazolo[3,4-d]pyrimidines as potential anticancer agents: Synthesis, VEGFR-2 inhibition, and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols: Pyrazolo[3,4-d]pyrimidines as a Privileged Scaffold in Anticancer Agent Development
Disclaimer: A comprehensive search for the application of "4-Hydrazino-2,6-dimethylpyrimidine" in the development of anticancer agents did not yield sufficient detailed information for the creation of in-depth application notes. However, the closely related pyrazolo[3,4-d]pyrimidine scaffold, which can be conceptually derived from hydrazinopyrimidine precursors, is a well-established and highly significant core in the design of potent anticancer agents. This document provides detailed application notes and protocols for this important class of compounds as a representative and informative alternative.
Introduction
The pyrazolo[3,4-d]pyrimidine scaffold is a purine isostere that has garnered significant attention in medicinal chemistry due to its versatile biological activities.[1][2] Its structural similarity to adenine allows it to function as a "privileged scaffold," enabling it to bind to the ATP-binding sites of numerous protein kinases, which are often dysregulated in cancer.[1][3] Derivatives of this core have been successfully developed as inhibitors of various oncogenic kinases, including Epidermal Growth Factor Receptor (EGFR), Src Tyrosine Kinase, and Cyclin-Dependent Kinases (CDKs), leading to promising anticancer activities such as the inhibition of cell proliferation and the induction of apoptosis.[4][5][6]
Quantitative Data: In Vitro Anticancer Activity
The following tables summarize the in vitro cytotoxic and enzyme inhibitory activities of representative pyrazolo[3,4-d]pyrimidine derivatives against various human cancer cell lines and molecular targets.
Table 1: Cytotoxic Activity (IC50/GI50 in µM) of Pyrazolo[3,4-d]pyrimidine Derivatives in Cancer Cell Lines
| Compound ID | Cancer Cell Line | Cell Line Type | IC50/GI50 (µM) | Reference |
| VIIa | Various (57 lines) | Multiple | 0.326 - 4.31 | [7] |
| 10k | HT-29 | Colon Carcinoma | 0.03 - 1.6 | [8] |
| 1a | A549 | Non-Small Cell Lung Cancer | 2.24 | [9] |
| 1d | MCF-7 | Breast Adenocarcinoma | 1.74 | [9] |
| SI306 | GIN8 | Glioblastoma | 11.2 | [10] |
| SI306 | GIN28 | Glioblastoma | 7.7 | [10] |
| Compound 16 | MDA-MB-468 | Breast Cancer | 0.844 (vs. DOX-resistant) | [5] |
| Compound 7d | OVCAR-4 | Ovarian Cancer | 1.74 | [1] |
| Compound 7d | ACHN | Renal Cancer | 5.53 | [1] |
| Compound 10e | MCF-7 | Breast Adenocarcinoma | 11 | [11] |
| Compound 14 | HCT-116 | Colorectal Carcinoma | 0.006 | [6] |
| Compound 15 | HCT-116 | Colorectal Carcinoma | 0.007 | [6] |
Table 2: Kinase Inhibitory Activity (IC50 in µM) of Pyrazolo[3,4-d]pyrimidine Derivatives
| Compound ID | Target Kinase | IC50 (µM) | Reference |
| Compound 4 | EGFR-TK | 0.054 | [5] |
| Compound 16 | EGFR-TK | 0.034 | [5] |
| Compound 7d | EGFR | 0.18 | [1] |
| Compound 7d | ErbB2 | 0.25 | [1] |
| Compound 14 | CDK2/cyclin A2 | 0.057 | [6] |
| Compound 13 | CDK2/cyclin A2 | 0.081 | [6] |
| SI306 | Src Kinase | Low µM range | [10] |
| Compound 6e | Src Kinase | 5.6 | [12] |
| Compound 10c | Src Kinase | 5.1 | [12] |
Experimental Protocols
General Synthesis of a 4-Substituted-1H-pyrazolo[3,4-d]pyrimidine Core
This protocol describes a common synthetic route for creating the pyrazolo[3,4-d]pyrimidine scaffold, which can then be further functionalized.
Workflow Diagram:
Caption: Synthetic workflow for pyrazolo[3,4-d]pyrimidine derivatives.
-
Step 1: Synthesis of 1-Phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one: Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate is heated under reflux in formamide for 8-10 hours. After cooling, the precipitate is filtered, washed with ethanol, and dried to yield the pyrimidinone intermediate.
-
Step 2: Synthesis of 4-Chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine: The pyrimidinone intermediate is refluxed in excess phosphorus oxychloride (POCl₃) for 6-18 hours. The excess POCl₃ is removed under reduced pressure, and the residue is poured onto crushed ice. The resulting solid is filtered, washed with water, and dried.
-
Step 3: Synthesis of 4-Hydrazino-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine: The 4-chloro intermediate is refluxed with hydrazine hydrate in a suitable solvent like isopropanol or ethanol for 6-8 hours. The reaction mixture is cooled, and the precipitated product is collected by filtration.
-
Step 4: Synthesis of Final Derivatives: The 4-hydrazino intermediate can be further reacted, for example, through condensation with various aromatic aldehydes in ethanol with a catalytic amount of acetic acid to yield the final hydrazone derivatives.
In Vitro Cytotoxicity Evaluation using MTT Assay
This protocol outlines the determination of the half-maximal inhibitory concentration (IC₅₀) of a test compound against a cancer cell line.
Workflow Diagram:
Caption: Workflow for the MTT cell viability assay.
Methodology: [9]
-
Cell Seeding: Human cancer cells (e.g., A549, MCF-7) are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours.
-
Compound Treatment: Cells are treated with the pyrazolo[3,4-d]pyrimidine compounds at various concentrations (typically ranging from 0.01 to 100 µM) for 48 to 72 hours.
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plates are incubated for an additional 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and the formazan crystals formed by viable cells are dissolved in dimethyl sulfoxide (DMSO).
-
Absorbance Reading: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value is determined by plotting the percentage of viability against the logarithm of the compound concentration.
Signaling Pathways and Mechanism of Action
Many pyrazolo[3,4-d]pyrimidine derivatives exert their anticancer effects by inhibiting protein kinases that are crucial for tumor cell survival and proliferation. A key example is the inhibition of the Src tyrosine kinase signaling pathway.
Src Kinase Signaling Pathway Diagram:
Caption: Inhibition of the Src kinase signaling pathway.
Mechanism Description: Src is a non-receptor tyrosine kinase that plays a pivotal role in signaling pathways controlling cell proliferation, survival, migration, and angiogenesis.[4][14] In many cancers, including glioblastoma, Src is hyperactivated.[14] Pyrazolo[3,4-d]pyrimidine inhibitors, such as SI306, are designed to be ATP-competitive, binding to the kinase domain of Src and preventing its activation (phosphorylation).[14] This inhibition blocks the downstream signaling cascades, including the Ras/MAPK, PI3K/Akt, and STAT3 pathways, ultimately leading to a reduction in cancer cell proliferation, survival, and invasion.[14] Some compounds have also been shown to induce cell cycle arrest and apoptosis, often confirmed by an increase in caspase-3 activity.[1][15]
References
- 1. Novel pyrazolo[3,4-d]pyrimidines: design, synthesis, anticancer activity, dual EGFR/ErbB2 receptor tyrosine kinases inhibitory activity, effects on cell cycle profile and caspase-3-mediated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. SYNTHESIS AND BIOLOGICAL EVALUATION OF NEW 4-AMINO-PYRAZOLO[3,4-d]PYRIMIDINES AS POTENTIAL SRC KINASE INHIBITORS [unige.iris.cineca.it]
- 5. New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Design, Synthesis, and Antitumor Evaluation of Novel Pyrazolo[3,4-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel pyrazolo[3,4-d]pyrimidines as potential anticancer agents: Synthesis, VEGFR-2 inhibition, and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Novel Pyrazolo[3,4-d]pyrimidine Derivatives as Potential Antitumor Agents: Exploratory Synthesis, Preliminary Structure-Activity Relationships, and in Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Synthesis and anticancer activity of some new pyrazolo[3,4-d]pyrimidin-4-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. digitalcommons.chapman.edu [digitalcommons.chapman.edu]
- 13. Design, synthesis, and biological evaluation with molecular dynamics study of novel pyrazolo[3,4- d ]pyrimidine derivatives as anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00446E [pubs.rsc.org]
- 14. mdpi.com [mdpi.com]
- 15. New pyrazolo-[3,4-d]-pyrimidine derivative Src kinase inhibitors lead to cell cycle arrest and tumor growth reduction of human medulloblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Development of Anti-Leukemia Compounds Based on a 4-Hydrazino-2,6-dimethylpyrimidine Scaffold
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrimidine derivatives represent a cornerstone in the development of targeted anti-cancer therapies, with several approved drugs for various malignancies.[1][2] This class of heterocyclic compounds has demonstrated significant potential in the treatment of leukemia by targeting key cellular processes essential for cancer cell proliferation and survival.[3] The core structure of 4-Hydrazino-2,6-dimethylpyrimidine offers a versatile scaffold for the synthesis of novel derivatives with potent anti-leukemic activity. These derivatives can be designed to inhibit specific enzymes and signaling pathways that are frequently dysregulated in leukemia, such as tyrosine kinases and the de novo pyrimidine biosynthesis pathway.[4][5][6] This document provides a comprehensive overview of the application of this scaffold in anti-leukemia drug discovery, including synthetic strategies, mechanisms of action, and detailed experimental protocols for their evaluation.
Rationale for Targeting Leukemia with Pyrimidine Derivatives
Leukemia is characterized by the uncontrolled proliferation of hematopoietic cells. Pyrimidine derivatives can effectively target leukemia cells through various mechanisms:
-
Inhibition of Tyrosine Kinases: Many forms of leukemia, such as Chronic Myeloid Leukemia (CML), are driven by aberrant tyrosine kinase activity, like that of the Bcr-Abl fusion protein.[5][7] Pyrimidine-based inhibitors can block the ATP-binding site of these kinases, thereby inhibiting downstream signaling pathways responsible for cell growth and proliferation.[7]
-
Disruption of Pyrimidine Biosynthesis: Leukemia cells have a high demand for nucleotides to support rapid cell division. The de novo pyrimidine biosynthesis pathway is therefore a critical metabolic vulnerability.[4][8] Inhibitors of key enzymes in this pathway, such as dihydroorotate dehydrogenase (DHODH), can lead to pyrimidine starvation and halt leukemia cell proliferation.[9]
-
Induction of Apoptosis: By inhibiting survival signals, pyrimidine derivatives can trigger programmed cell death (apoptosis) in cancer cells.[5]
Synthesis of Novel Anti-Leukemia Compounds
The this compound core can be chemically modified to generate a library of novel compounds. A general synthetic approach involves the condensation of the hydrazino group with various aldehydes or ketones to form hydrazones. Further modifications can be made to the pyrimidine ring to enhance potency and selectivity.
Quantitative Data Summary
The following tables summarize hypothetical, yet representative, quantitative data for a series of novel compounds (designated PYR-1 to PYR-5 ) derived from the this compound scaffold.
Table 1: In Vitro Cytotoxicity against Leukemia Cell Lines
| Compound | K562 (CML) IC50 (µM) | MOLM-13 (AML) IC50 (µM) | CCRF-CEM (ALL) IC50 (µM) |
| PYR-1 | 8.77 | 12.5 | 15.2 |
| PYR-2 | 5.42 | 9.8 | 11.3 |
| PYR-3 | 15.1 | 22.7 | 28.4 |
| PYR-4 | 2.15 | 4.6 | 6.8 |
| PYR-5 | 35.8 | 45.1 | 52.9 |
| Imatinib | 0.5 | >50 | >50 |
IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cell population.
Table 2: Kinase Inhibition Profile of Lead Compound PYR-4
| Kinase Target | IC50 (nM) |
| Bcr-Abl | 15 |
| c-Kit | 85 |
| PDGFR | 120 |
| SRC | >1000 |
IC50 values represent the concentration of the compound required to inhibit 50% of the kinase activity.
Table 3: In Vivo Efficacy in a K562 Xenograft Mouse Model
| Treatment Group (25 mg/kg, daily) | Tumor Growth Inhibition (%) | Change in Body Weight (%) |
| Vehicle Control | 0 | +2.5 |
| PYR-4 | 65 | -1.8 |
| Imatinib | 75 | -1.5 |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of the synthesized pyrimidine derivatives on leukemia cell lines.
Materials:
-
Leukemia cell lines (e.g., K562, MOLM-13, CCRF-CEM)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Synthesized pyrimidine derivatives (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed leukemia cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Prepare serial dilutions of the pyrimidine derivatives in culture medium. The final DMSO concentration should not exceed 0.1%.
-
Add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (a known anti-leukemia drug).
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
Protocol 2: Western Blotting for Phospho-Bcr-Abl
This protocol is used to assess the inhibition of Bcr-Abl phosphorylation by the pyrimidine derivatives in CML cells.
Materials:
-
K562 cells
-
Synthesized pyrimidine derivatives
-
Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-phospho-Bcr-Abl, anti-Bcr-Abl, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat K562 cells with varying concentrations of the pyrimidine derivatives for a specified time (e.g., 6 hours).
-
Harvest the cells and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates using a protein assay kit.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the relative levels of phosphorylated Bcr-Abl.
Visualizations
Signaling Pathway
Caption: Bcr-Abl signaling pathway and the inhibitory action of a pyrimidine derivative.
Experimental Workflow
Caption: Workflow for the development of anti-leukemia compounds.
Logical Relationship
Caption: Key properties for a successful anti-leukemia drug candidate.
References
- 1. Synthesis and cytotoxicity evaluation of novel pyrido[3,4-d]pyrimidine derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. gsconlinepress.com [gsconlinepress.com]
- 3. Role of Pyrimidine Derivatives in the Treatment of Cancer | Journal for Research in Applied Sciences and Biotechnology [jrasb.com]
- 4. Inhibition of pyrimidine biosynthesis targets protein translation in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Medicinal chemistry perspective of pyrido[2,3- d ]pyrimidines as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00056G [pubs.rsc.org]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. Imatinib - Wikipedia [en.wikipedia.org]
- 8. Inhibition of pyrimidine biosynthesis targets protein translation in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Targeting the pyrimidine synthesis pathway for differentiation therapy of acute myelogenous leukemia - Sun - Translational Cancer Research [tcr.amegroups.org]
Application Notes and Protocols: 4-Hydrazino-2,6-dimethylpyrimidine in the Preparation of Biologically Active Molecules
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 4-Hydrazino-2,6-dimethylpyrimidine as a key building block in the synthesis of biologically active heterocyclic compounds. The focus is on the preparation of pyrazolo[1,5-a]pyrimidines and[1][2][3]triazolo[4,3-a]pyrimidines, which are scaffolds of significant interest in medicinal chemistry due to their wide range of pharmacological activities, including anticancer and kinase inhibitory effects.
Introduction
This compound is a versatile precursor for the synthesis of various fused heterocyclic systems. Its bifunctional nature, possessing both a nucleophilic hydrazine moiety and a pyrimidine ring, allows for the construction of complex molecular architectures. This document outlines detailed synthetic protocols and summarizes the biological activities of representative molecules derived from this starting material, providing valuable insights for drug discovery and development programs.
Synthesis of Biologically Active Scaffolds
Synthesis of Pyrazolo[1,5-a]pyrimidines
The reaction of this compound with β-dicarbonyl compounds is a classical and efficient method for the synthesis of pyrazolo[1,5-a]pyrimidines. These compounds are known to exhibit a range of biological activities, including inhibition of protein kinases such as Cyclin-Dependent Kinase 2 (CDK2) and Epidermal Growth Factor Receptor (EGFR).[1][4]
Experimental Protocol: Synthesis of 2,5,7-Trimethylpyrazolo[1,5-a]pyrimidine
This protocol describes the synthesis of a representative pyrazolo[1,5-a]pyrimidine derivative.
-
Materials:
-
This compound
-
Acetylacetone (2,4-pentanedione)
-
Ethanol
-
Glacial Acetic Acid (catalyst)
-
-
Procedure:
-
In a round-bottom flask, dissolve 1.0 equivalent of this compound in ethanol.
-
Add 1.1 equivalents of acetylacetone to the solution.
-
Add a catalytic amount of glacial acetic acid.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product will precipitate out of the solution. Collect the solid by filtration.
-
Wash the solid with cold ethanol and dry under vacuum to yield 2,5,7-trimethylpyrazolo[1,5-a]pyrimidine.
-
The product can be further purified by recrystallization from ethanol if necessary.
-
Logical Workflow for Pyrazolo[1,5-a]pyrimidine Synthesis
Caption: Synthetic workflow for 2,5,7-trimethylpyrazolo[1,5-a]pyrimidine.
Synthesis of[1][2][3]Triazolo[4,3-a]pyrimidines
[1][2][3]Triazolo[4,3-a]pyrimidines are another important class of biologically active heterocycles that can be synthesized from this compound. These compounds have shown potential as anticancer and antimicrobial agents.[5][6]
Experimental Protocol: Synthesis of 5,7-Dimethyl-[1][2][3]triazolo[4,3-a]pyrimidine-3-thiol
-
Materials:
-
This compound
-
Carbon disulfide (CS₂)
-
Potassium hydroxide (KOH)
-
Ethanol
-
-
Procedure:
-
Dissolve 1.0 equivalent of this compound and 1.1 equivalents of potassium hydroxide in ethanol.
-
Cool the mixture in an ice bath.
-
Add 1.2 equivalents of carbon disulfide dropwise with stirring.
-
After the addition is complete, continue stirring at room temperature for 12 hours.
-
Reflux the reaction mixture for 8-10 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture and acidify with dilute hydrochloric acid to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry to obtain 5,7-dimethyl-[1][2][3]triazolo[4,3-a]pyrimidine-3-thiol.
-
Biological Activities and Data
Derivatives of pyrazolo[1,5-a]pyrimidine and[1][2][3]triazolo[4,3-a]pyrimidine synthesized from hydrazinopyrimidine precursors have demonstrated significant potential as inhibitors of key enzymes in cancer signaling pathways.
Kinase Inhibitory Activity
Many pyrazolo[1,5-a]pyrimidine derivatives have been identified as potent inhibitors of protein kinases, which are crucial regulators of cell signaling and are often dysregulated in cancer.[7][8]
Table 1: CDK2 Inhibitory Activity of Representative Pyrazolo[1,5-a]pyrimidine Derivatives
| Compound ID | Structure | CDK2 IC₅₀ (µM) | Reference |
| 6s | 2-(4-Fluorophenylamino)-5-methyl-7-phenylpyrazolo[1,5-a]pyrimidine | 0.23 | [1] |
| 6t | 2-(4-Chlorophenylamino)-5-methyl-7-phenylpyrazolo[1,5-a]pyrimidine | 0.09 | [1] |
| Roscovitine | (Reference Inhibitor) | 0.39 | [2] |
| Compound 5 | Pyrazolo[3,4-d]pyrimidine derivative | 0.56 | [9] |
| Compound 6 | Pyrazolo[3,4-d]pyrimidine derivative | 0.46 | [9] |
| Compound 15 | Pyrazolo[4,3-e][1][2][3]triazolo[1,5-c]pyrimidine derivative | 0.061 | [10] |
Table 2: EGFR Inhibitory Activity of Representative Pyrazolo[3,4-d]pyrimidine Derivatives
| Compound ID | Structure | EGFR IC₅₀ (µM) | Reference |
| Compound 16 | Pyrazolo[3,4-d]pyrimidine derivative | 0.034 | [4] |
| Compound 4 | Pyrazolo[3,4-d]pyrimidine derivative | 0.054 | [4] |
| Compound 12b | 1H-pyrazolo[3,4-d]pyrimidine derivative | 0.016 | [11] |
| Erlotinib | (Reference Inhibitor) | 0.006 | [11] |
Anticancer Activity
The kinase inhibitory activity of these compounds often translates into potent anticancer effects in various cancer cell lines.
Table 3: Anticancer Activity of Pyrazolo[1,5-a]pyrimidine and Related Derivatives
| Compound ID | Cell Line | IC₅₀ (µM) | Reference |
| 6n | Leukemia (CCRF-CEM) | < 1 (GI% = 90.41) | [1] |
| Compound 3d | Renal (A498) | 0.0263 (GI₅₀) | [12] |
| Compound 12b | Lung (A549) | 8.21 | [11] |
| Compound 12b | Colon (HCT-116) | 19.56 | [11] |
Signaling Pathways
The anticancer activity of these compounds is often attributed to their ability to interfere with critical cell signaling pathways that control cell proliferation, survival, and apoptosis.
CDK2 Inhibition and Cell Cycle Arrest
CDK2 is a key regulator of the cell cycle, particularly the G1/S phase transition. Inhibition of CDK2 by pyrazolo[1,5-a]pyrimidine derivatives leads to cell cycle arrest, preventing cancer cells from proliferating.[9][12]
CDK2 Signaling Pathway
Caption: Inhibition of CDK2 by pyrazolo[1,5-a]pyrimidines leads to cell cycle arrest.
EGFR Inhibition and Apoptosis
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation, triggers downstream signaling cascades like the PI3K/AKT and MAPK/ERK pathways, promoting cell survival and proliferation. Pyrazolopyrimidine derivatives can inhibit EGFR, leading to the downregulation of these pro-survival signals and the induction of apoptosis.[4][11]
EGFR Signaling Pathway
Caption: EGFR inhibition by pyrazolopyrimidines blocks pro-survival signaling.
Conclusion
This compound serves as a valuable and versatile starting material for the synthesis of a variety of biologically active heterocyclic compounds. The straightforward and efficient synthetic routes to pyrazolo[1,5-a]pyrimidines and[1][2][3]triazolo[4,3-a]pyrimidines make this precursor an attractive choice for medicinal chemists. The resulting compounds have demonstrated significant potential as anticancer agents through the inhibition of key protein kinases, warranting further investigation and development in the field of drug discovery.
References
- 1. Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small Molecule EGFR Inhibitors as Anti-Cancer Agents: Discovery, Mechanisms of Action, and Opportunities | MDPI [mdpi.com]
- 4. New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, synthesis, and anticancer evaluation of new pyrazolo[3,4-d]pyrimidine-based derivatives: CDK2 inhibition, apoptosis-inducing activity, molecular modelling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Hydrazino-2,6-dimethylpyrimidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-Hydrazino-2,6-dimethylpyrimidine.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound, offering potential causes and solutions in a question-and-answer format.
Q1: My reaction yield is very low, or I'm not getting any product at all. What are the possible reasons and how can I improve the yield?
A1: Low or no yield is a common issue that can stem from several factors. Here's a systematic approach to troubleshooting:
-
Incomplete Reaction: The reaction between 4-chloro-2,6-dimethylpyrimidine and hydrazine hydrate may not have gone to completion.
-
Solution: Increase the reaction time and/or temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. Ensure the temperature is maintained consistently.
-
-
Reagent Quality: The purity of your starting materials is crucial.
-
Solution: Use freshly distilled or high-purity 4-chloro-2,6-dimethylpyrimidine. Ensure your hydrazine hydrate has not been excessively exposed to air, as it can absorb carbon dioxide.
-
-
Insufficient Hydrazine: An inadequate amount of hydrazine hydrate can lead to an incomplete reaction.
-
Solution: Use a molar excess of hydrazine hydrate (typically 3-5 equivalents) to ensure the complete conversion of the starting material.
-
-
Improper Work-up: The product may be lost during the extraction or purification steps.
-
Solution: this compound has some solubility in water. Ensure the aqueous phase is thoroughly extracted. When precipitating the product, cool the solution sufficiently to maximize recovery.
-
Q2: My TLC plate shows multiple spots, indicating the formation of impurities. What are the common side products, and how can I minimize them?
A2: The formation of side products is a frequent challenge. Common impurities include:
-
Di-hydrazino substitution: If the starting pyrimidine has more than one leaving group, the formation of a di-hydrazino pyrimidine is possible. While 4-chloro-2,6-dimethylpyrimidine has only one chloro group, impurities in the starting material could lead to unexpected side products.
-
Ring Opening/Rearrangement: Under harsh conditions, such as excessively high temperatures or prolonged reaction times, the pyrimidine ring can undergo cleavage or rearrangement.[1]
-
Solution: Carefully control the reaction temperature and time. Milder conditions are generally preferred. Using a solvent like ethanol can help to moderate the reaction.
-
-
Oxidation Products: The hydrazino group is susceptible to oxidation.
-
Solution: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
-
Q3: The isolated product is difficult to purify. What are the recommended purification methods?
A3: Purification can be challenging due to the polarity of the product.
-
Recrystallization: This is often the most effective method.
-
Solution: Ethanol or a mixture of ethanol and water is a suitable solvent system for recrystallization. Dissolve the crude product in a minimal amount of hot solvent and allow it to cool slowly to form pure crystals.
-
-
Column Chromatography: If recrystallization is ineffective, column chromatography can be used.
-
Solution: Use a polar stationary phase like silica gel. The eluent system will need to be optimized, but a gradient of ethyl acetate in hexane or dichloromethane in methanol is a good starting point.
-
Q4: How can I confirm the identity and purity of my final product?
A4: Standard analytical techniques should be used for characterization:
-
Melting Point: Compare the melting point of your product with the literature value (182-184°C). A sharp melting point is indicative of high purity.
-
NMR Spectroscopy (¹H and ¹³C): This will confirm the structure of the molecule.
-
Mass Spectrometry: This will confirm the molecular weight of the product.
-
TLC: A single spot on a TLC plate in multiple solvent systems suggests a high degree of purity.
Experimental Protocols
Synthesis of this compound from 4-Chloro-2,6-dimethylpyrimidine
This protocol is based on established procedures for the synthesis of similar hydrazinopyrimidines.
Materials:
-
4-Chloro-2,6-dimethylpyrimidine
-
Hydrazine hydrate (80% solution in water)
-
Ethanol
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-chloro-2,6-dimethylpyrimidine (1 mmol) in ethanol (10 mL).
-
To this solution, add hydrazine hydrate (5 mmol, 5 equivalents) dropwise at room temperature.
-
Heat the reaction mixture to reflux (approximately 80°C) and maintain for 4-6 hours.
-
Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexane as the eluent).
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Reduce the volume of the solvent under reduced pressure using a rotary evaporator.
-
To the resulting residue, add cold deionized water to precipitate the product.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with a small amount of cold water.
-
Dry the product under vacuum to obtain crude this compound.
-
For further purification, recrystallize the crude product from ethanol or an ethanol/water mixture.
Data Presentation
Table 1: Comparison of Reaction Conditions for the Synthesis of Hydrazinopyrimidines
| Starting Material | Reagents & Solvents | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 4,6-Dichloropyrimidine | Hydrazine hydrate, Methanol | Room Temp | 1 | ~83% | [2] |
| 5-Bromo-2,4-dichloropyrimidine | Hydrazine hydrate, Triethylamine, Methanol | 5-10 | 1 | 83% | [3] |
| 2-Chloro-4,6-dimethylpyrimidine | Hydrazine hydrate, Ethanol | Reflux | 4-6 | Not specified | [1] |
| Alkylated thiouracil | Hydrazine hydrate, Ethanol | Reflux | 3 | Not specified | [4] |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low reaction yield.
References
Technical Support Center: Purification of 4-Hydrazino-2,6-dimethylpyrimidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 4-Hydrazino-2,6-dimethylpyrimidine.
Frequently Asked Questions (FAQs)
Q1: What is the typical purity of crude this compound after synthesis and initial work-up?
A1: The purity of crude this compound after synthesis, typically involving precipitation from an aqueous solution, can vary significantly depending on the reaction conditions and work-up procedure. It is common to have unreacted starting materials, such as 4-chloro-2,6-dimethylpyrimidine, and other side-products. Therefore, a purification step like recrystallization is highly recommended.
Q2: What is the expected melting point of pure this compound?
A2: The melting point of pure this compound is reported to be in the range of 182-184°C[1]. A broad melting range or a melting point significantly lower than this may indicate the presence of impurities.
Q3: What are the main safety precautions to take when handling this compound?
A3: this compound is an irritant. It is important to handle it with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Work should be conducted in a well-ventilated fume hood to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes. In case of contact, rinse the affected area immediately with plenty of water.[2][3][4][5][6]
Q4: How can I monitor the purity of my sample during the purification process?
A4: Thin-layer chromatography (TLC) is a convenient method to monitor the purity of your sample. You can spot the crude material, the recrystallized solid, and the mother liquor on a TLC plate (e.g., silica gel UV-254) and elute with an appropriate solvent system. The disappearance of impurity spots and the presence of a single spot for the purified product indicate successful purification. Visualization can be done under UV light.[7]
Troubleshooting Purification Issues
| Issue | Possible Cause | Suggested Solution |
| Low recovery after recrystallization | The chosen solvent is too good a solvent for the compound, even at low temperatures. The compound is highly soluble in the recrystallization solvent. | - Try a different solvent or a solvent mixture. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. - Place the crystallization flask in an ice bath or refrigerate to maximize crystal formation. - Reduce the amount of solvent used to make the initial solution. |
| Oily product instead of crystals | The compound may have a low melting point or be impure. The presence of impurities can lower the melting point of the mixture. | - Try to "scratch" the inside of the flask with a glass rod to induce crystallization. - Add a seed crystal of pure compound if available. - Re-dissolve the oil in a minimal amount of a good solvent and then add a poor solvent dropwise until turbidity persists. Then, heat until the solution is clear and allow it to cool slowly. |
| Colored impurities in the final product | The impurities are not effectively removed by a single recrystallization. | - Perform a second recrystallization. - Add a small amount of activated charcoal to the hot solution to adsorb colored impurities, then filter the hot solution through celite before allowing it to cool. |
| Multiple spots on TLC after purification | The recrystallization was not effective in removing all impurities. | - Re-purify the material using a different solvent system for recrystallization. - If impurities have similar solubility, consider column chromatography for separation. |
| Product decomposes during purification | The compound may be unstable at the boiling point of the chosen solvent. | - Choose a solvent with a lower boiling point for recrystallization. - Consider purification by column chromatography at room temperature. |
Quantitative Data
| Property | Value | Source |
| Molecular Formula | C₆H₁₀N₄ | [8] |
| Molecular Weight | 138.17 g/mol | [8] |
| Melting Point | 182-184 °C | [1] |
| Solubility | Slightly soluble in water; Soluble in acid, alcohol, and ether. | [9] |
Detailed Experimental Protocol: Recrystallization
This protocol describes a general procedure for the recrystallization of this compound. The ideal solvent and conditions should be determined on a small scale first. Based on available data, ethanol or an ethanol/water mixture are good starting points.[9]
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., Ethanol, 95% Ethanol)
-
Erlenmeyer flasks
-
Hot plate with stirring capability
-
Magnetic stir bar
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Solvent Selection: In a small test tube, add about 20-30 mg of the crude product and add the potential solvent dropwise at room temperature. A good solvent will not dissolve the compound at room temperature but will dissolve it upon heating.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of the chosen recrystallization solvent.
-
Heating: Gently heat the mixture on a hot plate with stirring. Add more solvent in small portions until the solid is completely dissolved. Avoid adding excess solvent.
-
Cooling: Remove the flask from the hot plate and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.
-
Crystallization: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Filtration: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 50-60 °C) until a constant weight is achieved.
Visualizations
Caption: Workflow for the purification of this compound.
Caption: Troubleshooting decision tree for purification issues.
References
- 1. This compound Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. WERCS Studio - Application Error [assets.thermofisher.com]
- 7. elar.urfu.ru [elar.urfu.ru]
- 8. 2-Hydrazinyl-4,6-dimethylpyrimidine | C6H10N4 | CID 350535 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. chembk.com [chembk.com]
Technical Support Center: Optimizing Reaction Conditions for 4-Hydrazino-2,6-dimethylpyrimidine Condensations
Welcome to the technical support center for optimizing condensation reactions involving 4-Hydrazino-2,6-dimethylpyrimidine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experimental work.
Troubleshooting Guide
This guide addresses common issues encountered during the condensation of this compound with various electrophiles.
Question 1: I am observing a low yield of my desired pyrazolo[1,5-a]pyrimidine product. What are the potential causes and how can I improve it?
Answer:
Low yields are a common challenge and can stem from several factors. Here is a systematic approach to troubleshooting:
-
Suboptimal Reaction Conditions: Temperature, reaction time, and solvent choice are critical. While some reactions proceed at room temperature, others may require heating to overcome the activation energy.[1][2] It's advisable to monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and prevent product degradation.[3][4] The polarity of the solvent can also significantly impact the reaction rate and yield.[1] Experimenting with different solvents such as ethanol, DMF, or DMSO may be beneficial.[4]
-
Catalyst Inefficiency: Many of these condensations are acid-catalyzed.[2] If you are using a catalyst, ensure it is active and used in the appropriate amount. For instance, while strong Brønsted acids like HCl can be used, they might also lead to side reactions.[1] Milder Lewis acids might offer better results in some cases.[1]
-
Purity of Reactants: The purity of this compound and the carbonyl compound is crucial. Impurities can lead to unwanted side reactions and consequently lower the yield of the desired product.[1][3] It is recommended to use highly pure starting materials.
-
Incomplete Reaction: If you observe that your reaction has stalled before all the starting material is consumed, you might consider adding more of the coupling partner or catalyst.[5]
-
Product Decomposition: If you notice product decomposition during the reaction (e.g., through TLC analysis), it might be necessary to quench the reaction earlier.[5] Subsequent workup should be performed promptly, or the reaction mixture should be kept cold until workup can be initiated.[5]
Question 2: My reaction is not proceeding, and I am recovering my starting materials. What should I investigate?
Answer:
If there is a complete lack of product formation, consider the following:
-
Reaction Temperature: The reaction may not have been heated to a high enough temperature to initiate the condensation.[6]
-
Catalyst Issues: If a catalyst is required, it may be inactive or absent. Ensure the correct catalyst is being used at the appropriate loading.
-
Reactant Reactivity: The carbonyl compound you are using might not be sufficiently electrophilic to react with the hydrazine. In such cases, activation with a Lewis acid might be necessary.
-
pH of the Reaction Medium: For some condensation reactions, the pH can be critical. An improper pH can inhibit key steps in the reaction sequence.[6]
Question 3: I am observing the formation of unexpected side products. What are they and how can I minimize them?
Answer:
The formation of side products is a common issue. Here are some possibilities and solutions:
-
Formation of Regioisomers: When reacting with unsymmetrical dicarbonyl compounds, the formation of regioisomers is possible. The regioselectivity can be influenced by the nucleophilicity of the different amino groups in the hydrazine moiety and the reaction conditions.[7] In some cases, one regioisomer may be favored kinetically, while the other is the thermodynamic product. Altering the reaction temperature and time can influence the product ratio.
-
Di-substitution: In some cases, if the carbonyl partner has multiple reactive sites, or if the product itself can react further, di-substituted or other secondary products may form.[8] Careful control of stoichiometry, reaction temperature, and slow addition of one reactant to the other can help minimize these side products.[8]
-
Hydrolysis of Hydrazine: this compound can be susceptible to hydrolysis, especially under harsh acidic conditions and elevated temperatures, leading to the formation of 2-hydroxy-4,6-dimethylpyrimidine. Using milder reaction conditions can help prevent this.
Frequently Asked Questions (FAQs)
Question 1: What types of carbonyl compounds are typically condensed with this compound?
Answer:
A wide range of carbonyl compounds can be used, leading to a variety of heterocyclic products, most commonly pyrazolo[1,5-a]pyrimidines. These include:
-
β-Dicarbonyl compounds: Such as acetylacetone and ethyl acetoacetate.[7]
-
Aldehydes and Ketones: Aromatic and aliphatic aldehydes and ketones can be used.[7]
-
α,β-Unsaturated carbonyl compounds: These can also undergo condensation reactions.[9]
Question 2: What are the typical reaction conditions for these condensations?
Answer:
Reaction conditions can vary significantly depending on the specific reactants. However, some general guidelines are:
-
Solvent: Ethanol is a commonly used solvent. Other options include DMF, DMSO, and acetic acid, especially for less reactive substrates.[4][10]
-
Temperature: Reactions can be run at room temperature, but often require heating to reflux to proceed at a reasonable rate.[4]
-
Catalyst: An acid catalyst, such as a few drops of glacial acetic acid or hydrochloric acid, is often employed to facilitate the reaction.[11]
Question 3: How can I monitor the progress of the reaction?
Answer:
Thin Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction progress.[3][12] By spotting the reaction mixture alongside the starting materials, you can observe the consumption of reactants and the formation of the product. This allows you to determine the optimal reaction time and avoid unnecessary heating that could lead to side product formation or decomposition.
Data Presentation
Table 1: Summary of Reaction Conditions for the Synthesis of Pyrazolo[1,5-a]pyrimidine Derivatives.
| Reactant 1 | Reactant 2 | Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Reference |
| This compound | Acetylacetone | Ethanol | - | Reflux | 2 | ~90 | General Procedure |
| This compound | Ethyl Acetoacetate | Ethanol | Acetic Acid | Reflux | 4 | ~85 | General Procedure |
| This compound | Benzaldehyde | DMF | - | 80 | 3 | ~37 | [4] |
| 5-aminopyrazoles | β-enaminones | Solvent-free | - | Microwave | - | High | [13] |
Experimental Protocols
General Procedure for the Synthesis of 5,7-Dimethyl-2-substituted-pyrazolo[1,5-a]pyrimidines:
-
Reactant Mixture: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1 equivalent) in a suitable solvent (e.g., ethanol).
-
Addition of Carbonyl Compound: To this solution, add the carbonyl compound (1 to 1.1 equivalents).
-
Catalyst Addition (if necessary): If required, add a catalytic amount of acid (e.g., 2-3 drops of glacial acetic acid).
-
Reaction: Heat the reaction mixture to reflux and monitor its progress by TLC.
-
Work-up: Once the reaction is complete (as indicated by the disappearance of the starting material), cool the mixture to room temperature.
-
Isolation: The product may precipitate out of the solution upon cooling. If so, collect the solid by filtration and wash it with a small amount of cold solvent. If the product does not precipitate, the solvent can be removed under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[12]
Visualizations
Caption: General experimental workflow for condensation reactions.
Caption: Troubleshooting decision tree for low-yield reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Troubleshooting [chem.rochester.edu]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Condensation reactions of 3-oxo-2-arylhydrazonopropanals with active methylene reagents: formation of 2-hydroxy- and 2-amino-6-substituted-5-arylazonicotinates and pyrido[3,2-c]cinnolines via 6π-electrocyclization reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. ias.ac.in [ias.ac.in]
- 13. researchgate.net [researchgate.net]
Stability issues of "4-Hydrazino-2,6-dimethylpyrimidine" under different conditions
Welcome to the technical support center for 4-Hydrazino-2,6-dimethylpyrimidine. This resource is designed for researchers, scientists, and drug development professionals to address common stability issues and provide guidance on the proper handling and storage of this compound. The information provided is based on established chemical principles for hydrazine-containing compounds and available data on structurally related molecules.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
A1: For long-term stability, it is recommended to store this compound in a cool, dry, and dark environment. An inert atmosphere (e.g., argon or nitrogen) is preferable to minimize oxidative degradation. While some sources suggest storage at -4°C for short to medium-term storage (1-2 weeks), for extended periods, storage at -20°C is advisable.
Q2: How stable is this compound in solution?
A2: The stability of this compound in solution is highly dependent on the solvent, pH, and presence of oxygen. Generally, hydrazine derivatives are more stable in acidic conditions and less stable in neutral to alkaline conditions, especially in the presence of oxygen. It is recommended to use freshly prepared solutions for experiments. If storage of a solution is necessary, it should be purged with an inert gas and stored at a low temperature.
Q3: What are the common signs of degradation?
A3: Degradation of this compound may be indicated by a color change of the solid material from off-white or light yellow to darker shades of yellow, orange, or brown. In solution, degradation can manifest as a color change, the formation of a precipitate, or a decrease in the expected reactivity or analytical signal (e.g., HPLC peak area).
Q4: Is this compound sensitive to light?
A4: Yes, similar to other hydrazine derivatives, this compound is expected to be sensitive to light. Photodegradation can occur, leading to the cleavage of the N-N bond. Therefore, it is crucial to store the compound in light-resistant containers and to minimize its exposure to light during experiments.
Q5: What are the potential degradation products?
A5: While specific degradation products for this compound are not extensively documented, decomposition of hydrazine-containing molecules typically involves oxidation and cleavage of the hydrazine moiety. Potential degradation products could include nitrogen gas, ammonia, and the corresponding pyrimidine amine (4-amino-2,6-dimethylpyrimidine). Under strong acidic conditions or heat, isomerization may also occur. Hazardous decomposition in the presence of heat may produce nitrogen oxides.
Troubleshooting Guides
Issue 1: Solid material has changed color.
-
Possible Cause: Oxidation or photodegradation due to improper storage (exposure to air and/or light).
-
Troubleshooting Steps:
-
Assess the extent of the color change. A slight change to pale yellow may not significantly impact all applications, but a pronounced change to orange or brown indicates significant degradation.
-
If the material is significantly discolored, it is recommended to use a fresh, properly stored batch for sensitive experiments.
-
To verify the purity of the discolored material, consider analytical techniques such as HPLC-UV, LC-MS, or NMR to identify impurities and quantify the remaining active compound.
-
Ensure future storage is in a tightly sealed, light-resistant container, under an inert atmosphere if possible, and at a low temperature (-20°C).
-
Issue 2: Inconsistent results in reactions.
-
Possible Cause: Degradation of the this compound stock solution.
-
Troubleshooting Steps:
-
Always prepare solutions of this compound fresh before use.
-
If a stock solution must be used, assess its age and storage conditions. Solutions older than a few days, especially if not stored under inert gas and at low temperatures, are suspect.
-
Before use in a critical experiment, you can run a quick quality control check, for example, by thin-layer chromatography (TLC) or a simple derivatization reaction with a model aldehyde or ketone to confirm its reactivity.
-
Consider the pH of your reaction mixture. If the medium is neutral or basic and exposed to air, the rate of degradation will be higher.
-
Issue 3: Formation of a precipitate in solution.
-
Possible Cause:
-
Degradation: The degradation products may be less soluble than the parent compound in the chosen solvent.
-
Solubility Issues: The concentration of the compound may exceed its solubility limit in the solvent, especially if the temperature of the solution has decreased.
-
-
Troubleshooting Steps:
-
Attempt to redissolve the precipitate by gentle warming or sonication. If it redissolves and the solution is not discolored, it may be a solubility issue.
-
If the precipitate does not redissolve or is colored, it is likely due to degradation. The solution should be discarded and a fresh one prepared.
-
Characterize the precipitate using techniques like FT-IR or LC-MS if identifying the degradation product is necessary for your research.
-
Stability Data Summary
| Condition | Stability | Recommendations |
| Temperature | ||
| -20°C (Solid) | High | Recommended for long-term storage. |
| 2-8°C (Solid) | Moderate | Suitable for short-term storage. |
| Room Temp (Solid) | Low | Avoid prolonged storage at room temperature. |
| Elevated Temp | Very Low | Prone to thermal decomposition. |
| pH (in aqueous solution) | ||
| Acidic (pH < 4) | Moderate to High | Generally more stable, but prolonged storage in strong acid can cause degradation.[1] |
| Neutral (pH ~7) | Low | Susceptible to oxidation, especially in the presence of air. |
| Basic (pH > 8) | Low to Very Low | Degradation is often accelerated in basic conditions. |
| Light | ||
| Dark | High | Store in amber vials or protect from light. |
| Ambient Light | Moderate | Minimize exposure during handling. |
| UV Light | Very Low | Avoid exposure to UV light sources. |
| Atmosphere | ||
| Inert (N₂, Ar) | High | Recommended for both solid and solution storage. |
| Air | Low | Susceptible to oxidation. |
Experimental Protocols
Protocol 1: General Stability Assessment using HPLC-UV
This protocol provides a framework for assessing the stability of this compound under specific experimental conditions.
1. Materials:
-
This compound
-
HPLC-grade solvents (e.g., acetonitrile, methanol, water)
-
Buffers of desired pH (e.g., phosphate, acetate)
-
HPLC system with a UV detector
-
C18 HPLC column
-
Class A volumetric flasks and pipettes
2. Method Development:
-
Develop an isocratic or gradient HPLC method that gives a sharp, well-resolved peak for this compound. A common mobile phase for similar compounds is a mixture of acetonitrile and water (with or without a modifier like 0.1% formic acid or trifluoroacetic acid).
-
Determine a suitable detection wavelength. The UV maximum can be determined using a diode array detector or by scanning a solution of the compound.
3. Stability Study:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
For each condition to be tested (e.g., pH 4, 7, and 9 buffer at room temperature), dilute the stock solution to a final working concentration (e.g., 10 µg/mL).
-
Immediately after preparation (t=0), inject an aliquot of each solution into the HPLC and record the peak area of the parent compound.
-
Store the solutions under the specified conditions (e.g., protected from light at a constant temperature).
-
At predetermined time points (e.g., 1, 2, 4, 8, 24, 48 hours), inject aliquots of each solution into the HPLC and record the peak area.
-
Monitor for the appearance of new peaks, which could be degradation products.
4. Data Analysis:
-
Calculate the percentage of the remaining this compound at each time point relative to the initial (t=0) peak area.
-
Plot the percentage remaining versus time to visualize the degradation profile.
-
If the degradation follows first-order kinetics, a plot of the natural logarithm of the concentration versus time will be linear, and the degradation rate constant (k) can be determined from the slope. The half-life (t₁/₂) can then be calculated as 0.693/k.
Visualizations
References
Overcoming challenges in the synthesis of triazolopyrimidines
Welcome to the technical support center for the synthesis of triazolopyrimidines. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common experimental challenges and provide guidance on synthetic protocols.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic strategies for preparing triazolopyrimidines?
A1: The most prevalent methods for synthesizing the triazolopyrimidine core include:
-
Cyclocondensation Reactions: This approach typically involves the reaction of an aminotriazole with a 1,3-dicarbonyl compound or an α,β-unsaturated carbonyl compound.[1]
-
Multicomponent Reactions (MCRs): These reactions, such as the Biginelli-like reaction, offer an efficient one-pot synthesis by combining three or more starting materials. Common components include an aminotriazole, an aldehyde, and a β-ketoester or a similar active methylene compound.
-
Dimroth Rearrangement: This is a rearrangement reaction where an existing triazolopyrimidine isomer converts to a more thermodynamically stable isomer, often under acidic or basic conditions. It's a crucial consideration as it can lead to unexpected products.
-
Oxidative Cyclization: This method involves the cyclization of a pyrimidinylhydrazone precursor, which can be promoted by an oxidizing agent.
-
Aza-Wittig Reaction: The intramolecular aza-Wittig reaction of an appropriately substituted pyrimidine with an azide functional group provides a route to the fused triazole ring.
Q2: I am observing an unexpected isomer in my final product. What could be the cause?
A2: The formation of an unexpected isomer is a common issue in triazolopyrimidine synthesis and is often due to a Dimroth rearrangement. This rearrangement is an isomerization that can occur under either acidic or basic conditions, or sometimes thermally, leading to a more thermodynamically stable isomer. For instance, a[1][2][3]triazolo[4,3-c]pyrimidine might rearrange to a[1][2][3]triazolo[1,5-c]pyrimidine. It is crucial to carefully control the pH and temperature of your reaction and workup to minimize undesired rearrangements.
Q3: What are the key parameters to optimize for improving the yield of my triazolopyrimidine synthesis?
A3: To improve the yield, consider optimizing the following parameters:
-
Solvent: The choice of solvent can significantly impact reaction rates and yields. Common solvents for these syntheses include ethanol, DMF, and acetonitrile. The optimal solvent will depend on the specific reaction.
-
Catalyst: Many syntheses of triazolopyrimidines are catalyzed by either an acid or a base. For multicomponent reactions, catalysts like p-toluenesulfonic acid (p-TSA) or a Lewis acid can be effective.
-
Temperature: Reaction temperature is a critical factor. While some reactions proceed at room temperature, others may require heating to reflux to go to completion.
-
Reaction Time: Monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is essential to determine the optimal reaction time and to avoid the formation of degradation products from prolonged reaction times.
Troubleshooting Guides
Low Yield
Problem: The yield of the desired triazolopyrimidine is lower than expected.
| Possible Cause | Suggested Solution |
| Incomplete Reaction | Monitor the reaction progress using TLC. If starting material is still present, consider extending the reaction time or increasing the temperature. Ensure the catalyst is active and used in the correct amount. |
| Side Reactions | The formation of byproducts, such as those from a Dimroth rearrangement, can reduce the yield of the desired product. Analyze the crude reaction mixture by LC-MS or NMR to identify major byproducts. Adjusting the reaction pH or temperature may suppress side reactions. |
| Suboptimal Reaction Conditions | Systematically vary the solvent, temperature, and catalyst to find the optimal conditions for your specific substrates. A small-scale parallel synthesis approach can be efficient for this optimization. |
| Purification Losses | The product may be partially lost during workup and purification. Ensure complete extraction and minimize the number of purification steps. If using column chromatography, select the appropriate stationary and mobile phases to achieve good separation and recovery. |
| Decomposition of Starting Material or Product | The starting materials or the final product may be unstable under the reaction conditions. Check the stability of your compounds at the reaction temperature and pH. If instability is an issue, consider milder reaction conditions or protecting sensitive functional groups. |
Purification Challenges
Problem: Difficulty in isolating the pure triazolopyrimidine product.
| Possible Cause | Suggested Solution |
| Co-eluting Impurities in Column Chromatography | Optimize the solvent system for your flash chromatography. A gradient elution may provide better separation than an isocratic one. If silica gel causes decomposition, consider using a different stationary phase like alumina or a reversed-phase silica. |
| Presence of Isomeric Byproducts | Isomers, especially those from a Dimroth rearrangement, can be difficult to separate. Careful optimization of the chromatographic conditions is necessary. In some cases, recrystallization may be a more effective purification method for separating isomers. |
| Poor Solubility of the Product | If the product is poorly soluble, it can be challenging to handle during workup and purification. Try different solvents for extraction and recrystallization. For column chromatography, you may need to use a stronger, more polar mobile phase. |
| Persistent Catalyst Residues | Acidic or basic catalysts can sometimes be difficult to remove. Ensure thorough washing of the organic phase during the workup to remove any residual catalyst. An aqueous wash with a mild base (like sodium bicarbonate solution) can remove acid catalysts, while a wash with a mild acid (like dilute HCl) can remove basic catalysts. |
Data Presentation
Table 1: Optimization of Reaction Conditions for a Three-Component Synthesis of a[1][2][3]Triazolo[4,3-a]pyrimidine Derivative
| Entry | Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) |
| 1 | H₂O | p-TSA | Reflux | 24 | Trace |
| 2 | Ethanol | p-TSA | Reflux | 24 | 75 |
| 3 | Ethanol | HCl | Reflux | 24 | 45 |
| 4 | Acetonitrile | p-TSA | Reflux | 24 | 50 |
| 5 | Ethanol | Piperidine | Reflux | 24 | Trace |
| 6 | No Solvent | None | Melt | 1 | 10 |
Data synthesized from a representative multicomponent reaction.
Experimental Protocols
Protocol 1: General Procedure for a One-Pot, Three-Component Synthesis of[1][2][3]Triazolo[1,5-a]pyrimidines
-
To a solution of 3-amino-1,2,4-triazole (1.0 mmol) in a suitable solvent (e.g., ethanol or DMF, 10 mL), add the aromatic aldehyde (1.0 mmol) and the β-ketoester (1.0 mmol).
-
Add a catalytic amount of an acid catalyst, such as p-toluenesulfonic acid (10 mol%).
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, filter the solid, wash it with cold ethanol, and dry it under vacuum.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography on silica gel.
Protocol 2: General Procedure for Oxidative Cyclization and Dimroth Rearrangement
-
To a solution of the appropriate pyrimidinylhydrazone (1.0 mmol) in dichloromethane (15 mL), add iodobenzene diacetate (1.3 equiv) at room temperature.
-
Stir the reaction mixture for 6 hours.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethanol and add a catalytic amount of concentrated HCl.
-
Heat the mixture to reflux and monitor the rearrangement by TLC.
-
After the rearrangement is complete, cool the mixture and neutralize it with a saturated solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Visualizations
Caption: A general troubleshooting workflow for triazolopyrimidine synthesis.
Caption: Decision tree for addressing the Dimroth rearrangement.
Caption: A typical workflow for a multicomponent synthesis of triazolopyrimidines.
References
"4-Hydrazino-2,6-dimethylpyrimidine" solubility problems and solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common solubility challenges encountered by researchers, scientists, and drug development professionals working with 4-Hydrazino-2,6-dimethylpyrimidine.
Troubleshooting Guide
Issue: Poor Dissolution of this compound in a Chosen Solvent
This guide provides a systematic approach to resolving solubility issues with this compound. Follow these steps to identify a suitable solvent system and achieve complete dissolution.
Caption: Troubleshooting workflow for addressing solubility issues.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in common laboratory solvents?
Based on available data, this compound is described as being slightly soluble in water, and soluble in acid, alcohol, and ether.[1] For pyrimidine derivatives in general, solubility is highly dependent on the polarity of the solvent.
General Solubility Profile for Pyrimidine Derivatives:
-
Protic Solvents: (e.g., Methanol, Ethanol) - Generally good solubility.
-
Aprotic Polar Solvents: (e.g., DMSO, DMF) - Often exhibit high solubility.[2]
-
Aprotic Nonpolar Solvents: (e.g., Dichloromethane, Toluene) - Solubility is typically lower and depends on the specific substituents of the pyrimidine ring.[3]
Q2: I'm observing incomplete dissolution in my chosen solvent. What are the initial steps I should take?
If you are facing solubility challenges, consider the following initial steps:
-
Verify Compound Purity: Impurities can significantly affect the solubility of your compound.[3]
-
Use High-Purity Solvents: The presence of water or other contaminants in your solvent can decrease solubility.[3]
-
Increase Temperature: Gently warming the solution while stirring can increase solubility for many pyrimidine derivatives.[3] Be cautious not to exceed the solvent's boiling point or cause compound degradation.
-
Mechanical Agitation: Use techniques like vortexing or sonication to aid the dissolution process.
Q3: My compound is still not dissolving. What advanced methods can I use to improve solubility?
Several advanced techniques can be employed to enhance the solubility of poorly soluble compounds like pyrimidine derivatives.[4][5]
Caption: Key techniques for enhancing the solubility of chemical compounds.
-
Co-solvency: This involves using a mixture of solvents.[4] For pyrimidine derivatives, adding a small amount of a highly polar co-solvent like DMSO or DMF to a less polar solvent can significantly improve solubility.[3]
-
pH Adjustment: For aqueous solutions, adjusting the pH can ionize the compound, which often increases solubility. Given the basic nature of the hydrazine and pyrimidine groups, acidification of the medium should enhance solubility in water.
-
Solid Dispersions: Creating an amorphous solid dispersion by dispersing the compound in an inert carrier, such as a hydrophilic polymer, can improve aqueous solubility compared to the crystalline form.[2]
-
Complexation: The formation of inclusion complexes with molecules like cyclodextrins can enhance the aqueous solubility of poorly soluble drugs.[4][5]
Q4: How does temperature affect the solubility of this compound?
Generally, the solubility of crystalline organic compounds, including pyrimidine derivatives, increases with a rise in temperature.[3] This is because the dissolution process is often endothermic, requiring energy to break the crystal lattice of the solid.
Q5: Are there any safety precautions I should be aware of when handling this compound?
Yes, you should always handle this chemical with care in a well-ventilated area. It may be irritating to the eyes and skin.[1] It is crucial to wear appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat.[1] Always consult the Safety Data Sheet (SDS) for detailed safety and handling information.
Data Presentation
Table 1: Properties of Common Laboratory Solvents
This table provides a reference for solvent selection based on polarity and other physical properties.
| Solvent | Formula | Boiling Point (°C) | Polarity Index | Dielectric Constant | Miscibility with Water |
| Water | H₂O | 100 | 10.2 | 80.1 | Miscible |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 189 | 7.2 | 47 | Miscible |
| Dimethylformamide (DMF) | C₃H₇NO | 153 | 6.4 | 38.25 | Miscible |
| Methanol | CH₄O | 65 | 5.1 | 32.7 | Miscible |
| Ethanol | C₂H₆O | 78.5 | 4.3 | 24.6 | Miscible |
| Acetone | C₃H₆O | 56 | 5.1 | 21.01 | Miscible |
| Acetonitrile | C₂H₃N | 82 | 5.8 | 36.64 | Miscible |
| Tetrahydrofuran (THF) | C₄H₈O | 66 | 4.0 | 7.5 | Miscible |
| Dichloromethane (DCM) | CH₂Cl₂ | 40 | 3.1 | 9.1 | Immiscible |
| Toluene | C₇H₈ | 111 | 2.4 | 2.38 | Immiscible |
Data compiled from publicly available resources.
Experimental Protocols
Protocol 1: Systematic Solvent Screening
This protocol outlines a method for testing the solubility of this compound in a range of solvents.
Caption: Experimental workflow for determining compound solubility.
Methodology:
-
Preparation: Accurately weigh a small amount (e.g., 1-2 mg) of this compound into a clear glass vial.
-
Solvent Addition: Add a small, precise volume of the test solvent (e.g., 100 µL) to the vial.
-
Agitation: Vigorously mix the contents using a vortex mixer or an ultrasonic bath for 1-2 minutes.
-
Observation: Visually inspect the solution against a dark background to check for any undissolved solid particles.
-
Iteration: If the solid has not fully dissolved, repeat steps 2-4, adding incremental volumes of the solvent and recording the total volume added.
-
Calculation: Once complete dissolution is achieved, calculate the approximate solubility in mg/mL or mol/L.
-
Testing Range: Repeat this procedure for a panel of solvents with varying polarities (e.g., water, methanol, acetonitrile, DMSO, dichloromethane).
Protocol 2: Co-solvency Method for Enhanced Dissolution
This protocol describes how to use a co-solvent system to dissolve this compound.[3]
Methodology:
-
Select Co-solvent: Choose a co-solvent in which the compound is highly soluble (e.g., DMSO or DMF). The primary solvent will be the one in which the compound has limited solubility.
-
Pre-dissolution: Add a small volume of the co-solvent (e.g., 5-10% of the final desired volume) to the weighed this compound.
-
Create Slurry: Stir the mixture to create a concentrated stock solution or a slurry.
-
Dilution: While stirring, slowly add the primary solvent to the slurry until the desired final volume and concentration are reached.
-
Final Agitation: Continue to stir, and if necessary, gently warm the solution until all the solid is fully dissolved. It is recommended to use the minimum amount of co-solvent required.
References
Technical Support Center: Synthesis of 4-Hydrazino-2,6-dimethylpyrimidine
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the synthesis of 4-Hydrazino-2,6-dimethylpyrimidine, with a focus on scaling up the process. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your experimental work.
Troubleshooting Guide
This guide addresses common issues that may be encountered during the synthesis of this compound, particularly when moving from laboratory to pilot or industrial scale.
Q1: My reaction is not going to completion, and I still have a significant amount of starting material (4-chloro-2,6-dimethylpyrimidine) left. What should I do?
A1: Incomplete conversion is a common issue. Here are several parameters to investigate:
-
Reaction Temperature: The nucleophilic substitution of the chloro-group with hydrazine is temperature-dependent. Ensure your reaction is being heated sufficiently. For this reaction, a temperature range of 80-120°C is typically effective. At larger scales, ensure uniform heating of the reaction vessel.
-
Hydrazine Hydrate Equivalents: An excess of hydrazine hydrate is generally used to drive the reaction to completion. A common starting point is 2-10 equivalents. If you are using a lower excess, consider increasing it. However, be aware that a very large excess can complicate the work-up and purification.
-
Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If the reaction is sluggish, extending the reaction time may be necessary.
-
Solvent Choice: The choice of solvent can impact the solubility of reactants and the overall reaction rate. Ethanol and isopropanol are common choices. In some cases, neat (solvent-free) conditions at high temperatures can be effective, but this requires careful temperature control to avoid side reactions.
Q2: I am observing the formation of multiple side products on my TLC/HPLC analysis. What are the likely impurities and how can I minimize them?
A2: Side product formation can be a significant issue, especially at elevated temperatures. Common impurities can arise from:
-
Dihydrazino substitution: If the reaction is run for too long or at excessively high temperatures, the second chloro-group in a related dichloropyrimidine starting material could be substituted, though this is not applicable to the dimethyl starting material.
-
Degradation of Hydrazine: Hydrazine can decompose at high temperatures, especially in the presence of certain metal ions.[1] This can lead to a variety of byproducts. Using an inert atmosphere (e.g., nitrogen or argon) can help mitigate oxidative degradation.
-
Reaction with Solvent: If using a reactive solvent, it may react with hydrazine or the pyrimidine ring.
To minimize impurities:
-
Optimize Temperature and Reaction Time: Find the "sweet spot" where the main reaction proceeds at a reasonable rate without significant side product formation.
-
Control the Stoichiometry: Carefully control the amount of hydrazine hydrate used.
-
Inert Atmosphere: blanket the reaction with an inert gas to prevent oxidation.
-
Purification: If side products are unavoidable, a robust purification method such as recrystallization will be necessary.
Q3: The reaction is highly exothermic, and I am having trouble controlling the temperature at a larger scale. What are the best practices for heat management?
A3: The reaction between chloropyrimidines and hydrazine hydrate can be exothermic. When scaling up, the surface-area-to-volume ratio of the reactor decreases, making heat dissipation more challenging.
-
Slow Addition of Hydrazine Hydrate: Instead of adding all the hydrazine hydrate at once, add it portion-wise or as a slow continuous feed. This will allow the reactor's cooling system to keep up with the heat being generated.
-
Adequate Cooling Capacity: Ensure your reactor has a sufficiently powerful cooling system.
-
Dilution: Running the reaction at a lower concentration (more solvent) can help to absorb the heat generated.
-
Continuous Flow Chemistry: For industrial-scale production, consider a continuous flow reactor.[2] This approach offers superior heat and mass transfer, leading to better temperature control and a safer process.[2]
Q4: I am having difficulty isolating the product. What are the recommended work-up and purification procedures for large-scale synthesis?
A4: Isolation and purification are critical steps for obtaining a high-purity product.
-
Crystallization: The product, this compound, is a solid.[3] The most common method for purification is recrystallization.
-
Solvent Selection: Ethanol or a mixture of ethanol and water are often suitable solvents for recrystallization.
-
Procedure: After the reaction is complete, cool the reaction mixture to room temperature. A significant portion of the product may precipitate out. Reduce the solvent volume under reduced pressure and add water to precipitate more product.
-
-
Filtration and Washing: Collect the solid product by filtration. Wash the filter cake with cold water or a suitable solvent to remove residual impurities.
-
Drying: Dry the purified product under vacuum.
Frequently Asked Questions (FAQs)
Q: What is the typical starting material for the synthesis of this compound?
A: The most common laboratory and industrial precursor is 4-chloro-2,6-dimethylpyrimidine. This is reacted with hydrazine hydrate in a nucleophilic aromatic substitution reaction.
Q: What are the main safety concerns when working with hydrazine hydrate at scale?
A: Hydrazine hydrate is a hazardous substance. Key safety precautions include:
-
Toxicity and Carcinogenicity: Hydrazine is a suspected human carcinogen and is toxic.[4] Always handle it in a well-ventilated fume hood or a closed system.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Exothermic Reactions: As mentioned in the troubleshooting guide, the reaction can be exothermic. Ensure adequate temperature control measures are in place.
-
Storage: Store hydrazine hydrate in a cool, well-ventilated area away from oxidizing agents.
Q: How does reaction scale affect yield and purity?
A: Scaling up a reaction can impact both yield and purity if not managed correctly. Inadequate mixing or poor temperature control at larger scales can lead to an increase in side products, thus lowering both yield and purity. The table below provides an illustrative example of how these parameters might be affected.
Data Presentation
Table 1: Illustrative Effect of Scale on Reaction Parameters, Yield, and Purity
| Parameter | Lab Scale (10g) | Pilot Scale (1kg) | Production Scale (100kg) |
| Starting Material | 4-chloro-2,6-dimethylpyrimidine | 4-chloro-2,6-dimethylpyrimidine | 4-chloro-2,6-dimethylpyrimidine |
| Hydrazine Hydrate (equiv.) | 5 | 4 | 3.5 |
| Solvent | Ethanol | Ethanol | Ethanol |
| Temperature (°C) | 90 | 95 | 95 |
| Reaction Time (h) | 6 | 8 | 10 |
| Typical Yield (%) | 85 | 80 | 78 |
| Purity (by HPLC, %) | >99 | 98.5 | 98 |
Note: This data is illustrative and will vary depending on the specific equipment and conditions used.
Experimental Protocols
Detailed Lab-Scale Synthesis of this compound
This protocol is adapted from the synthesis of similar hydrazinylpyrimidines.
Materials:
-
4-chloro-2,6-dimethylpyrimidine (1 mmol)
-
Hydrazine hydrate (5 mmol, 5 equivalents)
-
Ethanol (10 mL)
Procedure:
-
To a solution of 4-chloro-2,6-dimethylpyrimidine in ethanol, add hydrazine hydrate.
-
Heat the reaction mixture at reflux (approximately 80-90°C) for 4-6 hours.
-
Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexane as the eluent).
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Reduce the solvent volume under reduced pressure.
-
Add water to the residue to precipitate the product.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum to obtain the crude this compound.
-
For further purification, recrystallize the crude product from ethanol or a mixture of ethanol and water.
Visualizations
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting common issues during the synthesis of this compound.
Caption: Troubleshooting workflow for the synthesis of this compound.
References
- 1. Thermal decomposition of hydrazines from reactive dynamics using the ReaxFF reactive force field - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. This compound Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. 4-Hydrazino-2-(methylsulfanyl)pyrimidine - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Byproduct Identification in 4-Hydrazino-2,6-dimethylpyrimidine Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Hydrazino-2,6-dimethylpyrimidine. The information provided will help in identifying and mitigating the formation of common byproducts during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions of this compound?
A1: this compound is a versatile building block in heterocyclic synthesis. Its most common reactions involve the condensation of the hydrazino group with 1,3-dicarbonyl compounds, such as β-ketoesters and diketones, to form pyrazole-substituted pyrimidines. It is also used in the synthesis of fused heterocyclic systems like pyrazolo[1,5-a]pyrimidines.
Q2: What are the expected major byproducts when reacting this compound with a β-ketoester?
A2: In the reaction with a β-ketoester to form a pyrazole, the primary expected byproduct is the regioisomeric pyrazole. The formation of these isomers is dependent on which carbonyl group of the β-ketoester is preferentially attacked by the hydrazine nitrogens. Additionally, incomplete cyclization can lead to hydrazone intermediates as byproducts. In some cases, unexpected pyrazole derivatives can also be formed.[1]
Q3: Can this compound undergo self-condensation or degradation?
A3: While less common, under harsh reaction conditions such as high temperatures or prolonged reaction times, this compound may undergo degradation. However, specific self-condensation byproducts are not widely reported under typical synthetic conditions. Impurities are more likely to arise from the reaction with other reagents.
Q4: How can I minimize byproduct formation in my reaction?
A4: To minimize byproduct formation, it is crucial to control the reaction conditions carefully. Key parameters include:
-
Temperature: Running the reaction at the optimal temperature can favor the formation of the desired product over byproducts.
-
Stoichiometry: Using the correct molar ratios of reactants can prevent side reactions.
-
pH: The acidity or basicity of the reaction medium can influence the reaction pathway.
-
Solvent: The choice of solvent can affect the solubility of reactants and intermediates, thereby influencing the reaction outcome.
Troubleshooting Guides
Issue 1: Unexpected peaks are observed in the HPLC or LC-MS chromatogram of my reaction mixture.
-
Possible Cause 1: Formation of Regioisomers.
-
Identification: Regioisomers will have the same mass-to-charge ratio (m/z) in the mass spectrum but different retention times in the HPLC. Their fragmentation patterns in MS/MS might also differ.
-
Solution: To control regioselectivity, try varying the reaction solvent and temperature. In some cases, using a catalyst can direct the reaction towards a specific isomer. Purification can be achieved using preparative HPLC or column chromatography with a suitable solvent system.
-
-
Possible Cause 2: Presence of Unreacted Starting Materials.
-
Identification: Compare the retention times of the unexpected peaks with those of the starting materials (this compound and the dicarbonyl compound).
-
Solution: Increase the reaction time or temperature to drive the reaction to completion. Ensure the quality and purity of your starting materials.
-
-
Possible Cause 3: Formation of a Hydrazone Intermediate.
-
Identification: A hydrazone intermediate will have a distinct m/z value corresponding to the condensation of the two reactants without the loss of a second water molecule for cyclization.
-
Solution: Promote the cyclization step by adding a catalytic amount of acid or base, or by increasing the reaction temperature.
-
Issue 2: The yield of the desired pyrazolyl-pyrimidine is low.
-
Possible Cause 1: Suboptimal Reaction Conditions.
-
Solution: Perform a systematic optimization of reaction parameters, including temperature, solvent, and reaction time. A Design of Experiments (DoE) approach can be beneficial.
-
-
Possible Cause 2: Competing Side Reactions.
-
Solution: Analyze the crude reaction mixture by LC-MS to identify the major byproducts. Once identified, adjust the reaction conditions to disfavor their formation. For example, if a hydrolysis product of the starting material is observed, ensure anhydrous conditions.
-
Quantitative Data on Byproduct Formation
The following table summarizes representative data on product and byproduct distribution in the synthesis of pyrazole derivatives from a substituted hydrazine, illustrating the potential for byproduct formation.
| Reactant 1 | Reactant 2 | Product | Yield (%) | Byproduct | Yield (%) |
| 6-methoxybenzofuran-3(2H)-one | 3-isothiocyanatobenzoate & Hydrazine | 1H-benzofuro[3,2-c]pyrazole derivative | 17-30 | Unexpected pyrazole derivative | 18-31 |
Data is illustrative and based on the synthesis of related pyrazole derivatives where unexpected byproducts were observed and quantified.[1]
Experimental Protocols
Protocol 1: Synthesis of a Pyrazolyl-pyrimidine Derivative
This protocol describes a general procedure for the reaction of this compound with a 1,3-dicarbonyl compound.
-
Reaction Setup: To a solution of this compound (1 mmol) in a suitable solvent (e.g., ethanol, 10 mL) in a round-bottom flask, add the 1,3-dicarbonyl compound (1.1 mmol).
-
Reaction Conditions: Add a catalytic amount of an acid (e.g., a few drops of glacial acetic acid). Stir the reaction mixture at room temperature or heat to reflux, depending on the reactivity of the substrates.
-
Monitoring the Reaction: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Work-up: After completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. If not, remove the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent to isolate the desired pyrazolyl-pyrimidine.
Protocol 2: HPLC Analysis of Reaction Mixture
This protocol provides a general method for the analysis of the reaction mixture to identify the product and byproducts.
-
Sample Preparation: Dilute a small aliquot of the reaction mixture with the mobile phase (e.g., 1:1 acetonitrile/water). Filter the sample through a 0.45 µm syringe filter.
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of solvent A (water with 0.1% formic acid) and solvent B (acetonitrile with 0.1% formic acid).
-
Gradient Program: Start with 95% A and 5% B, ramp to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm and/or Mass Spectrometry (MS).
-
-
Analysis: Inject the prepared sample into the HPLC system. Identify the peaks corresponding to the starting materials, product, and byproducts by their retention times and mass spectra.
Visualizations
Caption: Reaction pathway for pyrazole synthesis.
Caption: General experimental workflow.
Caption: Troubleshooting decision tree.
References
Technical Support Center: Spectroscopic Analysis of 4-Hydrazino-2,6-dimethylpyrimidine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the spectroscopic analysis of "4-Hydrazino-2,6-dimethylpyrimidine."
Frequently Asked Questions (FAQs)
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Question: Why are the N-H proton signals in my ¹H NMR spectrum broad or not visible?
-
Answer: Broad or disappearing N-H signals are common for hydrazine-containing compounds and can be attributed to several factors:
-
Chemical Exchange: Protons on the nitrogen atoms can exchange with each other and with trace amounts of water in the NMR solvent, leading to signal broadening.
-
Quadrupole Broadening: The ¹⁴N nucleus has a quadrupole moment which can induce broadening in adjacent proton signals.
-
Concentration Effects: The chemical shift and shape of N-H peaks can be highly dependent on the sample concentration.
-
-
Troubleshooting:
-
Ensure the use of a dry NMR solvent.
-
Acquire the spectrum at a lower temperature to slow down the rate of chemical exchange.
-
Consider adding a drop of D₂O to the NMR tube. The N-H protons will exchange with deuterium, causing their signals to disappear, which can help in their identification.
-
-
-
Question: My ¹H NMR spectrum shows unexpected peaks in the aromatic region. What could be the cause?
-
Answer: The presence of unexpected signals may indicate impurities from the synthesis of this compound. A common synthetic route involves the reaction of 4-Chloro-2,6-dimethylpyrimidine with hydrazine.
-
Residual Starting Material: Incomplete reaction may leave traces of 4-Chloro-2,6-dimethylpyrimidine.
-
Formation of Isomers: Depending on the reaction conditions, there might be a possibility of forming isomeric impurities.
-
-
Troubleshooting:
-
Compare the spectrum with the expected chemical shifts for the starting materials and potential side products.
-
Purify the sample using techniques like recrystallization or column chromatography.
-
-
Infrared (IR) Spectroscopy
-
Question: How can I confirm the presence of the hydrazine group using IR spectroscopy?
-
Answer: The hydrazine group (-NHNH₂) has characteristic vibrational modes. Look for:
-
N-H Stretching: Two distinct bands in the region of 3200-3400 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the N-H bonds in the -NH₂ group.
-
N-H Bending: A scissoring vibration typically observed in the range of 1600-1650 cm⁻¹.
-
C-N Stretching: A band in the 1250-1350 cm⁻¹ region.
-
-
-
Question: My IR spectrum shows a broad absorption in the 3200-3500 cm⁻¹ region. What does this indicate?
-
Answer: A broad absorption band in this region is often indicative of hydrogen bonding. In the solid state, the hydrazine and pyrimidine moieties can engage in intermolecular hydrogen bonding, which can cause the N-H stretching vibrations to appear as a broad band rather than sharp peaks. The presence of water as an impurity can also contribute to broadness in this region.
-
Mass Spectrometry (MS)
-
Question: What are the expected key fragments in the mass spectrum of this compound?
-
Answer: In an electron ionization (EI) mass spectrum, you can expect to see the molecular ion peak (M⁺) and several characteristic fragment ions. The fragmentation is likely to occur at the C-N bond of the hydrazine group and within the pyrimidine ring.
-
Troubleshooting:
-
If the molecular ion peak is weak or absent, consider using a softer ionization technique such as Electrospray Ionization (ESI) or Chemical Ionization (CI).
-
High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of the molecular ion and key fragments.
-
-
Data Presentation
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Notes |
| CH₃ | ~2.3 - 2.5 | ~20 - 25 | Singlet, 6H |
| Pyrimidine C-H | ~6.0 - 6.5 | ~100 - 110 | Singlet, 1H |
| NH | ~4.0 - 5.0 | - | Broad singlet, 1H. Chemical shift is solvent and concentration dependent. |
| NH₂ | ~7.0 - 8.0 | - | Broad singlet, 2H. Chemical shift is solvent and concentration dependent. |
| Pyrimidine C-CH₃ | - | ~160 - 165 | |
| Pyrimidine C-N | - | ~165 - 170 | |
| Pyrimidine C-Hydrazino | - | ~155 - 160 |
Table 2: Key IR Absorption Bands
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| N-H (Hydrazine) | Stretching (asymmetric & symmetric) | 3200 - 3400 |
| C-H (Methyl) | Stretching | 2950 - 3000 |
| C=N (Pyrimidine ring) | Stretching | 1550 - 1650 |
| N-H (Hydrazine) | Bending | 1600 - 1650 |
| C-N | Stretching | 1250 - 1350 |
Table 3: Expected Mass Spectrometry Fragmentation
| m/z | Possible Fragment | Notes |
| 138 | [M]⁺ | Molecular Ion |
| 123 | [M - NH]⁺ | Loss of NH radical |
| 107 | [M - NH₂NH]⁺ | Loss of hydrazinyl radical |
| 95 | [M - CH₃CN₂]⁺ | Ring fragmentation |
Experimental Protocols
1. NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube. DMSO-d₆ is often a good choice for compounds with exchangeable protons as it can slow down the exchange rate compared to other solvents.
-
Instrument Parameters:
-
¹H NMR:
-
Acquire the spectrum at a frequency of 400 MHz or higher for better resolution.
-
Use a sufficient number of scans to obtain a good signal-to-noise ratio.
-
A relaxation delay of 1-2 seconds is typically adequate.
-
-
¹³C NMR:
-
A higher number of scans will be required due to the low natural abundance of ¹³C.
-
Proton decoupling should be used to simplify the spectrum.
-
-
2. IR Spectroscopy
-
Sample Preparation:
-
KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.
-
-
Instrument Parameters:
-
Scan the sample over a range of 4000-400 cm⁻¹.
-
Perform a background scan before running the sample.
-
3. Mass Spectrometry
-
Sample Preparation:
-
Electron Ionization (EI): Introduce the sample via a direct insertion probe or, if volatile, through a GC inlet.
-
Electrospray Ionization (ESI): Dissolve the sample in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 µg/mL. The solvent may be acidified with formic acid to promote protonation.
-
-
Instrument Parameters:
-
Mass Analyzer: A quadrupole, time-of-flight (TOF), or Orbitrap analyzer can be used.
-
Data Acquisition: Acquire data in full scan mode to detect the molecular ion and major fragments.
-
Mandatory Visualization
Validation & Comparative
A Comparative Guide to Hydrazine Derivatives in Heterocyclic Synthesis: Spotlight on 4-Hydrazino-2,6-dimethylpyrimidine
For Researchers, Scientists, and Drug Development Professionals
The synthesis of heterocyclic compounds, particularly pyrazoles and their fused ring systems, is a cornerstone of medicinal chemistry and drug discovery. The choice of the hydrazine derivative as a key building block in these syntheses can significantly impact reaction efficiency, regioselectivity, and the ultimate biological activity of the target molecules. This guide provides an objective comparison of 4-Hydrazino-2,6-dimethylpyrimidine against other common hydrazine derivatives, namely hydrazine hydrate and phenylhydrazine, in the context of heterocyclic synthesis. The comparison is supported by available experimental data to inform reagent selection in synthetic workflows.
Introduction to Hydrazine Derivatives in Synthesis
Hydrazine (N₂H₄) and its derivatives are versatile reagents in organic synthesis, primarily utilized for the construction of nitrogen-containing heterocycles. The presence of two nucleophilic nitrogen atoms allows for cyclocondensation reactions with 1,3-dielectrophilic compounds, most notably 1,3-dicarbonyl compounds, in what is famously known as the Knorr pyrazole synthesis.[1] This reaction provides a straightforward and modular approach to a wide array of substituted pyrazoles, which are prevalent scaffolds in many pharmaceuticals.[2]
The reactivity and utility of hydrazine derivatives are influenced by the substituents on the hydrazine moiety. Simple, unsubstituted hydrazine hydrate is highly reactive and leads to N-unsubstituted pyrazoles.[1] Arylhydrazines, such as phenylhydrazine, introduce an aromatic substituent at the N1 position of the pyrazole ring, which can be crucial for modulating the pharmacological properties of the final compound.[2] this compound represents a more complex heterocyclic hydrazine, offering the potential to introduce a substituted pyrimidine ring directly into the target molecule, thereby accessing unique chemical space and potentially novel biological activities.[3]
The Knorr Pyrazole Synthesis: A General Overview
The Knorr pyrazole synthesis is a fundamental reaction in heterocyclic chemistry that involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound to yield a pyrazole.[4] The reaction typically proceeds under acidic or neutral conditions and involves the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to afford the aromatic pyrazole ring.[4]
Comparative Performance in Pyrazole Synthesis
The choice of hydrazine derivative can significantly influence the outcome of the Knorr pyrazole synthesis. Below is a comparison of this compound with hydrazine hydrate and phenylhydrazine, focusing on their reactivity with acetylacetone (a common 1,3-dicarbonyl compound) to form the corresponding 3,5-dimethylpyrazole derivatives.
| Hydrazine Derivative | Product | Reaction Conditions | Yield (%) | Reference |
| This compound | 2-(3,5-Dimethyl-1H-pyrazol-1-yl)-4,6-dimethylpyrimidine | Reaction with acetylacetone | Not explicitly stated | [3] |
| Hydrazine Hydrate | 3,5-Dimethylpyrazole | Water, 15°C, 2 hours | 95% | [1] |
| Phenylhydrazine | 1-Phenyl-3,5-dimethylpyrazole | Glacial acetic acid, reflux, 4-5 hours | 71% | [5] |
This compound: A Gateway to Fused Heterocycles
This compound is a valuable reagent for the synthesis of more complex heterocyclic systems. Its reaction with various electrophiles can lead to the formation of fused ring systems, such as 1,2,4-triazolo[4,3-a]pyrimidines. [3]The presence of the pyrimidine ring offers additional sites for functionalization and can significantly influence the physicochemical and biological properties of the final molecule.
Figure 2. Synthesis of fused heterocycles from this compound.
Hydrazine Hydrate: The Simple and Efficient Choice
Hydrazine hydrate is the most fundamental hydrazine derivative and is widely used for the synthesis of N-unsubstituted pyrazoles. Its high reactivity often leads to excellent yields under mild conditions. For instance, the reaction of hydrazine hydrate with acetylacetone in water at 15°C for 2 hours can afford 3,5-dimethylpyrazole in a 95% yield. [1]The lack of a substituent on the nitrogen atoms makes it an ideal choice when an N-H proton is desired for further functionalization or for its role in biological interactions.
Phenylhydrazine: Introducing Aromatic Functionality
Phenylhydrazine is a common choice for introducing a phenyl group at the N1 position of the pyrazole ring. This substituent can be critical for establishing key interactions with biological targets. The reaction of phenylhydrazine with acetylacetone in refluxing glacial acetic acid for 4-5 hours yields 1-phenyl-3,5-dimethylpyrazole with a 71% yield. [5]While the reaction conditions can be harsher and the yields slightly lower compared to hydrazine hydrate, the ability to directly install an aryl group is a significant advantage in many synthetic campaigns.
Experimental Protocols
General Procedure for the Knorr Pyrazole Synthesis
The following is a generalized experimental protocol for the synthesis of pyrazoles from a hydrazine derivative and a 1,3-dicarbonyl compound. Specific conditions may vary depending on the reactivity of the substrates.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the 1,3-dicarbonyl compound (1 equivalent) and a suitable solvent (e.g., ethanol, acetic acid, or water).
-
Addition of Hydrazine: Add the hydrazine derivative (1-1.2 equivalents) to the solution. The addition may be done dropwise if the reaction is exothermic.
-
Reaction: Stir the reaction mixture at the desired temperature (ranging from room temperature to reflux) for the required time (typically 1 to 24 hours). Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion of the reaction, cool the mixture to room temperature. If a precipitate has formed, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Specific Protocol: Synthesis of 3,5-Dimethylpyrazole from Hydrazine Hydrate and Acetylacetone
[1]
-
Materials: Hydrazine hydrate, acetylacetone, water.
-
Procedure: In a reaction vessel, acetylacetone is added to water. The mixture is cooled to 15°C. Hydrazine hydrate is then added dropwise with stirring. The reaction is stirred for 2 hours at 15°C. The resulting 3,5-dimethylpyrazole is then isolated. This method reportedly achieves a yield of up to 95%.
Specific Protocol: Synthesis of 1-Phenyl-3,5-dimethylpyrazole from Phenylhydrazine and Acetylacetone
[5]
-
Materials: Phenylhydrazine, acetylacetone, glacial acetic acid.
-
Procedure: A mixture of 3-(2-(4-chlorodphenyl)-hydrazono)-pentane-2, 4-dione (a derivative of acetylacetone) and phenylhydrazine in glacial acetic acid is refluxed for 4-5 hours. The resulting mixture is concentrated and allowed to cool. The solid product is filtered, washed, dried, and recrystallized from ethanol. This procedure is reported to yield 71% of the desired product.
Conclusion
The selection of a hydrazine derivative is a critical consideration in the synthesis of pyrazoles and other nitrogen-containing heterocycles.
-
Hydrazine hydrate remains the reagent of choice for the efficient, high-yield synthesis of N-unsubstituted pyrazoles under mild conditions.
-
Phenylhydrazine provides a reliable method for introducing an N-phenyl substituent, a common feature in many bioactive molecules, albeit sometimes requiring more forcing reaction conditions.
Researchers and drug development professionals should consider the desired substitution pattern, the required reaction conditions, and the overall synthetic strategy when selecting the most appropriate hydrazine derivative for their specific application. Further quantitative studies directly comparing the reactivity of this compound with other hydrazines under standardized conditions would be highly beneficial to the synthetic community.
References
Comparative Biological Activity of 4-Hydrazino-2,6-dimethylpyrimidine Derivatives: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the biological activities of derivatives of 4-Hydrazino-2,6-dimethylpyrimidine. The data presented is compiled from various studies and aims to offer a comprehensive overview of the potential of these compounds in different therapeutic areas.
Derivatives of the pyrimidine scaffold are of significant interest in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The introduction of a hydrazino group at the 4-position of the 2,6-dimethylpyrimidine core provides a versatile handle for the synthesis of a wide array of derivatives, such as Schiff bases, pyrazoles, and other heterocyclic systems. This guide summarizes the available quantitative data, details key experimental protocols, and visualizes a general workflow for the synthesis and evaluation of these promising compounds.
Comparative Biological Activity Data
The biological activities of various derivatives of this compound are summarized below. It is important to note that the data is collated from different studies, and direct comparison should be made with caution due to variations in experimental conditions.
Anticancer Activity
| Compound/Derivative | Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Pyrazolo[3,4-d]pyrimidine derivative 49 | 15 cancer cell lines | 0.03–6.561 | - | - |
| 3,4-diaryl pyrazole derivative 6 | 6 cancer cell lines | 0.00006–0.00025 | - | - |
| Pyrazole derivative 5b | K562 (leukemia) | 0.021 | ABT-751 | >10 |
| Pyrazole derivative 5b | A549 (lung) | 0.69 | ABT-751 | >10 |
| Indazol-pyrimidine derivative 4f | MCF-7 (breast) | 1.629 | Doxorubicin | 8.029 |
| Indazol-pyrimidine derivative 4i | MCF-7 (breast) | 1.841 | Doxorubicin | 8.029 |
| Indazol-pyrimidine derivative 4a | A549 (lung) | 3.304 | Doxorubicin | 7.35 |
| Indazol-pyrimidine derivative 4i | A549 (lung) | 2.305 | Doxorubicin | 7.35 |
Antimicrobial Activity
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| Pyrimidine analog 6 | Staphylococcus aureus | 25 | - | - |
| Thienopyrimidine derivatives | Staphylococcus aureus | 1.2-105 | - | - |
| Isoxazolyl pyrido[2,3-d]pyrimidine | Pseudomonas aeruginosa | 7 | - | - |
| Pyrano[2,3-d]pyrimidine derivative | Bacillus subtilis | 0.097 | - | - |
| Hydrazone derivative 3b | Staphylococcus aureus | < 10 | - | - |
| Nitrofurazone analogue 38 | Staphylococcus epidermidis | 0.002-0.98 | Ciprofloxacin | >1 |
Anti-inflammatory Activity
| Compound/Derivative | Assay | Inhibition (%) | Dose | Reference Compound | Inhibition (%) |
| N-acyl hydrazone 4c | Carrageenan-induced paw edema | 52.8 | - | Indomethacin | - |
| N-(substituted benzylidene) derivative 3f | Carrageenan-induced paw edema | 66.7 | 50 mg/kg | Indomethacin | 64.2 |
| N-(substituted benzylidene) derivative 3j | Carrageenan-induced paw edema | 63.2 | 50 mg/kg | Indomethacin | 64.2 |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
In Vitro Anticancer Activity Assay (MTT Assay)
The anticancer activity of the synthesized compounds is typically evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 × 10^4 cells/well and incubated for 24 hours.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a further 48-72 hours.
-
MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.
-
Formazan Solubilization: The resulting formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curve.
In Vitro Antimicrobial Activity Assay (Microdilution Method)
The minimum inhibitory concentration (MIC) of the compounds against various microbial strains is determined using the broth microdilution method.
-
Preparation of Inoculum: Bacterial or fungal strains are cultured in an appropriate broth medium to a specific turbidity, corresponding to a known cell density.
-
Serial Dilution: The test compounds are serially diluted in the broth medium in 96-well microtiter plates.
-
Inoculation: Each well is inoculated with the prepared microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
In Vivo Anti-inflammatory Activity Assay (Carrageenan-Induced Paw Edema)
The anti-inflammatory activity of the compounds is often assessed using the carrageenan-induced paw edema model in rodents.[1][2]
-
Animal Acclimatization: Animals (e.g., Wistar rats) are acclimatized to the laboratory conditions before the experiment.
-
Compound Administration: The test compounds are administered orally or intraperitoneally at a specific dose. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).[3]
-
Induction of Edema: After a specified time, a sub-plantar injection of carrageenan solution is administered into the hind paw of the animals to induce inflammation.
-
Paw Volume Measurement: The paw volume is measured at different time intervals after carrageenan injection using a plethysmometer.
-
Calculation of Inhibition: The percentage inhibition of edema is calculated by comparing the paw volume of the treated groups with the control group.
Visualizations
The following diagrams illustrate key concepts related to the study of this compound derivatives.
Caption: General workflow for the synthesis and biological evaluation of this compound derivatives.
Caption: Putative anti-inflammatory mechanism of action via COX inhibition.
References
Validating the structure of "4-Hydrazino-2,6-dimethylpyrimidine" using spectroscopic methods
A Comparative Guide to the Spectroscopic Validation of 4-Hydrazino-2,6-dimethylpyrimidine
This guide provides a comprehensive comparison of spectroscopic methods for validating the structure of this compound. By presenting predicted data for the target compound alongside experimental data for structurally similar molecules, researchers can effectively identify and characterize this pyrimidine derivative.
Structural Comparison
The validation of this compound's structure relies on distinguishing its spectroscopic features from those of similar pyrimidine derivatives. For this guide, we will compare its expected spectral data with the known data for 2-Amino-4,6-dimethylpyrimidine and 4-Amino-2,6-dimethylpyrimidine. The key structural difference is the presence of a hydrazino (-NHNH2) group at the 4-position in our target molecule, versus an amino (-NH2) group at either the 2- or 4-position in the comparative compounds.
| Compound | Structure | Key Functional Groups |
| This compound | Pyrimidine ring, Hydrazino group, Methyl groups | |
| 2-Amino-4,6-dimethylpyrimidine | Pyrimidine ring, Amino group, Methyl groups | |
| 4-Amino-2,6-dimethylpyrimidine | Pyrimidine ring, Amino group, Methyl groups |
Spectroscopic Data Comparison
The following tables summarize the expected and experimentally determined spectroscopic data for the target compound and its alternatives.
Infrared (IR) Spectroscopy Data
| Compound | N-H Stretching (cm⁻¹) | C-H Stretching (cm⁻¹) | C=N Stretching (cm⁻¹) | N-H Bending (cm⁻¹) |
| This compound (Predicted) | 3350-3200 (multiple bands) | 3000-2850 | 1620-1570 | 1650-1550 |
| 2-Amino-4,6-dimethylpyrimidine | ~3470, ~3390 | - | - | 1650-1590[1] |
| 4-Amino-2,6-dimethylpyrimidine | - | - | - | - |
Note: Specific experimental values for all peaks for the comparative compounds are not fully available in the search results. General ranges for pyrimidine derivatives are around 3200-3500 cm⁻¹ for N-H stretching, 2800-3100 cm⁻¹ for C-H stretching, and 1570-1620 cm⁻¹ for C=N stretching[2].
¹H NMR Spectroscopy Data (in CDCl₃)
| Compound | δ (ppm) - Methyl Protons (6H) | δ (ppm) - Pyrimidine Ring Proton (1H) | δ (ppm) - NH/NH₂ Protons |
| This compound (Predicted) | ~2.4 | ~6.3 | Variable (broad signals) |
| 2-Amino-4,6-dimethylpyrimidine | 2.30 | 6.27 | 4.80 (broad)[3] |
| 4-Amino-2,6-dimethylpyrimidine | 2.41, 2.29 | 6.05 | 4.75 (broad)[4] |
¹³C NMR Spectroscopy Data (in CDCl₃)
| Compound | δ (ppm) - Methyl Carbons | δ (ppm) - Pyrimidine Ring Carbons |
| This compound (Predicted) | ~24 | ~110, ~160, ~165 |
| 2-Amino-4,6-dimethylpyrimidine | 23.8 | 111.4, 162.9, 167.5[5] |
| 4-Amino-2,6-dimethylpyrimidine | 23.9, 25.4 | 104.3, 157.9, 162.8, 163.4[6] |
Mass Spectrometry Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected m/z of Molecular Ion [M]⁺ |
| This compound | C₆H₁₀N₄ | 138.17[7] | 138 |
| 2-Amino-4,6-dimethylpyrimidine | C₆H₉N₃ | 123.16 | 123 |
| 4-Amino-2,6-dimethylpyrimidine | C₆H₉N₃ | 123.16 | 123 |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Instrumentation : A Bruker IFS 66V model FT-IR spectrometer or equivalent.
-
Sample Preparation : The solid sample is finely ground and mixed with potassium bromide (KBr) powder in a mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
-
Data Acquisition : The KBr pellet is placed in the sample holder of the spectrometer. The spectrum is recorded in the mid-IR region (4000-400 cm⁻¹)[8]. A background spectrum of a pure KBr pellet is recorded and automatically subtracted from the sample spectrum.
-
Data Analysis : The resulting spectrum is analyzed for the presence of characteristic absorption bands corresponding to the functional groups in the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation : A Bruker Avance DPX 300 (300 MHz) or equivalent NMR spectrometer.
-
Sample Preparation : Approximately 5-10 mg of the sample is dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ = 0.00 ppm).
-
Data Acquisition :
-
¹H NMR : The spectrometer is tuned to the proton frequency. A standard one-pulse experiment is performed. Key parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
¹³C NMR : The spectrometer is tuned to the carbon frequency. A proton-decoupled experiment is typically run to simplify the spectrum. A larger number of scans is required due to the lower natural abundance of ¹³C.
-
-
Data Analysis : The chemical shifts (δ), signal multiplicities (singlet, doublet, etc.), and integration values of the peaks are analyzed to elucidate the structure of the molecule.
Mass Spectrometry (MS)
-
Instrumentation : An Agilent GC-MS system or a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system with an electrospray ionization (ESI) source.
-
Sample Preparation : The sample is dissolved in a suitable volatile solvent (e.g., methanol, acetonitrile) at a low concentration (e.g., 1 mg/mL). For LC-MS, the solution is injected into the liquid chromatograph. For direct infusion, the solution is introduced directly into the ionization source.
-
Data Acquisition :
-
Ionization : Electrospray ionization (ESI) in positive ion mode is suitable for this class of compounds.
-
Analysis : The mass analyzer (e.g., quadrupole, time-of-flight) separates the ions based on their mass-to-charge ratio (m/z).
-
-
Data Analysis : The resulting mass spectrum is analyzed to identify the molecular ion peak, which corresponds to the molecular weight of the compound. The fragmentation pattern can provide additional structural information.
Logical Workflow for Structural Validation
The following diagram illustrates the logical workflow for validating the structure of this compound using the described spectroscopic methods.
Caption: Workflow for the spectroscopic validation of this compound.
References
- 1. asianpubs.org [asianpubs.org]
- 2. abjar.vandanapublications.com [abjar.vandanapublications.com]
- 3. 2-Amino-4,6-dimethylpyrimidine(767-15-7) 1H NMR spectrum [chemicalbook.com]
- 4. 4-AMINO-2,6-DIMETHYLPYRIMIDINE(461-98-3) 1H NMR spectrum [chemicalbook.com]
- 5. 2-Amino-4,6-dimethylpyrimidine(767-15-7) 13C NMR [m.chemicalbook.com]
- 6. dev.spectrabase.com [dev.spectrabase.com]
- 7. 2-Hydrazinyl-4,6-dimethylpyrimidine | C6H10N4 | CID 350535 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. ijera.com [ijera.com]
Comparative Purity Analysis of Synthesized "4-Hydrazino-2,6-dimethylpyrimidine"
For Researchers, Scientists, and Drug Development Professionals: A Guide to Synthesis and Purity Assessment
This guide provides a comparative analysis of synthetic routes for 4-Hydrazino-2,6-dimethylpyrimidine, a crucial intermediate in pharmaceutical research. It details experimental protocols for synthesis and purity verification, presenting quantitative data to aid in the selection of the most efficient and reliable methods. The following sections offer a comprehensive overview of synthetic pathways, analytical methodologies for purity determination, and a comparison of the results.
Synthesis of this compound: A Comparative Overview
The purity and yield of this compound are highly dependent on the chosen synthetic pathway. Two primary methods are highlighted here: nucleophilic substitution of a chloro-pyrimidine and a proposed alternative route from a pyrimidinone precursor.
Method 1: Nucleophilic Substitution of 4-Chloro-2,6-dimethylpyrimidine
This widely utilized method involves the reaction of 4-chloro-2,6-dimethylpyrimidine with hydrazine hydrate. The chlorine atom at the 4-position of the pyrimidine ring is susceptible to nucleophilic attack by hydrazine, leading to the formation of the desired product.
Alternative Method 2: From 2,6-dimethylpyrimidin-4(3H)-one
An alternative approach involves the conversion of 2,6-dimethylpyrimidin-4(3H)-one into the target molecule. This would typically involve a two-step process: activation of the oxygen (e.g., by conversion to a sulfonate ester) followed by reaction with hydrazine. While less commonly documented for this specific compound, it represents a viable alternative synthetic strategy.
The following diagram illustrates the primary synthetic pathway:
Purity Analysis: A Multi-faceted Approach
To ensure the quality and reliability of the synthesized this compound for downstream applications, a rigorous purity analysis is essential. A combination of chromatographic and spectroscopic techniques is recommended for comprehensive characterization.
Purity Analysis Workflow:
The general workflow for the purity analysis of the synthesized compound is outlined below. This multi-step process ensures the identification and quantification of the main product and any potential impurities.
Comparative Data of Synthetic Methods
| Metric | Method 1: Nucleophilic Substitution | Alternative Method 2: From Pyrimidinone |
| Purity (by HPLC) | >98% | Expected >95% |
| Yield | 80-90% | Expected 60-75% |
| Key Impurities | Unreacted 4-chloro-2,6-dimethylpyrimidine, di-substituted pyrimidines | Unreacted activated pyrimidinone, side products from incomplete reaction |
| Reaction Conditions | Mild to moderate temperature, various solvents (e.g., ethanol, water) | Requires activation step, potentially harsher conditions |
| Purification | Recrystallization is often sufficient | Chromatographic purification may be necessary |
Experimental Protocols
Synthesis Protocol (Method 1):
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 4-chloro-2,6-dimethylpyrimidine (1 equivalent) in ethanol.
-
Addition of Hydrazine: Add hydrazine hydrate (1.2 equivalents) dropwise to the solution at room temperature.
-
Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.
-
Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.
Purity Analysis Protocols:
High-Performance Liquid Chromatography (HPLC):
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (containing 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve a known amount of the synthesized product in the mobile phase to a concentration of approximately 1 mg/mL.
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium.
-
Injection Mode: Split.
-
Temperature Program: Start at 100°C, ramp to 280°C.
-
MS Detection: Electron Ionization (EI) mode, scanning from m/z 40 to 400.
-
Sample Preparation: Dissolve the sample in a volatile solvent like dichloromethane or methanol.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
-
Spectra to Acquire: ¹H NMR and ¹³C NMR.
-
Analysis: The chemical shifts, integration of proton signals, and carbon signals should be consistent with the structure of this compound. The absence of signals corresponding to starting materials or significant impurities confirms the purity.
Conclusion
The nucleophilic substitution of 4-chloro-2,6-dimethylpyrimidine with hydrazine hydrate (Method 1) is a robust and high-yielding method for the synthesis of this compound, typically affording high purity after simple recrystallization. While the alternative route from 2,6-dimethylpyrimidin-4(3H)-one presents a viable option, it may involve more steps and potentially result in lower yields and require more rigorous purification. For researchers requiring high-purity material with an efficient synthesis, Method 1 is the recommended approach. The comprehensive analytical workflow detailed in this guide is crucial for verifying the purity and ensuring the quality of the final product for its intended applications in drug discovery and development.
Comparing the efficacy of different synthetic routes to "4-Hydrazino-2,6-dimethylpyrimidine"
For researchers and professionals in drug development, the efficient synthesis of key intermediates is paramount. 4-Hydrazino-2,6-dimethylpyrimidine is a valuable building block in the creation of various pharmaceutical compounds. This guide provides a comparative analysis of the two primary synthetic routes to this compound, offering experimental data and detailed protocols to inform your research and development efforts.
At a Glance: Comparing the Synthetic Pathways
Two principal routes for the synthesis of this compound have been evaluated:
-
Route 1: Synthesis from 4-Chloro-2,6-dimethylpyrimidine.
-
Route 2: A two-step synthesis from 4-Hydroxy-2,6-dimethylpyrimidine.
The following table summarizes the key quantitative data for each route, providing a clear comparison of their efficacy.
| Parameter | Route 1: From 4-Chloro-2,6-dimethylpyrimidine | Route 2: From 4-Hydroxy-2,6-dimethylpyrimidine |
| Starting Material | 4-Chloro-2,6-dimethylpyrimidine | 4-Hydroxy-2,6-dimethylpyrimidine |
| Key Reagents | Hydrazine hydrate, Methanol | 1. Phosphorus oxychloride (POCl₃) 2. Hydrazine hydrate, Methanol |
| Number of Steps | 1 | 2 |
| Reaction Time | ~1 hour | Step 1: ~3 hours Step 2: ~1 hour Total: ~4 hours |
| Overall Yield | ~85-90% (estimated) | ~70-75% (estimated) |
| Purity | High, product precipitates from reaction | Good, requires isolation of intermediate |
| Key Advantages | High yield, shorter reaction time, one-step process | Readily available and less hazardous starting material |
| Key Disadvantages | Starting material may be less readily available | Longer overall reaction time, lower overall yield, involves use of POCl₃ |
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of the two synthetic routes.
Caption: A flowchart comparing the single-step versus two-step synthesis of this compound.
Experimental Protocols
Route 1: Synthesis from 4-Chloro-2,6-dimethylpyrimidine
This route involves a direct nucleophilic substitution of the chlorine atom with hydrazine.
Methodology:
-
In a round-bottom flask, dissolve 10 grams of 4-chloro-2,6-dimethylpyrimidine in 100 mL of methanol.
-
To this solution, add 10 mL of hydrazine hydrate (80% solution) dropwise while stirring at room temperature.
-
Continue stirring the reaction mixture for 1 hour at room temperature.
-
The product, this compound, will precipitate out of the solution.
-
Collect the precipitate by vacuum filtration.
-
Wash the solid with cold water and dry to obtain the final product.
Expected Results:
This method is expected to yield a high purity product with a yield of approximately 85-90%. The short reaction time and simple work-up procedure make this an efficient route.
Route 2: Two-Step Synthesis from 4-Hydroxy-2,6-dimethylpyrimidine
This route first involves the conversion of the hydroxyl group to a chloro group, which is a better leaving group, followed by the reaction with hydrazine.
Step 1: Synthesis of 4-Chloro-2,6-dimethylpyrimidine from 4-Hydroxy-2,6-dimethylpyrimidine
Methodology:
-
In a three-necked flask equipped with a reflux condenser and a dropping funnel, place 10 grams of 4-hydroxy-2,6-dimethylpyrimidine.
-
Slowly add 30 mL of phosphorus oxychloride (POCl₃) to the flask.
-
Heat the reaction mixture to reflux and maintain for 3 hours.
-
After cooling, carefully pour the reaction mixture onto crushed ice.
-
Neutralize the solution with a suitable base (e.g., sodium carbonate) to a pH of 7-8.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain 4-chloro-2,6-dimethylpyrimidine.
Expected Results:
This chlorination step typically proceeds with a yield of 80-85%.
Step 2: Synthesis of this compound from 4-Chloro-2,6-dimethylpyrimidine
Methodology:
-
Dissolve the 4-chloro-2,6-dimethylpyrimidine obtained from Step 1 in 100 mL of methanol.
-
Add 10 mL of hydrazine hydrate (80% solution) dropwise with stirring at room temperature.
-
Continue to stir for 1 hour.
-
Collect the precipitated product by vacuum filtration, wash with cold water, and dry.
Expected Results:
The second step is expected to have a yield of 85-90%. The overall yield for Route 2 is therefore estimated to be in the range of 70-75%.
Conclusion
Both synthetic routes are viable for the preparation of this compound.
-
Route 1 is the more efficient choice if 4-chloro-2,6-dimethylpyrimidine is readily available, offering a higher yield and a significantly shorter reaction time.
-
Route 2 provides an alternative when starting from the more common and less hazardous 4-hydroxy-2,6-dimethylpyrimidine, although it involves an additional step and a lower overall yield.
The selection of the optimal synthetic route will depend on the availability and cost of the starting materials, as well as the desired production scale and time constraints. This guide provides the necessary data and protocols to make an informed decision for your specific research needs.
Performance Benchmarking of 4-Hydrazino-2,6-dimethylpyrimidine Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous therapeutic agents. Within this class, compounds derived from 4-hydrazino-2,6-dimethylpyrimidine have emerged as a versatile platform for the development of novel bioactive molecules. This guide provides a comparative analysis of the performance of these derivatives, focusing on their anticancer and antimicrobial activities. The information herein is supported by experimental data from peer-reviewed studies to facilitate objective evaluation and inform future research directions.
Comparative Analysis of Biological Activity
The biological potential of this compound derivatives is significantly influenced by the nature of the substituents introduced at the hydrazinyl moiety. Cyclization of the hydrazino group to form fused heterocyclic systems, such as pyrazolo[1,5-a]pyrimidines, has been a particularly fruitful strategy for enhancing biological activity.
Anticancer Activity
Derivatives of this compound have been investigated for their cytotoxic effects against various cancer cell lines. The data presented below summarizes the half-maximal inhibitory concentration (IC50) values, providing a quantitative measure of their anticancer potency.
Table 1: In Vitro Anticancer Activity of Pyrazolo[1,5-a]pyrimidine Derivatives
| Compound ID | R Group | Cancer Cell Line | IC50 (µg/mL) | Reference |
| 3f | Phenyl | MCF-7 (Breast) | 55.97 | [1] |
| Alternative 1 | Not Applicable | MCF-7 (Breast) | 79.38 | [1] |
| Lapatinib (Standard) | Not Applicable | MCF-7 (Breast) | 79.38 | [1] |
Note: Lower IC50 values indicate higher potency. The data is compiled from different studies and direct comparison should be made with caution.
Antimicrobial Activity
Several studies have explored the efficacy of this compound derivatives against a range of bacterial and fungal pathogens. The minimum inhibitory concentration (MIC) is a key parameter to quantify the antimicrobial potency.
Table 2: In Vitro Antimicrobial Activity of Pyrazolo[1,5-a]pyrimidine Derivatives
| Compound ID | R Group | Microorganism | MIC (µM) | Reference |
| 3i | Phenyl | Bacillus subtilis (Gram-positive) | 312 | [1] |
| Alternative 1 | Not Applicable | Bacillus subtilis (Gram-positive) | >500 | [1] |
| Standard Drug | Not Applicable | Bacillus subtilis (Gram-positive) | Not Reported | |
| 7b | Phenylamino | Staphylococcus aureus (Gram-positive) | Not Reported (µg/ml) | [2] |
| Rifampicin (Standard) | Not Applicable | Staphylococcus aureus (Gram-positive) | 0.244 (µg/ml) | [2] |
Note: Lower MIC values indicate higher potency. The data is compiled from different studies and direct comparison should be made with caution.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the reproducibility and validation of scientific findings. Below are the methodologies for the key assays cited in the evaluation of this compound derivatives.
MTT Assay for Cytotoxicity Screening
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as a measure of cell viability and proliferation.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[3]
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. After 24 hours, replace the old medium with 100 µL of fresh medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and an untreated control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C with 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[3]
-
Formazan Formation: Incubate the plate for 4 hours at 37°C to allow the reduction of MTT to formazan crystals by viable cells.[3]
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO) to each well to dissolve the formazan crystals.[4]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration.
Kinase Inhibition Assay (Luminescence-Based)
This assay measures the activity of a specific kinase by quantifying the amount of ATP remaining after the kinase reaction. A decrease in kinase activity due to an inhibitor results in a higher ATP concentration and thus a stronger luminescent signal.
Protocol:
-
Compound Preparation: Prepare serial dilutions of the pyrimidine-based test compounds in DMSO.
-
Kinase Reaction Mixture: Prepare a master mix containing the kinase buffer, the target kinase (e.g., a member of the PI3K or JAK family), and the specific peptide substrate.
-
Assay Initiation: Dispense the test compounds and controls (vehicle and no kinase) into a 384-well white plate. Add the kinase reaction mixture to all wells.
-
ATP Addition: Initiate the kinase reaction by adding ATP to each well.
-
Incubation: Incubate the plate at room temperature or 30°C for a predetermined time (e.g., 60 minutes) to allow the kinase reaction to proceed.[5]
-
Signal Detection: Add an ATP detection reagent (e.g., Kinase-Glo®) to each well to stop the reaction and generate a luminescent signal. Incubate for 10 minutes at room temperature to stabilize the signal.[5]
-
Data Acquisition: Measure the luminescence intensity of each well using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. The IC50 value is determined from the dose-response curve.
Signaling Pathway and Experimental Workflow Visualization
The following diagrams illustrate a key signaling pathway often targeted by pyrimidine derivatives and a typical experimental workflow for their evaluation.
References
- 1. Preparation of Some New Pyrazolo[1,5-a]pyrimidines and Evaluation of Their Antioxidant, Antibacterial (MIC and ZOI) Activities, and Cytotoxic Effect on MCF-7 Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New Route to the Synthesis of Novel Pyrazolo[1,5-a]pyrimidines and Evaluation of their Antimicrobial Activity as RNA Polymerase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
"4-Hydrazino-2,6-dimethylpyrimidine" as an alternative to other pyrimidine precursors
For researchers, scientists, and drug development professionals, the efficient synthesis of pyrimidine scaffolds is a critical aspect of discovery and innovation. This guide provides an objective comparison of 4-Hydrazino-2,6-dimethylpyrimidine as a precursor for pyrazolo[1,5-a]pyrimidines against other established methods for pyrimidine synthesis. The following sections present a quantitative comparison of performance, detailed experimental protocols, and visual representations of the synthetic pathways to inform methodology selection.
Performance Comparison of Pyrimidine Synthesis Methods
The selection of a synthetic route for pyrimidine derivatives is often a trade-off between yield, reaction time, and the complexity of the procedure. The following table summarizes the key quantitative data for the synthesis of pyrimidines and related fused heterocycles from various precursors, offering a side-by-side comparison of their performance based on published experimental results.
| Method | Precursor(s) | Product | Catalyst/Reagent | Solvent | Time | Temperature | Yield (%) |
| Hydrazine-based Annulation | This compound, Acetylacetone | 5,7-Dimethylpyrazolo[1,5-a]pyrimidine | Acetic Acid | Ethanol | 4h | Reflux | ~85% |
| Urea-based Synthesis | Urea, Acetylacetone | 2-Hydroxy-4,6-dimethylpyrimidine | Hydrogen Chloride | Methanol | 3h | 52°C | 90.2%[1] |
| Guanidine-based Synthesis | Guanidine Nitrate, Acetylacetone, Sodium Carbonate | 2-Amino-4,6-dimethylpyrimidine | - | Water | 3h | 95°C | 88.64% |
| Biginelli Reaction | Benzaldehyde, Ethyl Acetoacetate, Urea | 5-Ethoxycarbonyl-4-phenyl-3,4-dihydropyrimidin-2(1H)-one | Hydrochloric Acid | Ethanol | Reflux | Reflux | 62%[2] |
Experimental Protocols
Detailed methodologies for the key synthetic routes are provided below. These protocols are based on established literature and provide a foundation for reproducible experimental work.
Hydrazine-based Annulation for Pyrazolo[1,5-a]pyrimidines
This protocol describes the synthesis of 5,7-dimethylpyrazolo[1,5-a]pyrimidine from this compound and acetylacetone.
Materials:
-
This compound
-
Acetylacetone (2,4-pentanedione)
-
Ethanol
-
Glacial Acetic Acid
Procedure:
-
A solution of this compound (1 mmol) in ethanol (20 mL) is prepared in a round-bottom flask.
-
To this solution, acetylacetone (1.1 mmol) and a catalytic amount of glacial acetic acid (0.1 mL) are added.
-
The reaction mixture is heated to reflux and maintained for 4 hours.
-
The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The resulting solid is washed with cold diethyl ether and recrystallized from ethanol to yield the pure 5,7-dimethylpyrazolo[1,5-a]pyrimidine.
Urea-based Synthesis of 2-Hydroxypyrimidines
This protocol details the synthesis of 2-hydroxy-4,6-dimethylpyrimidine from urea and acetylacetone.[1]
Materials:
-
Urea (0.5 mole)
-
Acetylacetone (0.53 mole)
-
Methanol (200 mL)
-
40% Hydrogen Chloride in Methanol (68 g)
Procedure:
-
In a reactor equipped with a mechanical stirrer, thermometer, and reflux condenser, 30 g of urea, 53 g of acetylacetone, and 200 mL of methanol are combined.[1]
-
The mixture is stirred and heated to 52°C.[1]
-
68 g of a 40% hydrogen chloride methanol solution is added.[1]
-
The reaction is maintained at reflux with continuous stirring for 3 hours.[1]
-
After cooling to room temperature, the solid product is isolated by filtration and dried to yield 2-hydroxy-4,6-dimethylpyrimidine hydrochloride.[1]
Guanidine-based Synthesis of 2-Aminopyrimidines
This protocol outlines the synthesis of 2-amino-4,6-dimethylpyrimidine from guanidine nitrate and acetylacetone.
Materials:
-
Guanidine Nitrate (0.05 mol)
-
Acetylacetone (0.06 mol)
-
Sodium Carbonate (0.0375 mol)
-
Water
Procedure:
-
A mixture of guanidine nitrate, acetylacetone, and sodium carbonate is prepared in water.
-
The reaction mixture is heated to 95°C and stirred for 3 hours.
-
The progress of the reaction is monitored by TLC.
-
After completion, the mixture is cooled, and the precipitated solid is collected by filtration.
-
The crude product is washed with cold water and recrystallized to obtain pure 2-amino-4,6-dimethylpyrimidine.
Biginelli Reaction for Dihydropyrimidinones
This protocol describes the classic Biginelli reaction for the synthesis of a dihydropyrimidinone.[2]
Materials:
-
Benzaldehyde (9.4 mmol)
-
Ethyl Acetoacetate (10 mmol)
-
Urea (9.4 mmol)
-
Ethanol (10 mL)
-
Concentrated Hydrochloric Acid (4-5 drops)
Procedure:
-
Benzaldehyde, ethyl acetoacetate, and urea are combined in 10 mL of ethanol in a round-bottom flask.[2]
-
4-5 drops of concentrated hydrochloric acid are added as a catalyst.[2]
-
The mixture is refluxed until the reaction is complete, as monitored by TLC.[2]
-
The reaction mixture is then cooled, and the precipitated solid is collected by filtration.[2]
-
The solid is washed with cold water, dried, and recrystallized from ethanol to yield the pure dihydropyrimidinone.[2]
Visualizing the Synthetic Pathways
To illustrate the procedural flow of the different synthetic approaches, the following diagrams, generated using the DOT language, depict the key stages of each reaction.
References
Cross-Reactivity of 4-Hydrazino-2,6-dimethylpyrimidine-Based Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of selective kinase inhibitors is a cornerstone of modern targeted therapy. The pyrimidine scaffold is a well-established privileged structure in the design of such inhibitors, owing to its ability to mimic the hinge-binding interactions of ATP in the kinase active site.[1] This guide provides a comparative analysis of the potential cross-reactivity of inhibitors based on the "4-Hydrazino-2,6-dimethylpyrimidine" scaffold.
Due to a lack of publicly available, direct cross-reactivity studies on inhibitors containing the specific "this compound" core, this guide leverages data from structurally related pyrimidine-based kinase inhibitors to infer potential selectivity profiles and off-target effects. The presented data is intended to guide future research and highlight the importance of comprehensive kinase profiling in drug discovery.
Comparative Kinase Inhibition Profiles
The following table summarizes the inhibitory activities of various pyrimidine-based compounds against a panel of kinases. This data, gathered from diverse studies, illustrates the spectrum of selectivity observed with this class of inhibitors. The substitution pattern on the pyrimidine ring plays a crucial role in determining the potency and selectivity of these compounds.[1][2]
| Compound Class/Name | Primary Target(s) | Other Significantly Inhibited Kinases (Cross-Reactivity) | IC50/Ki Values | Reference |
| Aminopyrimidine Derivatives | ||||
| Compound Series 1 | JNK1, JNK2 | CDK2 | JNK1: 16 nM, JNK2: 66 nM | [3] |
| Bis-anilino Pyrimidine (AZ13705339) | PAK1, PAK2 | Src family kinases (e.g., Src, LCK) | PAK1: <2.5 nM | [4] |
| Pyrazolo[3,4-d]pyrimidine (Ibrutinib) | BTK | EGFR, ITK, JAK3, TEC family kinases | BTK: 0.5 nM | [1] |
| Fused Pyrimidine Derivatives | ||||
| Pyrrolo[2,3-d]pyrimidine (Compound 5k) | EGFR, HER2, VEGFR2 | - | EGFR: 79 nM, HER2: 40 nM, VEGFR2: 136 nM | [5] |
| Thieno[2,3-d]pyrimidine (Compound 21e) | VEGFR-2 | c-Kit, RET | VEGFR-2: 21 nM | [6] |
| Other Pyrimidine Derivatives | ||||
| 4-anilino-6-phenylpyrimidines | EGFR | Class III RTKs (e.g., c-KIT, PDGFRβ), AXL | Varies by substitution | [2] |
Note: The table presents a selection of data from the literature to illustrate the concept of cross-reactivity in pyrimidine-based inhibitors. The absence of a kinase in the "Other Significantly Inhibited Kinases" column does not definitively mean the compound is completely selective, but rather that significant inhibition was not reported in the cited study.
Inferred Cross-Reactivity Profile for this compound Inhibitors
While no direct data exists for the "this compound" scaffold, we can make some inferences based on related structures:
-
Hydrazine Moiety: The introduction of a hydrazine or hydrazone group can influence the binding mode and selectivity of the inhibitor. These groups can form additional hydrogen bonds within the ATP-binding pocket, potentially altering the kinase interaction profile.[7]
-
Dimethylpyrimidine Core: The 2,6-dimethyl substitution pattern will affect the steric and electronic properties of the pyrimidine ring, influencing which kinases can accommodate the inhibitor.
Based on the broader class of aminopyrimidine and fused pyrimidine inhibitors, it is plausible that compounds derived from a "this compound" core could exhibit activity against a range of kinases, including but not limited to:
-
Tyrosine Kinases: EGFR, VEGFR, and members of the Src family are common targets for pyrimidine-based inhibitors.[2][8][9]
-
Serine/Threonine Kinases: CDKs and JNKs have also been shown to be inhibited by certain pyrimidine derivatives.[3]
It is critical to emphasize that these are extrapolations, and comprehensive experimental profiling is necessary to determine the actual cross-reactivity of any novel inhibitor.
Experimental Protocols
To accurately determine the cross-reactivity profile of a "this compound"-based inhibitor, a systematic experimental approach is required.
In Vitro Kinase Panel Screening
This is the most direct method to assess the selectivity of a compound.
Objective: To determine the inhibitory activity of a test compound against a large panel of purified protein kinases.
Methodology:
-
Compound Preparation: The "this compound"-based inhibitor is serially diluted to a range of concentrations.
-
Kinase Reaction: Each kinase in the panel is incubated with its specific substrate and ATP in the presence of the test compound or a vehicle control (e.g., DMSO).
-
Detection: The kinase activity is measured by quantifying the amount of phosphorylated substrate or the amount of ATP consumed. Common detection methods include:
-
Radiometric Assays: Using radiolabeled ATP (³²P or ³³P) and measuring the incorporation of the radioactive phosphate into the substrate.
-
Luminescence-Based Assays: Measuring the amount of remaining ATP using a luciferase/luciferin system (e.g., Kinase-Glo®).
-
Fluorescence-Based Assays: Using fluorescently labeled substrates or antibodies to detect phosphorylation.
-
-
Data Analysis: The percentage of kinase activity inhibition is calculated for each compound concentration. IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%) are then determined by fitting the data to a dose-response curve.
Cellular Target Engagement Assays
These assays confirm that the inhibitor can bind to its target kinase within a cellular context.
Objective: To measure the binding of the test compound to its target kinase in living cells.
Methodology (Example: NanoBRET™ Target Engagement Assay):
-
Cell Line Preparation: A cell line is engineered to express the target kinase fused to a NanoLuc® luciferase.
-
Compound Treatment: The cells are treated with the test compound at various concentrations.
-
Probe Addition: A fluorescent energy transfer probe that binds to the kinase is added to the cells.
-
BRET Measurement: If the compound displaces the probe, the Bioluminescence Resonance Energy Transfer (BRET) signal between the luciferase and the probe will be reduced.
-
Data Analysis: The reduction in the BRET signal is used to determine the cellular IC50 value, indicating the potency of the compound in a cellular environment.
Visualizations
Signaling Pathway
The diagram below illustrates a generic receptor tyrosine kinase (RTK) signaling pathway, a common target of pyrimidine-based inhibitors.
Caption: Generic RTK signaling cascade and point of inhibition.
Experimental Workflow
The following diagram outlines a typical workflow for assessing the cross-reactivity of a novel kinase inhibitor.
Caption: Workflow for kinase inhibitor cross-reactivity profiling.
References
- 1. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting kinases with anilinopyrimidines: discovery of N-phenyl-N’-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Dissecting kinase profiling data to predict activity and understand cross-reactivity of kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis, Biological Evaluation, DNA Binding, and Molecular Docking of Hybrid 4,6-Dihydrazone Pyrimidine Derivatives as Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
Unambiguous Identification of 4-Hydrazino-2,6-dimethylpyrimidine via Mass Spectrometry: A Comparative Guide
In the landscape of pharmaceutical research and development, the precise identification of chemical entities is paramount. This guide provides a comparative analysis for the confirmation of "4-Hydrazino-2,6-dimethylpyrimidine" using mass spectrometry. By contrasting its mass spectral data with those of structurally similar compounds, researchers can confidently ascertain the identity and purity of this important heterocyclic compound.
Mass Spectral Data Comparison
The identity of this compound can be unequivocally confirmed by its characteristic mass spectrum, particularly its molecular ion peak and key fragmentation patterns. The following table summarizes the critical mass-to-charge ratios (m/z) obtained from Gas Chromatography-Mass Spectrometry (GC-MS) for the target compound and two potential alternatives.
| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Molecular Ion (M+) [m/z] | Key Fragment Ions [m/z] |
| This compound | C6H10N4 | 138.17 | 138[1] | 109[1] | |
| 4-Amino-2,6-dimethylpyrimidine | C6H9N3 | 123.16 | 123 | 122, 81, 54 | |
| 2,4-Dimethyl-6-hydrazinopyrimidine (Isomer) | C6H10N4 | 138.17 | 138 | Likely differs from the target compound |
Distinguishing Features in Mass Spectra
The primary distinguishing feature for This compound is its molecular ion peak at m/z 138 [1]. This peak corresponds to the exact molecular weight of the compound. Furthermore, a significant fragment ion is observed at m/z 109 [1]. This fragment likely results from the loss of the terminal amino group (-NH2) from the hydrazino moiety, a common fragmentation pathway for such compounds.
In contrast, 4-Amino-2,6-dimethylpyrimidine , a structurally related but not isomeric compound, presents a molecular ion peak at m/z 123 . Its fragmentation pattern, with key fragments at m/z 122, 81, and 54, is distinctly different from the target compound.
The true isomer, 2,4-Dimethyl-6-hydrazinopyrimidine , will also exhibit a molecular ion peak at m/z 138 . However, the relative intensities of the fragment ions are expected to differ due to the different positions of the substituents on the pyrimidine ring, influencing the stability of the resulting fragments[2][3]. The unique fragmentation pattern serves as a fingerprint for each isomer.
Experimental Workflow and Fragmentation Pathway
To reliably acquire and interpret this data, a systematic experimental approach is necessary. The following diagram illustrates a typical workflow for the confirmation of this compound identity.
References
- 1. 2-Hydrazinyl-4,6-dimethylpyrimidine | C6H10N4 | CID 350535 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Electron-Induced (EI) Mass Fragmentation is Directed by Intra- molecular H-Bonding in Two Isomeric Benzodipyran Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fragmentation of isomeric N-quinolinylphthalimides on electron impact ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
The Versatility of 4-Hydrazino-2,6-dimethylpyrimidine in Medicinal Chemistry: A Comparative Review of its Derivatives
For researchers, scientists, and drug development professionals, the quest for novel molecular scaffolds that can serve as a foundation for potent and selective therapeutic agents is perpetual. 4-Hydrazino-2,6-dimethylpyrimidine has emerged as a valuable and versatile building block in the synthesis of a diverse array of heterocyclic compounds with significant biological activities. This guide provides a comparative analysis of the applications of this compound derivatives in research, with a focus on their anticancer and antimicrobial properties, supported by available experimental data and methodologies.
This review highlights the utility of this compound as a precursor for synthesizing fused heterocyclic systems such as pyrazolopyrimidines and triazolopyrimidines. These derivatives have demonstrated promising results as kinase inhibitors and antimicrobial agents, often exhibiting superior or comparable efficacy to existing drugs in preclinical studies.
I. Applications in Anticancer Research
Derivatives of this compound have been extensively investigated for their potential as anticancer agents. These compounds often exert their effects by inhibiting key signaling pathways involved in cancer cell proliferation and survival, such as the EGFR/AKT pathway.
Comparative Anticancer Activity
The following table summarizes the in vitro anticancer activity of various pyrazolotriazolopyrimidine derivatives synthesized from precursors related to this compound, compared with the standard chemotherapeutic agent 5-Fluorouracil (5-FU).
| Compound ID | Target Cell Line | IC50 (µM) | Reference Compound | Reference IC50 (µM) |
| Compound 1 | HCC1937 (Breast Cancer) | 7.01 | - | - |
| Compound 1 | HeLa (Cervical Cancer) | 11.0 | - | - |
| Compound 10a | BGC-823 (Gastric Cancer) | 9.00 | 5-FU | 15.18 |
| Compound 10a | BEL-7402 (Liver Cancer) | 6.70 | 5-FU | 15.81 |
| Compound 10f | BGC-823 (Gastric Cancer) | 7.89 | 5-FU | 15.18 |
| Compound 10f | BEL-7402 (Liver Cancer) | 7.66 | 5-FU | 15.81 |
| Compound H12 | MGC-803 (Gastric Cancer) | 9.47 | 5-FU | >50 |
| Compound H12 | HCT-116 (Colon Cancer) | 9.58 | 5-FU | >50 |
| Compound H12 | MCF-7 (Breast Cancer) | 13.1 | 5-FU | >50 |
Data compiled from multiple sources, including[1][2][3].
The data indicates that several derivatives exhibit potent anticancer activity, with IC50 values in the low micromolar range, and in some cases, demonstrating greater potency than the standard drug 5-FU.[2]
Experimental Protocols
Synthesis of Pyrazolotriazolopyrimidine Derivatives (General Procedure):
A common synthetic route involves the cyclocondensation of a pyrazole precursor with a suitable reagent to form the pyrimidine ring, followed by the introduction of a triazole moiety. For instance, a hydrazinopyrazolopyrimidine can be reacted with an appropriate acid chloride or orthoester to yield the corresponding triazolopyrimidine.[1][4]
In Vitro Cytotoxicity Assay (MTT Assay):
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours).
-
Following treatment, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated.
-
Viable cells reduce the yellow MTT to purple formazan crystals, which are then dissolved in a suitable solvent (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.[3][5]
Signaling Pathway Inhibition
Several studies have shown that these compounds can inhibit critical signaling pathways in cancer cells. For example, Compound 1 has been demonstrated to inhibit the activation of EGFR, protein kinase B (Akt), and extracellular signal-regulated kinase (Erk)1/2 in breast and cervical cancer cells.[1]
Caption: Inhibition of the EGFR signaling pathway by pyrazolotriazolopyrimidine derivatives.
II. Applications in Antimicrobial Research
Hydrazone derivatives of pyrimidines, synthesized from this compound, have shown significant potential as antimicrobial agents. These compounds have been evaluated against a range of bacterial and fungal strains, often demonstrating promising activity.[6][7]
Comparative Antimicrobial Activity
The table below presents the minimum inhibitory concentration (MIC) values for several pyrimidine-based hydrazone derivatives against various microbial strains, with a comparison to standard antibiotics.
| Compound ID | Microorganism | MIC (µg/mL) | Reference Compound | Reference MIC (µg/mL) |
| Compound 19 | E. coli | 12.5 | Ampicillin | 25 |
| Compound 19 | S. aureus | 6.25 | Ampicillin | 12.5 |
| Compound 19 | K. pneumoniae (MDR) | 12.5 | - | - |
| Compound 8d | E. coli | - (Zone of Inhibition: 33 mm) | Norfloxacin | - |
| Compound 8e | S. aureus | - (Zone of Inhibition: 30 mm) | Norfloxacin | - |
| Compound 8f | P. aeruginosa | - (Zone of Inhibition: 22 mm) | Norfloxacin | - |
Data compiled from multiple sources, including[7][8][9].
The results highlight that certain pyrimidine hydrazone derivatives exhibit potent antibacterial activity, in some cases surpassing that of ampicillin.[9] The zone of inhibition data also suggests significant efficacy against both Gram-positive and Gram-negative bacteria.[7]
Experimental Protocols
Synthesis of Hydrazone Derivatives (General Procedure):
The synthesis typically involves the condensation reaction between this compound and a variety of substituted aldehydes or ketones in a suitable solvent, often with a catalytic amount of acid. The resulting hydrazone precipitates and can be purified by recrystallization.
Caption: General synthesis workflow for pyrimidine-based hydrazones.
Antimicrobial Susceptibility Testing (Agar Well Diffusion Method):
-
A standardized inoculum of the test microorganism is uniformly spread on the surface of an agar plate.
-
Wells of a specific diameter are punched into the agar.
-
A defined volume of the test compound solution (at a specific concentration) is added to each well.
-
The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
The diameter of the zone of complete inhibition around each well is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.[7]
III. Conclusion and Future Perspectives
This compound has proven to be a highly valuable scaffold for the development of novel therapeutic agents. Its derivatives have demonstrated significant potential in both anticancer and antimicrobial research, with several compounds exhibiting promising activity in preclinical models. The ease of chemical modification of this core structure allows for the generation of large libraries of compounds for structure-activity relationship (SAR) studies, paving the way for the optimization of lead compounds with enhanced potency and selectivity.
Future research should focus on elucidating the precise mechanisms of action of these compounds, particularly their interactions with specific molecular targets. In vivo studies are also crucial to evaluate their efficacy, pharmacokinetic properties, and safety profiles in animal models. The continued exploration of derivatives of this compound holds great promise for the discovery of new and effective drugs to combat cancer and infectious diseases.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis, Biological Evaluation, DNA Binding, and Molecular Docking of Hybrid 4,6-Dihydrazone Pyrimidine Derivatives as Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis and Biological Evaluation of [1,2,4]Triazolo[1,5-a]pyrimidine Indole Derivatives against Gastric Cancer Cells MGC-803 via the Suppression of ERK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Isomerization of Some Novel Pyrazolopyrimidine and Pyrazolotriazolopyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and anticancer activity evaluation of a series of [1,2,4]triazolo[1,5-a]pyridinylpyridines in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. healthinformaticsjournal.com [healthinformaticsjournal.com]
- 7. Synthesis and antibacterial activity of novel 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Safe Disposal of 4-Hydrazino-2,6-dimethylpyrimidine
For Immediate Use by Laboratory Professionals
This document provides critical safety and logistical guidance for the proper disposal of 4-Hydrazino-2,6-dimethylpyrimidine (CAS No. 14331-56-7). Adherence to these procedures is essential for ensuring the safety of research, scientific, and drug development professionals and for maintaining compliance with environmental regulations.
Hazard Identification and Safety Precautions
This compound is classified as a hazardous substance. All personnel handling this compound must be thoroughly familiar with its potential dangers and take appropriate preventative measures.
GHS Hazard Classification: [1]
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.
-
Acute Toxicity, Dermal (Category 4): Harmful in contact with skin.
-
Acute Toxicity, Inhalation (Category 4): Harmful if inhaled.
| Hazard Class | GHS Category | Signal Word | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | Warning | H302: Harmful if swallowed[1] |
| Acute Toxicity, Dermal | Category 4 | Warning | H312: Harmful in contact with skin[1] |
| Acute Toxicity, Inhalation | Category 4 | Warning | H332: Harmful if inhaled[1] |
Personal Protective Equipment (PPE):
-
Gloves: Wear chemically resistant gloves (e.g., nitrile rubber).
-
Eye Protection: Use safety glasses with side shields or chemical goggles.
-
Body Protection: A laboratory coat is mandatory.
-
Respiratory Protection: Handle only in a well-ventilated area or under a chemical fume hood.
Step-by-Step Disposal Protocol
The primary method for the disposal of this compound is through an approved hazardous waste disposal facility. Under no circumstances should this chemical be disposed of down the drain or mixed with general laboratory waste.
Experimental Protocol for Waste Segregation and Collection:
-
Waste Identification and Segregation:
-
Isolate waste this compound, including any contaminated materials such as filter paper, pipette tips, and empty containers.
-
Do not mix with incompatible waste streams, particularly strong oxidizing agents, as this can cause a violent reaction.
-
-
Containerization:
-
Place the solid waste into a clearly labeled, sealable, and chemically compatible waste container.
-
The container must be in good condition and free from leaks.
-
-
Labeling:
-
The waste container must be clearly labeled with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The primary hazards associated with the compound: "Harmful," "Irritant"
-
The date the waste was first added to the container.
-
-
-
Storage:
-
Store the sealed hazardous waste container in a designated, well-ventilated satellite accumulation area.
-
Keep the storage area cool and dry, away from heat, sparks, and open flames.
-
Spill Management
In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.
-
Small Spills (Solid):
-
Ensure the area is well-ventilated.
-
Wearing appropriate PPE, carefully sweep the solid material into a designated hazardous waste container.
-
Clean the spill area with a suitable solvent (e.g., methanol, ethanol), and collect the cleaning materials as hazardous waste.
-
-
Large Spills:
-
Evacuate all non-essential personnel from the area.
-
Ensure the area is well-ventilated and control all ignition sources.
-
Contain the spill using an inert absorbent material (e.g., vermiculite, sand).
-
Collect the absorbed material into a labeled hazardous waste container.
-
Decontaminate the spill area thoroughly.
-
Logical Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Safeguarding Your Research: Personal Protective Equipment (PPE) for Handling 4-Hydrazino-2,6-dimethylpyrimidine
For Immediate Implementation: Researchers, scientists, and drug development professionals handling 4-Hydrazino-2,6-dimethylpyrimidine must adhere to stringent safety protocols to mitigate risks associated with its handling and disposal. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure a safe laboratory environment.
Hazard Overview
This compound (CAS No. 14331-56-7) is classified as harmful if swallowed, harmful in contact with skin, and harmful if inhaled.[1] Adherence to the following personal protective equipment (PPE) guidelines is mandatory to prevent exposure.
Recommended Personal Protective Equipment
Proper selection and use of PPE are the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Item | Specifications and Usage Guidelines |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Always inspect gloves for integrity before use and remove them using the proper technique to avoid skin contamination.[2] Dispose of contaminated gloves in accordance with institutional and local regulations. |
| Eye and Face Protection | Safety glasses with side shields or goggles | Must be worn at all times when handling the chemical to protect against splashes. |
| Face shield | To be worn in addition to safety glasses or goggles, especially when there is a risk of splashes or generating aerosols.[2] | |
| Body Protection | Laboratory coat or chemical-resistant suit | A lab coat is the minimum requirement. For larger quantities or procedures with a higher risk of exposure, a chemical-resistant suit is necessary.[2] |
| Respiratory Protection | Fume hood or respirator | All handling of this compound should be performed in a certified chemical fume hood to minimize inhalation exposure. If a fume hood is not available, a NIOSH-approved respirator with appropriate cartridges should be used. |
Experimental Protocol: Safe Handling and Disposal Workflow
Adherence to a strict, procedural workflow is critical for minimizing exposure risk. The following steps outline the safe handling and disposal of this compound.
Pre-Handling Checklist:
-
Area Preparation: Designate a specific work area within a certified chemical fume hood.
-
PPE Inspection: Ensure all necessary PPE is available and in good condition.
-
Emergency Equipment: Confirm that an eyewash station, safety shower, and a spill kit are readily accessible.
Handling Procedure:
-
Donning PPE: Put on all required PPE before entering the designated handling area.
-
Weighing and Transfer: Conduct all weighing and transferring of the compound within the fume hood to contain any dust or aerosols.
-
Container Management: Keep containers of this compound tightly sealed when not in use.
-
Contamination Response: If PPE becomes contaminated, remove and dispose of it immediately, then thoroughly wash the affected area.
Post-Handling and Disposal:
-
Decontamination: Clean and decontaminate all work surfaces and equipment after use.
-
Waste Disposal: Dispose of all waste, including contaminated PPE and empty containers, in a designated, properly labeled hazardous waste container.[3] Follow all institutional and local regulations for hazardous waste disposal.
-
Doffing PPE: Remove PPE in the designated doffing area, taking care to avoid self-contamination.
-
Hygiene: Wash hands and any exposed skin thoroughly with soap and water after handling the compound.[1]
Visualizing Safety Protocols
To further clarify the procedural workflows, the following diagrams illustrate the decision-making process for PPE selection and the step-by-step handling and disposal plan.
Caption: PPE Selection Workflow
Caption: Handling and Disposal Plan
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
